Product packaging for Mancozeb(Cat. No.:CAS No. 8018-01-7)

Mancozeb

Katalognummer: B1675947
CAS-Nummer: 8018-01-7
Molekulargewicht: 541.1 g/mol
InChI-Schlüssel: CHNQZRKUZPNOOH-UHFFFAOYSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Mancozeb can cause cancer according to The Environmental Protection Agency (EPA).
This compound is registered as a general use fungicide that is a member of the chemical class known as ethylene bisdithiocarbamates (EBDCs). The EBDCs are fungicides used to prevent crop damage in the field and to protect harvested crops from deterioration in storage or transport. This compound is used to protect many fruit, vegetable, nut and field crops against a wide spectrum of diseases, including potato blight, leaf spot, scab (on apples and pears) and rust (on roses). It is also used for seed treatment of cotton, potatoes, corn, safflower, sorghum, peanuts, tomatoes, flax and cereal grains
complex of zinc & maneb, containing 20% manganese & 2.5% zinc

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2S4Mn . C4H6N2S4Zn<br>C8H12MnN4S8Zn B1675947 Mancozeb CAS No. 8018-01-7

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

Key on ui mechanism of action

... This study demonstrates that non-toxic doses of pesticides can induce cellular changes that increase cell sensitivity to other toxins or stress. Pesticide exposure is an environmental risk factor for Parkinson's disease. Manganese (Mn) is essential but high dose exposure may result in neurological dysfunction. Mn-containing dithiocarbamates, maneb (MB) and mancozeb (MZ), are primarily used as pesticides. Studies have shown that MB can augment dopaminergic damage triggered by sub-toxic doses of Parkinsonian mimetic MPTP. However, the mechanism underlying this effect is not clear. Activation of nuclear factor kappa B (NF-kB) has been implicated in MPTP toxicity. Mn stimulates the activation of NF-kB and subsequently induces neuronal injury via an NF-kB dependent mechanism. We speculate that MB and MZ enhance MPTP active metabolite (methyl-4-phenylpyridine ion, MPP(+)) toxicity by activating NF-kB. The activation of NF-kB was observed using Western blot analysis and NF-kB response element driven Luciferase reporter assay. Western blot data demonstrated the nuclear translocation of NF-kB p65 and the degradation of IkB-alpha after MB and MZ 4-hr treatments. Results of NF-kB response element luciferase reporter assay confirmed that MB and MZ activated NF-kB. The NF-kB inhibitor (SN50) was also shown to alleviate cytotoxicity induced by co-treatment of MB or MZ and MPP(+). This study demonstrates that activation of NF-kB is responsible for the potentiated toxic effect of MB and MZ on MPP(+) induced cytotoxicity.
Mancozeb (manganese/zinc ethylene bis-dithiocarbamate) is an organometallic fungicide that has been associated with human neurotoxicity and neurodegeneration. In a high-throughput screen for modulators of KCNQ2 channel, a fundamental player modulating neuronal excitability, Mancozeb, was found to significantly potentiate KCNQ2 activity. Mancozeb was validated electrophysiologically as a KCNQ2 activator with an EC50 value of 0.92 +/- 0.23 uM. Further examination showed that manganese but not zinc ethylene bis-dithiocarbamate is the active component for the positive modulation effects. In addition, the compounds are effective when the metal ions are substituted by iron but lack potentiation activity when the metal ions are substituted by sodium, signifying the importance of the metal ion. However, the iron (Fe(3+)) alone, organic ligands alone or the mixture of iron with the organic ligand did not show any potentiation effect, suggesting as the active ingredient is a specific complex rather than two separate additive or synergistic components. Our study suggests that potentiation on KCNQ2 potassium channels might be the possible mechanism of Mancozeb toxicity in the nervous system.
Toxicogenomics has the potential to elucidate gene-environment interactions to identify genes that are affected by a particular chemical at the early stages of the toxicological response and to establish parallelisms between different organisms. The fungicide mancozeb, widely used in agriculture, is an ethylene-bis-dithiocarbamate complex with manganese and zinc. Exposure to this pesticide has been linked to the development of idiopathic Parkinson's disease and cancer. Given that many signaling pathways and their molecular components are substantially conserved among eukaryotic organisms, we used Saccharomyces cerevisiae to get insights into the molecular mechanisms of mancozeb toxicity and adaptation based on expression proteomics. The early global response to mancozeb was analyzed by quantitative proteomics using 2-DE. The target genes (e.g. TSA1, TSA2, SOD1, SOD2, AHP1, GRE2, GRX1, CYS3, PRE3, PRE6, PRE8, PRE9, EFT1, RPS5, TIF11, HSP31, HSP26, HSP104, HSP60, HSP70-family) and the putative main transcription activators (e.g. Yap1, Msn2/Msn4, Met4, Hsf1, Aft1, Pdr1, Skn7, Rpn4p, Gcn4) of the complex mancozeb-induced expression changes are related with yeast response to stress, in particular to oxidative stress, protein translation initiation and protein folding, disassembling of protein aggregates and degradation of damaged proteins. ...
Animal studies offer evidence for the basis of a mechanistic association with some pesticides and the development of PD or Parkinsonian features. Two fungicides, mancozeb and maneb, have dose-dependent toxicity on dopaminergic cells in rats. Both the organic component of the fungicide as well as the manganese ion contributed to the toxicity ...
For more Mechanism of Action (Complete) data for Mancozeb (6 total), please visit the HSDB record page.

CAS-Nummer

8018-01-7

Molekularformel

C4H6N2S4Mn . C4H6N2S4Zn
C8H12MnN4S8Zn

Molekulargewicht

541.1 g/mol

IUPAC-Name

zinc;manganese(2+);bis(N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate)

InChI

InChI=1S/2C4H8N2S4.Mn.Zn/c2*7-3(8)5-1-2-6-4(9)10;;/h2*1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;;2*+2/p-4

InChI-Schlüssel

CHNQZRKUZPNOOH-UHFFFAOYSA-J

Verunreinigungen

Many commercial samples of ... Zineb ... have been shown to contain ethylenethiourea.
After storage of Zineb in darkness, ethylenethiourea, ethylenethiuram mono- and disulfide, trace of sulfur, and one unidentified compound were observed.

Isomerische SMILES

C(CN=C(S)[S-])N=C(S)[S-].C(CN=C(S)[S-])N=C(S)[S-].[Mn+2].[Zn+2]

Kanonische SMILES

C(CNC(=S)[S-])NC(=S)[S-]

Aussehen

Solid powder

Siedepunkt

decomposes

Color/Form

Greyish-yellow free-flowing powder
Yellowish powde

Dichte

1.99 g/mL at 20 °C
Relative density (water = 1): 1.92

Flammpunkt

138 °C (280 °F)
137.8 °C (tag open cup)
138Â °C o.c.

melting_point

172 °C (decomposes)

Andere CAS-Nummern

8018-01-7

Physikalische Beschreibung

Available as gray-yellow powder with a musty odor containing 80% product and 20% other surfactants and diluents;  [AIHA]
GREYISH-YELLOW POWDER.

Piktogramme

Irritant; Health Hazard; Environmental Hazard

Reinheit

>98% (or refer to the Certificate of Analysis)

Verwandte CAS-Nummern

10039-34-6 (di-potassium salt)
142-59-6 (di-hydrochloride salt)
3566-10-7 (unspecified hydrochloride salt)

Haltbarkeit

Stable under recommended storage conditions.
Stable under normal, dry storage conditions. Slowly decomposed by heat and moisture.

Löslichkeit

In water, 6.2 ppm, pH 7.5, 25 °C
Insoluble in water
Insoluble in most organic solvents;  dissolves in solutions of powerful chelating agents but cannot be recovered from them
Solubility in water: none

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Acarie M;  Agrox 16D;  Blecar MN;  Carmazine;  Caswell No. 913A;  CCRIS 2495; 

Dampfdruck

9.8X10-8 mm Hg at 25 °C
Vapor pressure at 20Â °C: negligible

Herkunft des Produkts

United States

Foundational & Exploratory

Mancozeb's Mechanism of Action on Fungal Enzymes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mancozeb is a broad-spectrum, non-systemic dithiocarbamate fungicide with a multi-site protective action. Its fungicidal activity stems from its ability to disrupt essential biochemical processes in fungi by targeting enzymes with sulfhydryl (-SH) groups. This guide provides a detailed examination of this compound's mechanism of action on key fungal enzymes, focusing on its impact on glycolysis and mitochondrial respiration. It includes a summary of quantitative data on its inhibitory effects, detailed experimental protocols for assessing enzyme inhibition, and visual representations of the affected metabolic pathways.

Core Mechanism of Action: Inactivation of Sulfhydryl Groups

This compound's primary mode of action is the non-specific inactivation of enzymes through its reaction with sulfhydryl groups present in the amino acid cysteine.[1][2][3] Upon contact with water, this compound degrades into its active toxic components, primarily ethylene bisisothiocyanate sulfide (EBIS) and ethylene bisisothiocyanate (EBI). These compounds readily react with the thiol groups of enzymes and other proteins, leading to the formation of disulfide bonds or other modifications. This alteration in protein structure results in a loss of enzymatic function.[4] This multi-site inhibition is a key reason for the low risk of resistance development to this compound.[3]

The two primary metabolic pathways targeted by this compound in fungi are:

  • Glycolysis: The central pathway for glucose metabolism and energy production.

  • Mitochondrial Respiration: The process of generating ATP through the electron transport chain.

Inhibition of Glycolytic Enzymes: A Focus on Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a critical enzyme in the glycolytic pathway, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. This reaction is crucial for the cell's energy production. Fungal GAPDH, like its counterparts in other organisms, has a highly conserved active site that contains a critical cysteine residue (Cys150) essential for its catalytic activity.[5] The sulfhydryl group of this cysteine is highly susceptible to modification by the active metabolites of this compound.

Disruption of Mitochondrial Respiration

Mitochondria are the powerhouses of the fungal cell, and the electron transport chain (ETC) is central to ATP production. This compound has been shown to interfere with mitochondrial respiration, leading to a decrease in oxygen consumption and ATP synthesis.[6] This is attributed to the inhibition of key protein complexes within the ETC that contain sulfhydryl groups. The primary targets are believed to be:

  • Complex II (Succinate Dehydrogenase): This enzyme complex is a key component of both the Krebs cycle and the electron transport chain.[7][8]

  • Complex III (Ubiquinone-Cytochrome c Reductase): This complex is another critical component of the ETC.

By inhibiting these complexes, this compound disrupts the flow of electrons, reduces the proton gradient across the inner mitochondrial membrane, and ultimately halts ATP production, leading to fungal cell death.

Quantitative Data on this compound Inhibition

While specific IC50 or Ki values for this compound's inhibition of individual fungal enzymes are not extensively reported in the literature, studies have quantified its inhibitory effect on overall fungal growth and general enzyme activity.

Table 1: Inhibition of Fungal Growth and General Enzyme Production by this compound

Fungal SpeciesThis compound Concentration (mg/L)Mycelial Growth Inhibition (%)General Enzyme Production Inhibition (%)Reference
Leiotrametes menziesii BRB 735000-18.520-13.89[1]
10006.94-201.85-13.33[1]
20008.33-37.963.70-33.33[1]
Ceriporia lacerata BRB 815000-18.520-13.89[1]
10006.94-201.85-13.33[1]
20008.33-37.963.70-33.33[1]
Phellinus noxious BRB 1110006.94-201.85-13.33[1]
20008.33-37.963.70-33.33[1]
Lentinus sajor-caju BRB 12No significant inhibitionNo significant inhibition[1]
Trichoderma harzianum TD115035Not Reported[9]

Table 2: Effect of this compound on Soil Enzyme Activities

EnzymeThis compound Concentration (ppm)Effect on ActivityReference
Amylase>100Adverse effect[2]
Invertase>10Adverse effect[2]
Phosphatase>100Decreased activity[2]
DehydrogenaseVariousStimulated activity[10]
ProteaseVariousStimulated activity[10]
UreaseVariousInhibited activity[10]
AmidaseVariousStimulated activity[10]
AsparaginaseVariousReduced activity[10]

Experimental Protocols

Protocol for Fungal Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Inhibition Assay

This protocol is adapted from standard GAPDH activity assays and is designed to assess the inhibitory effect of this compound.

Materials:

  • Purified fungal GAPDH or fungal cell lysate

  • Glyceraldehyde-3-phosphate (GAP) substrate

  • Nicotinamide adenine dinucleotide (NAD+)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 10 mM sodium arsenate and 5 mM EDTA)

  • Microplate reader or spectrophotometer capable of measuring absorbance at 340 nm

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare fresh assay buffer.

    • Prepare a stock solution of GAP (e.g., 50 mM).

    • Prepare a stock solution of NAD+ (e.g., 20 mM).

    • Prepare a stock solution of this compound and create a dilution series to test a range of concentrations.

  • Enzyme Preparation:

    • If using purified enzyme, dilute it in assay buffer to a working concentration that gives a linear reaction rate for at least 10 minutes.

    • If using cell lysate, prepare it by homogenizing fungal mycelia in a suitable lysis buffer and centrifuging to remove cell debris.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Varying concentrations of this compound solution (or solvent control)

      • Enzyme preparation

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • To start the reaction, add a mixture of NAD+ and GAP to each well.

    • Final concentrations in the well could be, for example: 1 mM NAD+ and 2 mM GAP.

  • Measurement of Activity:

    • Immediately begin measuring the increase in absorbance at 340 nm over time using a microplate reader. The increase in absorbance corresponds to the reduction of NAD+ to NADH.

    • Record the reaction rate (change in absorbance per minute).

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration compared to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Protocol for Fungal Mitochondrial Respiration Inhibition Assay

This protocol is based on methods for assessing mitochondrial complex activity and is designed to evaluate the effect of this compound on the fungal electron transport chain.

Materials:

  • Isolated fungal mitochondria or permeabilized fungal cells

  • This compound stock solution

  • Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, and HEPES, pH 7.2)

  • Substrates for different mitochondrial complexes:

    • Complex I: Pyruvate and malate

    • Complex II: Succinate

    • Complex IV: Ascorbate and N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)

  • Inhibitors for specific complexes (for control experiments):

    • Complex I inhibitor: Rotenone

    • Complex III inhibitor: Antimycin A

  • Oxygen electrode system (e.g., Clark-type electrode) or a Seahorse XF Analyzer

Procedure:

  • Preparation of Fungal Mitochondria/Permeabilized Cells:

    • Isolate mitochondria from fungal spheroplasts using differential centrifugation.

    • Alternatively, permeabilize fungal cells with a digitonin-based buffer to allow substrates access to the mitochondria.

  • Assay Setup:

    • Add a known amount of isolated mitochondria or permeabilized cells to the respiration chamber containing air-saturated respiration buffer at a constant temperature.

  • Measurement of Basal Respiration:

    • Record the basal rate of oxygen consumption.

  • Substrate Addition and this compound Treatment:

    • To assess the effect on Complex I-driven respiration, add pyruvate and malate to the chamber and record the oxygen consumption rate. Then, add different concentrations of this compound and monitor the change in respiration rate.

    • To assess the effect on Complex II-driven respiration, add succinate (in the presence of rotenone to inhibit Complex I) and record the oxygen consumption rate. Then, add this compound and monitor the inhibition.

    • To assess the effect on Complex IV-driven respiration, add ascorbate and TMPD (in the presence of antimycin A to inhibit Complex III) and record the oxygen consumption rate before and after the addition of this compound.

  • Data Analysis:

    • Calculate the rate of oxygen consumption for each condition.

    • Determine the percentage inhibition of respiration by this compound for each complex-specific substrate.

    • Plot the inhibition against this compound concentration to determine the inhibitory effect on different parts of the electron transport chain.

Visualization of Affected Pathways

This compound's Disruption of Fungal Glycolysis

Glycolysis_Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-Phosphate F16BP->GAP DHAP->GAP GAPDH Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) (Contains -SH groups) GAP->GAPDH Substrate BPG 1,3-Bisphosphoglycerate Pyruvate Pyruvate BPG->Pyruvate ... (further steps) This compound This compound This compound->GAPDH Inhibits GAPDH->BPG Product

Caption: this compound inhibits GAPDH, a key enzyme in glycolysis.

This compound's Interference with Fungal Mitochondrial Respiration

Mitochondrial_Respiration_Inhibition cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) cluster_Process ComplexI Complex I (NADH Dehydrogenase) Q Coenzyme Q ComplexI->Q ComplexII Complex II (Succinate Dehydrogenase) (Contains -SH groups) ComplexII->Q ComplexIII Complex III (Cytochrome bc1 complex) (Contains -SH groups) CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV (Cytochrome c oxidase) H2O H₂O ComplexIV->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Q->ComplexIII CytC->ComplexIV NADH NADH NADH->ComplexI Succinate Succinate Succinate->ComplexII O2 O₂ O2->ComplexIV ADP ADP + Pi ADP->ATP_Synthase This compound This compound This compound->ComplexII Inhibits This compound->ComplexIII Inhibits

Caption: this compound inhibits Complexes II and III of the mitochondrial electron transport chain.

Conclusion

This compound's efficacy as a broad-spectrum fungicide is rooted in its multi-site mechanism of action, primarily targeting sulfhydryl-containing enzymes. This leads to the disruption of fundamental metabolic pathways, including glycolysis and mitochondrial respiration, ultimately causing fungal cell death. The key enzymatic targets are glyceraldehyde-3-phosphate dehydrogenase in glycolysis and Complexes II and III of the electron transport chain. This multifaceted attack makes it difficult for fungi to develop resistance. Further research focusing on detailed kinetic studies of this compound's interaction with specific fungal enzymes will provide a more precise understanding of its inhibitory mechanisms and could aid in the development of new, highly effective fungicides.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Mancozeb

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Mancozeb, a broad-spectrum, non-systemic fungicide widely used in agriculture. It details its chemical structure, physicochemical properties, fungicidal mode of action, and established experimental protocols for its analysis and evaluation.

Chemical Identity and Structure

This compound is a polymeric complex of the manganese and zinc salts of ethylene bis-dithiocarbamate (EBDC). It is classified as a dithiocarbamate fungicide and is valued for its multi-site, protective action against a wide range of fungal pathogens.[1][2] this compound is a combination of two other dithiocarbamates: maneb (manganese-based) and zineb (zinc-based).[1]

The complex polymeric structure of this compound is a key feature. It is not a simple mixture but a coordinated complex of zinc and manganous salts.[3] This structure is crucial to its fungicidal activity and stability.

Mancozeb_Structure cluster_this compound This compound Polymeric Complex cluster_ebdca1 EBDC Anion 1 cluster_ebdca2 EBDC Anion 2 cluster_legend Legend M Mn²⁺ EBDCA1 [S-C(=S)-NH-CH₂-CH₂-NH-C(=S)-S⁻] M->EBDCA1 coordination bond EBDCA2 [S-C(=S)-NH-CH₂-CH₂-NH-C(=S)-S⁻] M->EBDCA2 Z Zn²⁺ Z->EBDCA1 coordination bond Z->EBDCA2 Mn_legend Manganese Ion (Mn²⁺) Zn_legend Zinc Ion (Zn²⁺) EBDC_legend Ethylene bis-dithiocarbamate (EBDC) Anion

Caption: Conceptual diagram of the this compound polymeric complex.
Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name manganese ethylenebis(dithiocarbamate) (polymeric) complex with zinc salt[2]
CAS Number 8018-01-7[4][5]
Molecular Formula (C₄H₆MnN₂S₄)x(Zn)y[2][4]
FRAC Group M03: Multi-site contact activity[1][6]

Physicochemical Properties

This compound is formulated typically as a greyish-yellow, free-flowing powder.[7] Its physical and chemical properties are critical for its formulation, application, and environmental fate. It is known to be unstable under acidic conditions and is decomposed by heat and moisture over time.[7]

Table 2: Physicochemical Data for this compound
PropertyValue
Molecular Weight ~541.01 g/mol [5]
Melting Point Decomposes at 172-194 °C[7][8]
Vapor Pressure 9.8 x 10⁻⁸ mm Hg at 25 °C[7]
Water Solubility 6.2 mg/L at 25 °C[7][8]
Log Kow (Octanol-Water Partition Coefficient) 1.33[7]
Density 1.99 g/mL at 20 °C[7]
Soil Half-life (Aerobic) 1-2 days[6][8]

Fungicidal Properties and Mechanism of Action

This compound is a protective, contact fungicide, meaning it forms a barrier on the plant surface and is not absorbed into the plant's tissues.[4][9] Its primary role is to prevent fungal spore germination and penetration into the host plant.[4][10]

Mode of Action

The fungicidal activity of dithiocarbamates like this compound is attributed to their ability to chelate metal cations and react with sulfhydryl (-SH) groups.[3] The mechanism is a multi-site inhibition process:

  • Disruption of Key Enzymes: this compound's active molecules, containing manganese and zinc ions, react with and inactivate the sulfhydryl groups of amino acids and enzymes within fungal cells.[1][9]

  • Multi-Site Inhibition: This inactivation is not specific to a single enzyme or metabolic pathway. It disrupts multiple essential biochemical processes simultaneously, including lipid metabolism, respiration (specifically inhibiting mitochondrial complex III), and the production of adenosine triphosphate (ATP).[1][11]

  • Cellular Disruption: By interfering with numerous vital functions in the cytoplasm and mitochondria, this compound effectively halts fungal cell function and spore germination.[6]

This multi-site activity is a significant advantage, as it makes the development of resistance by fungal pathogens highly unlikely.[6][10]

Mode_of_Action cluster_pathways Disrupted Fungal Metabolic Pathways This compound This compound (Mn/Zn-EBDC Complex) FungalCell Fungal Cell Surface This compound->FungalCell Contact Release Release of Active Molecules FungalCell->Release SH_Groups Sulfhydryl (-SH) Groups on Enzymes & Amino Acids Release->SH_Groups Inactivation Respiration Cellular Respiration SH_Groups->Respiration Disrupts Inhibition Inhibition of Spore Germination & Mycelial Growth Respiration->Inhibition Lipid Lipid Metabolism Lipid->Inhibition ATP ATP Production ATP->Inhibition Other Other Vital Processes Other->Inhibition SH_groups SH_groups SH_groups->Lipid Disrupts SH_groups->ATP Disrupts SH_groups->Other Disrupts

Caption: Multi-site inhibitory mode of action of this compound on fungal cells.
Spectrum of Activity

This compound provides broad-spectrum protection against a wide array of fungal diseases across various crops, including fruits, vegetables, nuts, and field crops.[1][6] It is effective against diseases such as:

  • Blights (early and late)

  • Downy mildew

  • Leaf spots

  • Rust

  • Scab

  • Anthracnose

Experimental Protocols

The analysis and evaluation of this compound and its formulations follow standardized methodologies, often outlined by organizations like the Collaborative International Pesticides Analytical Council (CIPAC) and the Food and Agriculture Organization (FAO).

In Vitro Antifungal Efficacy Testing

A common method to evaluate the efficacy of fungicides like this compound in a laboratory setting is the poisoned food technique .[11][12]

Objective: To determine the concentration of the fungicide that inhibits the mycelial growth of a target fungus.

Methodology Outline:

  • Media Preparation: A suitable fungal growth medium (e.g., Potato Dextrose Agar, PDA) is prepared and autoclaved.

  • Fungicide Incorporation: While the medium is still molten, various concentrations of the this compound formulation are aseptically mixed into it to create a dilution series (e.g., 10, 100, 1000 ppm).[11] A control medium without any fungicide is also prepared.

  • Plating: The fungicide-amended and control media are poured into sterile Petri plates and allowed to solidify.

  • Inoculation: A small disc of mycelium from a pure, actively growing culture of the target fungus is placed at the center of each plate.

  • Incubation: Plates are incubated at an optimal temperature for fungal growth (e.g., 25-28°C) for several days.

  • Data Collection: The radial growth of the fungal colony is measured daily.

  • Analysis: The percentage of growth inhibition is calculated relative to the control. This data can be used to determine values like the EC₅₀ (Effective Concentration to inhibit 50% of growth).

In_Vitro_Workflow start Start prep_media Prepare & Autoclave Fungal Growth Medium (PDA) start->prep_media create_series Create this compound Dilution Series prep_media->create_series poison_food Incorporate this compound into Molten Agar (Poisoned Food) create_series->poison_food pour_plates Pour Media into Petri Plates poison_food->pour_plates inoculate Inoculate Plates with Fungal Mycelium Disc pour_plates->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Radial Colony Growth incubate->measure analyze Calculate Percent Inhibition & Determine EC₅₀ measure->analyze end End analyze->end

Caption: General workflow for the poisoned food technique.
Physicochemical Formulation Testing

Protocols for testing the physical properties of wettable powder (WP) formulations are crucial for ensuring product quality and performance.

4.2.1. Suspensibility (Based on CIPAC MT 184)

Objective: To determine the ability of a wettable powder to remain in suspension in water under specified conditions.

Methodology Outline:

  • Suspension Preparation: A known mass of the this compound WP sample is added to a standard volume of CIPAC Standard Water D in a graduated cylinder.[10]

  • Inversion: The cylinder is stoppered and inverted 30 times in one minute to ensure uniform dispersion.

  • Settling: The suspension is allowed to stand undisturbed in a constant temperature water bath for a specified time (e.g., 30 minutes).[10]

  • Sampling: The top portion of the liquid (e.g., the top 225 mL of a 250 mL suspension) is carefully removed by suction.

  • Analysis: The remaining 25 mL, containing the sedimented material, is quantitatively analyzed for its active ingredient content (this compound) using a suitable method like HPLC.[13][14]

  • Calculation: Suspensibility is expressed as the percentage of the active ingredient that remains suspended.

4.2.2. Wettability (Based on CIPAC MT 53.3)

Objective: To measure the time required for a wettable powder to become completely wetted when placed on the surface of water.

Methodology Outline:

  • A specified volume of CIPAC Standard Water is added to a beaker.

  • A weighed amount of the this compound WP sample is dropped onto the center of the water surface from a specified height.

  • The time taken for the powder to become completely wet, without swirling, is recorded.[10] The formulation should typically be wetted within 1 minute.[10]

Residue Analysis by HPLC

Determining the residue of this compound and its primary metabolite, ethylenethiourea (ETU), in crops is essential for regulatory and safety purposes. High-Performance Liquid Chromatography (HPLC) is a common analytical technique.

Objective: To identify and quantify this compound and/or ETU residues in a sample matrix (e.g., tomato, milk).[15][16]

Methodology Outline (General Principles):

  • Extraction: The sample is homogenized and extracted with a suitable solvent. For dithiocarbamates, this often involves an alkaline mixture of cysteine and EDTA to chelate the metals and stabilize the EBDC anion.[5][7]

  • Cleanup: The extract may be subjected to a cleanup step, such as solid-phase extraction (SPE) or filtration, to remove interfering matrix components.

  • Derivatization (if necessary): Dithiocarbamates are often unstable and require derivatization to a more stable compound before analysis. However, some modern HPLC methods can analyze the EBDC anion directly.

  • HPLC Analysis: The prepared sample is injected into an HPLC system.

    • Column: A reversed-phase column (e.g., C18) is typically used.[17]

    • Mobile Phase: A mixture of solvents, such as methanol and a buffered aqueous solution.

    • Detection: A UV detector is commonly set at a specific wavelength (e.g., 272-282 nm) to detect the analyte.[5][17]

  • Quantification: The concentration of this compound or ETU is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known concentration.[17]

Environmental Fate and Toxicology

This compound binds tightly to soil and degrades rapidly, with a soil half-life of only a few days.[6] It is not expected to be persistent in soil or leach into groundwater.[2] However, a major toxicological concern is its breakdown product, ethylenethiourea (ETU) . ETU is more water-soluble and mobile than this compound and has been classified as a probable human carcinogen with potential to cause thyroid issues.[1][8] Therefore, risk assessments often focus on exposure to both this compound and ETU.

References

A Technical Guide to the Toxicological Effects of Mancozeb on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Mancozeb, a broad-spectrum fungicide from the ethylene bis-dithiocarbamate (EBDC) class, is extensively used in agriculture to control a wide range of fungal diseases. While effective, its application raises significant environmental and toxicological concerns regarding non-target organisms. This technical guide provides a comprehensive overview of the toxicological effects of this compound and its primary, more mobile metabolite, ethylenethiourea (ETU), across various biological systems. The primary mechanism of toxicity involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage, mitochondrial dysfunction, and apoptosis.[1] This document synthesizes quantitative toxicological data for aquatic and terrestrial invertebrates, avian species, soil microorganisms, and mammals, presenting key endpoints such as LC50, LD50, NOAEL, and LOAEL values in structured tables. Furthermore, it details the methodologies of key experimental studies and visualizes critical toxicological pathways and workflows using Graphviz. The findings confirm that this compound and ETU pose a multi-faceted risk, acting as potent endocrine disruptors, particularly targeting the thyroid gland, as well as reproductive, developmental, and neurological toxicants.[2][3][4][5] This guide is intended for researchers, scientists, and professionals in drug development and environmental safety to facilitate a deeper understanding of the ecotoxicological profile of this compound.

Introduction

This compound is a polymeric complex of manganese and zinc salts of ethylene bis-dithiocarbamate. Its fungicidal activity relies on its multi-site action, where it interferes with sulfhydryl groups in amino acids and enzymes, disrupting numerous biochemical processes within fungal cells.[6] This non-systemic, protective fungicide is applied to a vast array of fruit, vegetable, and field crops. However, its environmental fate is of primary concern. This compound degrades rapidly in soil and water, with a half-life of approximately one to two days, into several metabolites.[6][7][8] The most significant of these is ethylenethiourea (ETU), which is more water-soluble, more persistent, and more mobile in soil, posing a risk of groundwater contamination.[1][7][9] ETU is not only a major degradation product but also a manufacturing impurity and is recognized as a Group B2 carcinogen.[6] Consequently, risk assessments often consider the combined toxicity of the parent compound and ETU.

Mechanism of Action and Toxicity

Primary Fungicidal Action

This compound's efficacy stems from its ability to act on multiple sites within a fungal pathogen's metabolism. Upon contact with water, it releases ethylene bis-isothiocyanate sulfide (EBIS), which is further converted to the active toxicant ethylene bis-isothiocyanate (EBI).[1] These compounds inactivate essential enzymes containing sulfhydryl (-SH) groups, thereby disrupting critical processes like mitochondrial respiration and cellular division.[6]

Primary Toxicological Mechanism in Non-Target Organisms

In non-target organisms, the predominant mechanism of toxicity is the induction of oxidative stress.[1] Exposure to this compound leads to an overproduction of reactive oxygen species (ROS), which overwhelms the endogenous antioxidant defense systems. This imbalance results in damage to vital cellular components, including lipids (lipid peroxidation), proteins, and DNA, ultimately leading to mitochondrial dysfunction and the activation of apoptotic (programmed cell death) pathways.[1]

General Oxidative Stress Pathway of this compound Toxicity This compound This compound Exposure ROS Reactive Oxygen Species (ROS) Production This compound->ROS Antioxidants Depletion of Antioxidant Defenses (e.g., GSH, SOD, CAT) ROS->Antioxidants Overwhelms Damage Cellular Damage ROS->Damage Induces Mito Mitochondrial Dysfunction Antioxidants->Mito Lipid Lipid Peroxidation Damage->Lipid Protein Protein Damage Damage->Protein DNA DNA Damage (Genotoxicity) Damage->DNA DNA->Mito Apoptosis Apoptosis / Cell Death Mito->Apoptosis Triggers

This compound-induced oxidative stress and cellular damage.

Environmental Fate and Metabolism

This compound is characterized by low water solubility and a tendency to bind to soil, but it undergoes rapid hydrolysis and microbial degradation.[6][7] This rapid breakdown limits the persistence of the parent compound in the environment. However, this process yields metabolites of greater toxicological and environmental concern, primarily ETU.

Environmental Degradation Pathway of this compound This compound This compound Process Hydrolysis & Microbial Degradation (t½ ≈ 1-7 days) This compound->Process ETU Ethylenethiourea (ETU) (Mobile, Persistent) Process->ETU Other Other Metabolites (EU, EBIS, HYD) Process->Other End Further Degradation (e.g., CO2) ETU->End Slow Other->End Rapid

Simplified degradation pathway of this compound in the environment.

Ecotoxicological Profile

Aquatic Organisms

This compound and its degradate ETU are classified as highly toxic to freshwater fish and invertebrates.[6][9][10] Acute exposure can lead to significant mortality at environmentally relevant concentrations, while sub-lethal exposure in fish has been linked to behavioral changes, immune-oxidative stress, and hepato-renal dysfunction.[11]

Table 1: Acute Toxicity of this compound and ETU to Aquatic Organisms

Species Compound Endpoint Duration Value (mg/L) Reference
Rainbow trout (Oncorhynchus mykiss) This compound LC50 96-hour 0.46 [9]
Bluegill sunfish (Lepomis macrochirus) This compound LC50 96-hour 1.54 [9]
Freshwater Fish (general) ETU LC50 96-hour 0.91 [6]
Water flea (Daphnia magna) This compound EC50 48-hour 0.58 [9]

| Aquatic Invertebrates (general) | ETU | EC50 | 48-hour | 1.04 |[6] |

Terrestrial Invertebrates

The impact of this compound on terrestrial invertebrates is varied. It is recognized as being moderately to very toxic to earthworms, affecting their growth, longevity, and reproductive success.[12][13] For pollinators like bees, while the acute oral toxicity is low, contact exposure can be lethal, and sub-lethal effects include reduced larval survival and impaired colony health.[14][15][16] Studies on the soil nematode C. elegans show that this compound inhibits growth and induces neuronal degeneration.[17][18]

Table 2: Toxicity of this compound to Key Terrestrial Invertebrates

Species Endpoint Value Reference
Earthworm (Eisenia foetida) Longevity Significant decrease in soil treated with this compound [13]
Earthworm (field study) Growth Length suppressed at high application rates (4kg/ha) [12]
Honey bee (Apis mellifera) Contact Toxicity Can be lethal on contact [14]
Honey bee (Apis mellifera) Acute Oral LD50 >178.9 µ g/bee [15]
Mason bee (Osmia cornifrons) Larval Survival Significantly reduced at all tested doses [16]

| Nematode (Caenorhabditis elegans) | Effect | Inhibition of larval growth, induction of heat-shock response |[17] |

Avian Species

On an acute basis, this compound is considered slightly toxic to birds, and ETU is practically non-toxic.[6][9] However, the EPA has expressed concern over the chronic risks to avian populations.[2] this compound acts as an endocrine disruptor in birds, with studies showing it can impair thyroid function and disrupt the hypothalamic-pituitary-gonadal axis, leading to reproductive issues.[4][19]

Table 3: Acute Toxicity of this compound and ETU to Birds

Species Compound Endpoint Value (mg/kg-bw) Reference
Mallard Duck (Anas platyrhynchos) This compound Oral LD50 >6400 [9]
Japanese Quail (Coturnix japonica) This compound Oral LD50 >6400 [9]

| Bobwhite Quail (Colinus virginianus) | ETU | 14-day LC50 | >2250 |[6] |

Soil Microorganisms

This compound application has a significant detrimental impact on soil microbial communities.[20] It generally decreases populations of beneficial fungi and actinomycetes.[21][22] The effect on bacteria is dose-dependent; low concentrations may be stimulatory, while higher, agriculturally relevant concentrations are harmful.[20][23][24] Critically, this compound impairs key soil biogeochemical cycles, including nitrification and ammonification, which can affect soil fertility.[20][22]

Mammalian Toxicology

Endocrine Disruption

The most well-documented systemic effect of this compound and ETU in mammals is endocrine disruption, with the thyroid gland being the primary target organ.[2][4] ETU, in particular, inhibits the enzyme thyroid peroxidase (TPO), which is essential for the synthesis of thyroid hormones (T4 and T3).[25][26] This disruption can lead to decreased hormone levels, increased thyroid weight, follicular cell hyperplasia, and, in chronic studies, thyroid tumors.[4]

Mechanism of Thyroid Disruption by this compound/ETU MCZ This compound / ETU TPO Thyroid Peroxidase (TPO) MCZ->TPO Inhibits NIS Sodium-Iodide Symporter (NIS) MCZ->NIS Inhibits Synth Thyroid Hormone Synthesis (T3 & T4) TPO->Synth Catalyzes NIS->Synth Enables Iodide Uptake for HPT HPT Axis Disruption (Increased TSH) Synth->HPT Leads to

Inhibition of thyroid hormone synthesis by this compound and ETU.

Table 4: NOAEL and LOAEL Values for Thyroid Effects in Mammalian Studies

Species Compound Study Type NOAEL (mg/kg/day) LOAEL (mg/kg/day) Basis of Effect Reference
Rat This compound Chronic 4.83 30.9 Thyroid toxicity (microscopic changes, increased weight, altered hormones) [2]

| Dog | ETU | Chronic | 0.18 | 1.99 | Thyroid effects |[2] |

Reproductive and Developmental Toxicity

A systematic review of available evidence suggests this compound should be considered a presumed reproductive and suspected developmental hazard in humans.[3][27] Animal studies have demonstrated a range of adverse effects. In rabbits, a LOAEL of 80 mg/kg/day was established based on an increased incidence of spontaneous abortions.[2] In rodents, exposure has been linked to disruption of the estrous cycle, a decrease in healthy ovarian follicles, and significant changes in male reproductive physiology that may lead to infertility.[3][27][28]

Table 5: NOAEL and LOAEL Values for Reproductive & Developmental Effects

Species Compound Study Type NOAEL (mg/kg/day) LOAEL (mg/kg/day) Basis of Effect Reference
Rabbit This compound Developmental 30 80 Spontaneous abortions [2]

| Rat | ETU | Developmental | 5 | 10 | Developmental effects in the brain |[2] |

Genotoxicity

This compound has demonstrated clear genotoxic potential. Studies on cultured human lymphocytes have shown that exposure leads to a dose-dependent increase in chromosomal aberrations and micronuclei formation.[29] The mechanism is linked to the generation of ROS, which causes direct DNA damage.[29][30][31] This ROS production also triggers apoptosis in human lymphocytes through both mitochondria-mediated and FasL-dependent pathways.

Apoptosis Induction in Human Lymphocytes by this compound This compound This compound ROS ROS Generation This compound->ROS Mito Mitochondrial Pathway ROS->Mito FasL FasL-dependent Pathway ROS->FasL CytC Cytochrome c Release Mito->CytC NFkB NF-κB Activation FasL->NFkB Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Casp8 Caspase-8 NFkB->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Dual pathways of this compound-induced apoptosis.
Neurotoxicity

Evidence suggests this compound exposure is associated with neurotoxic outcomes.[1] In vitro studies using rat mesencephalic cells demonstrated that this compound induces mitochondrial dysfunction, specifically inhibiting Complex I of the respiratory chain, which can contribute to neuronal toxicity.[5] In the nematode C. elegans, this compound exposure leads to the degeneration of dopaminergic neurons, providing a model for studying its potential role in neurodegenerative conditions.[18][32]

Key Experimental Protocols

Protocol: Fish, Acute Toxicity Test (Following OECD Guideline 203)

This protocol is designed to determine the median lethal concentration (LC50) of a substance in freshwater fish.

  • Test Species: Rainbow trout (Oncorhynchus mykiss).

  • Experimental Design: Fish are exposed to a range of this compound concentrations and a control (no this compound) in a semi-static system (test solutions are renewed every 24 hours to maintain concentrations). At least five concentrations resulting in mortality between 0% and 100% are used.

  • Exposure Conditions: Test duration is 96 hours. Water temperature, pH, and dissolved oxygen are maintained within species-specific optimal ranges and monitored daily.

  • Endpoint Measurement: Mortalities are recorded at 24, 48, 72, and 96 hours. Fish are considered dead if there is no visible movement and no reaction to gentle prodding.

  • Data Analysis: The cumulative mortality data at 96 hours is used to calculate the LC50 value and its 95% confidence limits, typically using probit analysis.

Protocol: Mammalian Chronic Toxicity and Carcinogenicity Study (Following OECD Guideline 452)

This protocol assesses the long-term toxic effects of a substance, including its potential to cause cancer, following repeated oral administration.

  • Test Species: Wistar rat.

  • Experimental Design: Animals are randomly assigned to a control group and at least three dose groups (low, mid, high). This compound is administered daily, mixed into the diet, for a period of 24 months.

  • In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.

  • Pathology and Endpoint Measurement: At the end of the study, all animals are subjected to a full necropsy. Organ weights (especially thyroid, liver, kidneys) are recorded. Blood samples are collected for hematology and clinical chemistry, including thyroid hormone (T3, T4, TSH) analysis. Tissues from all organs are preserved for detailed histopathological examination.

  • Data Analysis: The data is statistically analyzed to determine dose-related effects. The No-Observed-Adverse-Effect-Level (NOAEL) is established as the highest dose at which no statistically or biologically significant adverse effects are found. The Lowest-Observed-Adverse-Effect-Level (LOAEL) is the lowest dose at which an adverse effect is observed.

Workflow for a Chronic Mammalian Toxicity Study Start Animal Acclimatization Grouping Randomization into Groups (Control, Low, Mid, High Dose) Start->Grouping Dosing Chronic Dosing via Diet (24 Months) Grouping->Dosing Observe In-Life Observations (Clinical Signs, Body Weight, Food Consumption) Dosing->Observe Observe->Dosing Daily/Weekly End Terminal Sacrifice Observe->End Collect Data Collection (Blood Analysis, Organ Weights, Histopathology) End->Collect Analyze Statistical Analysis Collect->Analyze Result Determination of NOAEL & LOAEL Analyze->Result

Generalized experimental workflow for determining NOAEL/LOAEL.

Conclusion

The extensive body of evidence reviewed in this guide demonstrates that this compound and its primary metabolite, ETU, present significant toxicological risks to a wide array of non-target organisms. The fundamental mechanism of toxicity, rooted in the induction of oxidative stress, cascades into a variety of adverse outcomes, including genotoxicity, cellular apoptosis, and organ-specific damage. Of particular concern is its potent activity as an endocrine disruptor, targeting the thyroid axis in mammals and birds, and its confirmed reproductive and developmental toxicity. While this compound degrades quickly, the mobility and persistence of ETU extend the zone of potential environmental impact, particularly concerning aquatic ecosystems and groundwater. The data underscores the necessity for stringent regulatory oversight, careful application practices, and continued research into the sub-lethal and chronic effects of this widely used fungicide to mitigate its impact on environmental health.

References

An In-depth Technical Guide to Mancozeb's Multi-Site Inhibitory Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mancozeb is a broad-spectrum, non-systemic, contact fungicide belonging to the ethylene-bis-dithiocarbamate (EBDC) class. Its enduring efficacy is attributed to its multi-site mode of action, which significantly minimizes the risk of resistance development in fungal pathogens. The core mechanism involves the non-specific inactivation of numerous enzymes and proteins essential for fungal cell viability. This is achieved through the reaction of its breakdown products with sulfhydryl (-SH) groups of amino acids, particularly cysteine. This guide provides a detailed examination of this mechanism, focusing on the disruption of cellular respiration and the induction of oxidative stress. It includes quantitative data on its inhibitory effects, detailed experimental protocols for assessing its activity, and visual diagrams of the key pathways involved.

Introduction

Developed in the 1960s, this compound is a coordination complex of manganese (Mn) and zinc (Zn) ions with ethylene-bis(dithiocarbamate)[1][2]. Classified by the Fungicide Resistance Action Committee (FRAC) under code M3, it is recognized for its multi-site activity, which means it simultaneously interferes with multiple metabolic pathways within the fungal cell[1][3]. As a protective, contact fungicide, this compound remains on the plant surface, where it inhibits fungal spore germination and prevents infection from establishing[4][5]. It is considered a pro-fungicide; in the presence of water, it degrades into its active toxicant forms, primarily ethylene bisisothiocyanate sulfide (EBIS) and ethylene bisisothiocyanate (EBI)[6][7]. These compounds are highly reactive towards the sulfhydryl groups found in a vast array of cellular proteins[7].

Core Mechanism of Action: Inactivation of Sulfhydryl Groups

The fundamental biochemical action of this compound is the non-specific and irreversible inactivation of sulfhydryl groups (-SH) present in amino acids and enzymes[1][4]. The isothiocyanate moieties of its breakdown products are potent electrophiles that readily form covalent bonds with the nucleophilic sulfur atom of cysteine residues in proteins.

R-N=C=S + Prot-SH → Prot-S-C(=S)NH-R

This covalent modification alters the three-dimensional structure of the proteins, leading to a loss of their catalytic or structural function. Because a vast number of enzymes, co-factors (like glutathione), and structural proteins rely on free sulfhydryl groups for their activity, this single mechanism translates into a multi-pronged attack on the fungal cell's entire metabolic network[1][3][4].

Multi-Site Inhibition of Cellular Processes

The non-specific nature of sulfhydryl group inactivation allows this compound to disrupt several vital cellular functions simultaneously. This broad impact is the reason for its low resistance risk; a pathogen would need to develop multiple, simultaneous mutations to counteract all of these effects[3].

cluster_0 Disrupted Cellular Processes This compound This compound resp Cellular Respiration This compound->resp protein Protein Synthesis & Function This compound->protein lipid Lipid Metabolism This compound->lipid stress Oxidative Stress Induction This compound->stress germ Spore Germination This compound->germ other Other Metabolic Pathways This compound->other

Caption: High-level overview of this compound's multi-site inhibitory action.
3.1 Inhibition of Cellular Respiration

Energy production is a primary target of this compound. By attacking sulfhydryl-containing enzymes, it disrupts key stages of cellular respiration within the fungal cytoplasm and mitochondria[3].

  • Glycolysis and the Krebs (TCA) Cycle: Several enzymes crucial to glycolysis and the Krebs cycle are rich in cysteine residues and are thus highly susceptible to inhibition. Notably, pyruvate dehydrogenase, the enzyme complex that links glycolysis to the Krebs cycle by converting pyruvate to acetyl-CoA, is a key target[1][8]. Other susceptible enzymes include succinate dehydrogenase and aconitase[1]. Inhibition of these enzymes halts the flow of metabolites through the central energy-producing pathways, leading to a rapid depletion of ATP.

Caption: this compound's disruption of central energy metabolism pathways.
3.2 Induction of Oxidative Stress

This compound is a potent inducer of oxidative stress[6]. This occurs through two primary mechanisms:

  • Direct Generation of Reactive Oxygen Species (ROS): The metabolism of this compound within the cell can lead to the production of ROS, such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂)[6][9].

  • Depletion of Antioxidant Defenses: Glutathione (GSH), a critical intracellular antioxidant, contains a sulfhydryl group and is a primary target of this compound. By depleting the cell's pool of GSH, this compound cripples its ability to neutralize ROS and detoxify harmful compounds[6][9].

The resulting accumulation of ROS causes widespread cellular damage, including lipid peroxidation (damage to cell membranes), protein oxidation, and DNA damage, which can ultimately trigger programmed cell death (apoptosis)[6][10].

Caption: Pathway of this compound-induced oxidative stress and cellular damage.
Quantitative Data on Inhibitory Effects

The multi-site action of this compound has been quantified across various experimental systems. The following tables summarize key findings on its impact on fungal growth, enzyme activity, and other cellular processes.

Table 1: Inhibition of Fungal Growth and Spore Germination

Fungal Species This compound Concentration Effect % Inhibition Reference
Trichoderma harzianum 150 mg/L Growth Inhibition 35% [11]
T. harzianum 755 mg/L Growth Inhibition Not specified [11]
T. virens 625 mg/L Growth Inhibition Not specified [11]
Soil Fungi Isolates Various Growth Inhibition < 40% [12]

| Fusarium proliferatum | 75% WP | Spore Germination Inhibition | 77.33% (mean) |[13] |

Table 2: Effects on Soil Enzyme Activities

Enzyme This compound Concentration Incubation Period Effect on Activity Reference
Phosphatase 10x Recommended 14 days +41% [14]
Phosphatase Various 28 days -30% [14]
Protease Various Up to 21 days Stimulated [14]
Protease Various After 21 days -17% (decrease) [14]
Asparaginase Various Most of period -12% to -72% [14]
Amylase 10 ppm Not specified Increased [15]
Amylase > 10 ppm Not specified Decreased [15]

| Invertase | > 10 ppm | Not specified | Adverse effect |[15] |

Table 3: Cellular and Biochemical Effects

Cell Type / System This compound Concentration Effect Measured Result Reference
Human Erythrocytes 10 µM - 100 µM Sulfhydryl (-SH) Groups Significant, dose-dependent reduction [16]
THP-1 cell line 1-100 µg/ml LPS-induced TNF release Dose- and time-dependent inhibition [17]
Soil microbes > 100 ppm Fungal population Decreased [18]

| Soil microbes | 1000 - 2000 ppm | Bacterial population | Decreased |[18] |

Key Experimental Protocols

The following sections provide standardized methodologies for evaluating the fungicidal activity of compounds like this compound.

5.1 Spore Germination Inhibition Assay (Cavity Slide Technique)

This protocol assesses the direct inhibitory effect of a fungicide on the ability of fungal spores to germinate.

prep 1. Prepare Spore Suspension (e.g., 4x10³ conidia/ml in sterile water) using a haemocytometer fungicide 2. Prepare Fungicide Solutions (Serial dilutions to desired concentrations) prep->fungicide mix 3. Mix Solutions (Add one drop of spore suspension and one drop of fungicide solution to a cavity slide) fungicide->mix incubate 4. Incubate (Place slides in a moist chamber at 25±1°C for 24 hours) mix->incubate observe 5. Microscopic Observation (Observe at least 100 spores per replicate under 40X magnification) incubate->observe calc 6. Calculate % Inhibition (%I = [(C-T)/C] * 100) where C = germinated spores in control, T = germinated spores in treatment observe->calc

Caption: Workflow for a spore germination inhibition assay.

Methodology:

  • Spore Suspension Preparation: Prepare a conidial suspension of the test fungus in sterile distilled water. Adjust the concentration (e.g., to 4 x 10³ conidia/mL) using a haemocytometer[19].

  • Fungicide Preparation: Prepare stock solutions of this compound and create a series of dilutions to achieve the desired test concentrations[19]. A control using only sterile water should be prepared.

  • Slide Preparation: Place one drop of the fungicidal solution into the cavity of a sterile glass slide. Allow it to air dry, or mix it directly with the spore suspension[19][20].

  • Inoculation: Add one drop of the prepared spore suspension onto the fungicide-treated spot in the cavity slide[20].

  • Incubation: Place the slides in a moist chamber (e.g., a petri dish with moist blotting paper) and incubate at room temperature (25 ± 1°C) for 24 hours[19].

  • Observation and Counting: After incubation, observe the spores under a microscope. A spore is considered germinated if the germ tube length is greater than half the diameter of the spore[20]. Count the number of germinated and non-germinated spores out of a total of at least 100 spores for each replicate.

  • Calculation: Calculate the percent inhibition of spore germination for each concentration using the formula:

    • % Inhibition = [(C - T) / C] x 100

    • Where C is the percentage of germination in the control and T is the percentage of germination in the treatment[13].

5.2 Assay for Reactive Oxygen Species (ROS) Quantification

This method uses a fluorescent probe to quantify the generation of intracellular ROS following exposure to a stress-inducing agent like this compound.

Methodology:

  • Cell/Hyphae Culture: Grow the fungal culture (or other target cells) in an appropriate liquid medium to the desired growth phase.

  • Treatment: Expose the fungal culture to various concentrations of this compound for a defined period (e.g., 1-4 hours). Include an untreated control.

  • Probe Loading: Add a fluorescent ROS probe, such as 2′,7′-Dichlorofluorescin diacetate (DCFH-DA), to the cell suspension[21]. DCFH-DA is cell-permeable and non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to DCFH.

  • Oxidation to Fluorescent Form: In the presence of ROS (primarily H₂O₂), DCFH is oxidized to the highly fluorescent compound 2′,7′-dichlorofluorescein (DCF).

  • Incubation: Incubate the cells with the probe in the dark for a specified time (e.g., 30-60 minutes) to allow for uptake and de-esterification.

  • Measurement: Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).

  • Data Analysis: Compare the fluorescence intensity of the this compound-treated samples to the untreated control. An increase in fluorescence indicates a higher level of intracellular ROS.

5.3 Total Sulfhydryl (-SH) Group Quantification Assay

This biochemical assay measures the total content of free sulfhydryl groups in cell lysates, providing a quantitative measure of depletion by agents like this compound.

Methodology:

  • Cell Preparation and Lysis: Harvest fungal cells (or other target cells) after treatment with this compound and prepare a cell lysate through mechanical or chemical disruption on ice.

  • Reagent Preparation: Prepare a solution of Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB.

  • Reaction: In a microplate or cuvette, mix the cell lysate with the DTNB solution in a suitable buffer. DTNB reacts with free sulfhydryl groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB).

  • Incubation: Allow the reaction to proceed for a short period (e.g., 15 minutes) at room temperature.

  • Spectrophotometry: Measure the absorbance of the yellow product at 412 nm using a spectrophotometer.

  • Quantification: Calculate the concentration of sulfhydryl groups using a standard curve prepared with a known concentration of a sulfhydryl-containing compound, such as cysteine or glutathione.

  • Data Analysis: Compare the total sulfhydryl content in this compound-treated samples to that of the untreated control to determine the extent of depletion[16].

Conclusion

The multi-site inhibitory action of this compound is a direct consequence of its fundamental chemistry: the irreversible inactivation of sulfhydryl groups. This single, non-specific mechanism cascades into a widespread disruption of fungal metabolism, most critically impacting cellular respiration and antioxidant defenses. By simultaneously attacking numerous essential proteins and enzymes, this compound creates a metabolic crisis that fungal cells cannot easily overcome through single-point mutations. This robust and multifaceted mode of action explains its long-standing effectiveness and its critical role in resistance management strategies for modern agriculture. The experimental protocols and quantitative data presented in this guide provide a framework for the continued study and development of multi-site inhibitors in the field of crop protection.

References

An In-depth Technical Guide to the Dithiocarbamate Class of Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dithiocarbamates (DTCs) are a class of organosulfur compounds that have been a cornerstone of fungal disease management in agriculture for decades.[1][2][3][4] First introduced in the 1940s, their synthesis is relatively simple and production costs are low, contributing to their widespread global use.[1][5] These fungicides are characterized by their broad-spectrum, non-systemic, and multi-site mode of action, which makes them effective against a wide array of fungal pathogens on numerous crops and ornamental plants.[3][5][6] Their multi-site activity is particularly valuable in resistance management strategies, as they are often mixed with single-site fungicides to delay the development of resistance.[7] This guide provides a technical overview of the dithiocarbamate class, focusing on their classification, mechanism of action, quantitative data, and key experimental protocols.

Classification and Chemical Structures

Dithiocarbamates are analogues of carbamates where both oxygen atoms are replaced by sulfur.[5][8] They are generally classified into three main categories based on their chemical structure.[1][9]

  • Dimethyl-dithiocarbamates (DMDCs): This group includes compounds like ferbam, thiram, and ziram.[1]

  • Ethylene-bis-dithiocarbamates (EBDCs): This category comprises metal salts of ethylenebisdithiocarbamate, such as maneb (manganese), zineb (zinc), and mancozeb (a complex of both manganese and zinc).[1][2]

  • Propylene-bis-dithiocarbamates (PBDCs): Propineb is the primary representative of this group, existing as a zinc salt of propylenebisdithiocarbamate in a polymeric form.[1]

G

Mechanism of Action

Dithiocarbamates are classified as multi-site activity fungicides, meaning they interfere with numerous biological processes within fungal cells.[3] This multi-pronged attack is a key reason for their effectiveness and the low incidence of resistance development. The primary fungicidal activity is attributed to two main mechanisms:

  • Chelation of Metal Cations: Dithiocarbamates are potent chelating agents.[10] They can bind to and inactivate metal-containing enzymes, such as copper-containing enzymes, which are vital for fungal cellular respiration and other metabolic processes.[10]

  • Inhibition of Thiol-Containing Enzymes: Upon metabolism, dithiocarbamates can be converted into isothiocyanates.[10] These reactive molecules can then interact with and inhibit the function of essential enzymes and proteins within the fungal cell by binding to their sulfhydryl (-SH) groups.[3][10]

G

Quantitative Data Summary

The following tables summarize key quantitative data for representative dithiocarbamate fungicides, including their physicochemical properties and toxicological data.

Table 1: Physicochemical Properties of Selected Dithiocarbamates

FungicideChemical FormulaMolecular Weight ( g/mol )Water Solubility
Maneb C₄H₆MnN₂S₄265.3Practically insoluble[2]
Zineb C₄H₆N₂S₄Zn275.810 mg/L at room temperature[2]
Ziram C₆H₁₂N₂S₄Zn305.8< 19 mg/L at 20 °C[2]
Thiram C₆H₁₂N₂S₄240.430 mg/L
Propineb (C₅H₈N₂S₄Zn)ₓPolymericPractically insoluble
Metiram [C₁₆H₃₃N₁₁S₁₆Zn₃]ₓPolymericPractically insoluble[2]

Table 2: Toxicological Data for Selected Dithiocarbamates

FungicideOral LD₅₀ (Rat, mg/kg)Acute Reference Dose (ARfD, mg/kg bw)
This compound >50000.6[9]
Maneb 4500 - 75000.2[9]
Ziram 285 - 14000.08[9]
Thiram 640 - 25000.025[9]
Propineb >50000.1[9]
Metiram >6810Not established

Note: LD₅₀ values can vary between studies. The values presented are representative ranges.

Key Experimental Protocols

General Synthesis of Dithiocarbamates

The synthesis of dithiocarbamates is a relatively straightforward process. The fundamental reaction involves treating primary or secondary amines with carbon disulfide in an alkaline solution.[5][8][10] The resulting dithiocarbamate salt can then be further reacted to produce various derivatives, such as the metal complexes used as fungicides.

Methodology:

  • Reaction: A primary or secondary amine (R₂NH) is reacted with carbon disulfide (CS₂) in the presence of a base, typically sodium hydroxide (NaOH).

  • Salt Formation: This reaction yields the corresponding sodium dithiocarbamate salt (R₂NCS₂⁻Na⁺).[4]

  • Complexation (for EBDCs, etc.): The dithiocarbamate salt is then reacted with a soluble metal salt (e.g., MnCl₂, ZnCl₂) to precipitate the final metal-dithiocarbamate complex.

G

Residue Analysis via Carbon Disulfide (CS₂) Evolution

Due to the polymeric nature and poor solubility of many dithiocarbamates, residue analysis is challenging.[11] The most common regulatory method does not measure the parent compounds directly but instead quantifies the total dithiocarbamate content by measuring the amount of carbon disulfide (CS₂) released upon acid digestion.[12][13]

Methodology:

  • Sample Preparation: The food or environmental sample is homogenized.

  • Acid Digestion: The sample is subjected to hot acid digestion, typically using a mixture of hydrochloric acid and a reducing agent like tin(II) chloride (SnCl₂).[11][14] This breaks down all dithiocarbamates present into their corresponding amine and CS₂.

  • CS₂ Distillation and Trapping: The volatile CS₂ is distilled from the reaction mixture and trapped in a collection solution.[14]

  • Quantification: The amount of trapped CS₂ is determined. Common methods include:

    • Spectrophotometry: The CS₂ is reacted with a cupric reagent and diethanolamine to form a yellow complex, which is then quantified using a spectrophotometer.[12][13][14]

    • Gas Chromatography (GC): The trapped CS₂ is analyzed by GC, often coupled with detectors like an Electron Capture Detector (ECD) or Mass Spectrometry (MS).[5][11]

G

Signaling Pathways Affected by Dithiocarbamates

While the primary target of dithiocarbamates is fungal cells, their broad reactivity means they can affect signaling pathways in non-target organisms, a subject of extensive toxicological research. Exposure to dithiocarbamates like maneb has been linked to neurotoxic effects.[15] Studies have shown that maneb can induce neuronal apoptosis by triggering mitochondrial dysfunction and generating reactive oxygen species (ROS).[15] This process involves the mitochondrial apoptosis pathway and has been shown to be modulated by the PKA/CREB signaling pathway.[15]

Maneb-Induced Apoptotic Pathway:

  • Exposure: Maneb exposure leads to increased ROS production and mitochondrial dysfunction.

  • Mitochondrial Pathway Activation: This dysfunction alters the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria.

  • Caspase Activation: Cytochrome c release activates a cascade of caspases, particularly caspase-3, which is a key executioner of apoptosis.

  • PKA/CREB Involvement: The PKA/CREB signaling pathway is also affected by maneb.[15] Activation of this pathway has been shown to attenuate the maneb-induced apoptosis, suggesting it plays a protective role.[15]

G

References

Environmental Fate and Mobility of Mancozeb and its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and mobility of the fungicide Mancozeb and its principal metabolites, with a focus on Ethylenethiourea (ETU). The information presented herein is intended to support environmental risk assessments and inform the development of safer and more sustainable agricultural practices. This document details the degradation pathways, mobility parameters, and the experimental protocols used to determine these characteristics.

Executive Summary

This compound, a manganese/zinc salt of ethylene-bis-dithiocarbamate, is a widely used broad-spectrum fungicide. Its environmental fate is characterized by relatively rapid degradation in soil and water. However, a primary degradation product, ethylenethiourea (ETU), is of toxicological concern and exhibits greater mobility and persistence in the environment. Understanding the complex interplay of hydrolysis, photolysis, and microbial degradation is crucial for accurately predicting the environmental concentrations and potential exposure risks associated with this compound use. This guide summarizes key quantitative data, outlines detailed experimental methodologies for their determination, and provides visual representations of the critical pathways and workflows involved in the environmental fate assessment of this compound and its metabolites.

Physicochemical Properties and Degradation

This compound is a polymeric complex with low water solubility and negligible vapor pressure, limiting its volatilization into the atmosphere.[1][2] Its degradation in the environment is a multifaceted process involving hydrolysis, photolysis, and microbial metabolism. The primary metabolites of concern are Ethylenethiourea (ETU), Ethyleneurea (EU), and Ethylene bis(isothiocyanate) sulfide (EBIS).[2][3] ETU, in particular, is more water-soluble and mobile than the parent compound.[2]

Degradation Pathways

The degradation of this compound proceeds through several interconnected pathways. Hydrolysis is a major route of dissipation, especially in moist soils and aquatic environments.[2] Photodegradation on soil surfaces and in water also contributes to its breakdown. Microbial metabolism plays a significant role in the further degradation of this compound and its metabolites, ultimately leading to the formation of carbon dioxide.[2]

Below is a diagram illustrating the principal degradation pathway of this compound.

Mancozeb_Degradation This compound This compound EBIS Ethylene bis(isothiocyanate) sulfide (EBIS) This compound->EBIS Hydrolysis/Photolysis ETU Ethylenethiourea (ETU) This compound->ETU Hydrolysis EDA Ethylenediamine (EDA) This compound->EDA Photolysis EBIS->ETU EU Ethyleneurea (EU) ETU->EU Microbial Degradation/Photolysis Hydantoin Hydantoin EU->Hydantoin CO2 Carbon Dioxide (CO2) EU->CO2 Mineralization

Figure 1: Principal degradation pathway of this compound.

Quantitative Data on Environmental Fate

The environmental behavior of this compound and its metabolites is quantified by parameters such as degradation half-life (DT50), soil-water partition coefficient (Kd), and organic carbon-water partition coefficient (Koc). These values are essential for environmental modeling and risk assessment.

Degradation Half-Lives

The persistence of this compound and its metabolites in the environment is expressed in terms of their half-lives (DT50), the time required for 50% of the initial concentration to dissipate.

CompoundMatrixConditionHalf-life (days)Reference(s)
This compoundSoilAerobic< 2 - 2.9[2][4]
This compoundSoilAnaerobic8[2]
This compoundWater (pH 5)25°C, sterile, dark1 - 1.5[2]
This compoundWater (pH 7)25°C, sterile, dark1 - 1.5[2]
This compoundWater (pH 9)25°C, sterile, dark1 - 1.5[2]
This compoundWaterPhotolysis< 3 hours[2]
ETUSoilAerobic< 2 - 2.5[2][4]
EUSoilAerobic4.8[4]
Mobility Parameters

The mobility of this compound and its metabolites in soil is governed by their adsorption to soil particles, which is quantified by the soil-water partition coefficient (Kd) and the organic carbon-water partition coefficient (Koc). Higher Kd and Koc values indicate lower mobility.

CompoundSoil TypeKd (cm³/g)Reference(s)
This compoundSand7[2]
This compoundSandy Loam7[2]
This compoundSilt Loam12[2]
This compoundClay Loam12[2]
ETUSand0.71[2]
ETUSandy Loam0.67[2]
ETUSilt Loam1.13[2]
ETUClay Loam0.51[2]

Experimental Protocols

Accurate determination of the environmental fate parameters of this compound and its metabolites relies on standardized and validated experimental protocols. The following sections detail the methodologies for key studies.

Aerobic and Anaerobic Soil Degradation (OECD 307)

This study determines the rate of degradation and the degradation pathway of a substance in soil under aerobic and anaerobic conditions.

Methodology:

  • Soil Selection and Preparation: Representative agricultural soils are collected, sieved (<2 mm), and characterized for properties such as texture, pH, organic carbon content, and microbial biomass.

  • Test Substance Application: 14C-labeled this compound is applied to the soil samples at a known concentration.

  • Incubation:

    • Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of water holding capacity). A continuous flow of air is passed through the incubation vessels to maintain aerobic conditions. Volatile organic compounds and 14CO₂ are trapped.[5][6][7]

    • Anaerobic: Following an initial aerobic phase, the soil is flooded with water, and the headspace is purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.[5][6][7]

  • Sampling and Analysis: Soil samples are collected at various time intervals.

  • Extraction: Samples are extracted using appropriate solvents (e.g., acetonitrile, methanol).

  • Quantification: The concentrations of this compound and its metabolites are determined using techniques like Liquid Scintillation Counting (LSC) for total radioactivity and High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or tandem mass spectrometry (LC-MS/MS) for specific compound quantification.[6]

  • Data Analysis: The degradation kinetics are determined by plotting the concentration of the test substance over time, and the DT50 and DT90 values are calculated.

Soil_Degradation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Soil Collection & Sieving Soil_Characterization Soil Characterization Soil_Collection->Soil_Characterization Radiolabeled_this compound 14C-Mancozeb Application Soil_Characterization->Radiolabeled_this compound Aerobic Aerobic Incubation (Airflow, CO2 Trapping) Radiolabeled_this compound->Aerobic Anaerobic Anaerobic Incubation (Flooding, N2 Purge) Radiolabeled_this compound->Anaerobic Sampling Time-course Sampling Aerobic->Sampling Anaerobic->Sampling Extraction Solvent Extraction Sampling->Extraction Quantification LSC & LC-MS/MS Analysis Extraction->Quantification Data_Analysis DT50/DT90 Calculation Quantification->Data_Analysis

Figure 2: Workflow for Soil Degradation Study (OECD 307).
Hydrolysis as a Function of pH (OECD 111)

This test evaluates the abiotic degradation of a substance in water at different pH levels.

Methodology:

  • Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.[8][9]

  • Test Substance Application: The test substance is added to the buffer solutions at a concentration not exceeding 10⁻² M or half its water solubility.[8]

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, and other temperatures for further tiers).[8][10]

  • Sampling: Aliquots of the solutions are taken at different time intervals.

  • Analysis: The concentration of the parent substance and any hydrolysis products are determined by a suitable analytical method, such as HPLC or LC-MS/MS.[10]

  • Data Analysis: The rate of hydrolysis and the half-life are calculated for each pH.

Soil Column Leaching (OECD 312)

This study assesses the potential for a pesticide and its degradation products to leach through the soil profile.

Methodology:

  • Column Preparation: Glass columns (e.g., 30 cm long, 5 cm diameter) are packed with sieved soil to a defined bulk density.[11][12]

  • Saturation and Equilibration: The soil columns are saturated with a solution of 0.01 M CaCl₂ to simulate rainfall and allowed to equilibrate.[12]

  • Test Substance Application: 14C-labeled this compound is applied to the surface of the soil columns.

  • Leaching: A defined volume of the 0.01 M CaCl₂ solution is applied to the top of the columns over a set period (e.g., 48 hours) to simulate rainfall.[12]

  • Leachate Collection: The effluent (leachate) from the bottom of the columns is collected in fractions.

  • Soil Sectioning: After the leaching period, the soil columns are frozen and sectioned into segments (e.g., every 5 cm).

  • Analysis: The leachate fractions and soil segments are analyzed for the parent compound and its metabolites using LSC and LC-MS/MS.

  • Data Analysis: A mass balance is performed to account for the distribution of radioactivity in the leachate, soil segments, and any remaining in the column.

Analytical Methodology: QuEChERS and LC-MS/MS

A common and efficient method for the analysis of this compound and ETU in soil and water samples involves the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by LC-MS/MS analysis.

Methodology:

  • Sample Extraction (QuEChERS):

    • A representative sample (e.g., 10 g of soil) is weighed into a centrifuge tube.

    • Water and an extraction solvent (typically acetonitrile) are added.[13]

    • For this compound, a chelating agent like EDTA is often added to improve extraction efficiency.

    • Salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation and enhance extraction.[13]

    • The tube is shaken vigorously and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • An aliquot of the supernatant from the extraction step is transferred to a tube containing a mixture of sorbents (e.g., PSA to remove organic acids, C18 to remove nonpolar interferences, and MgSO₄ to remove residual water).[13]

    • The tube is vortexed and centrifuged.

  • LC-MS/MS Analysis:

    • The final cleaned-up extract is injected into an LC-MS/MS system.

    • Chromatographic separation is typically achieved on a C18 column.

    • Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Analytical_Workflow cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis LC-MS/MS Analysis Sample_Weighing Weigh Sample Solvent_Addition Add Acetonitrile & Water Sample_Weighing->Solvent_Addition Salt_Addition Add Extraction Salts Solvent_Addition->Salt_Addition Shake_Centrifuge Shake & Centrifuge Salt_Addition->Shake_Centrifuge Transfer_Supernatant Transfer Supernatant Shake_Centrifuge->Transfer_Supernatant Add_Sorbents Add d-SPE Sorbents Transfer_Supernatant->Add_Sorbents Vortex_Centrifuge Vortex & Centrifuge Add_Sorbents->Vortex_Centrifuge Injection Inject Extract Vortex_Centrifuge->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection MS/MS Detection (MRM) Chromatography->Detection Quantification Quantification Detection->Quantification

Figure 3: Analytical Workflow for this compound and ETU.

Conclusion

The environmental fate of this compound is characterized by its transformation into several metabolites, with ETU being of primary interest due to its toxicological properties and higher mobility. The data and protocols presented in this guide demonstrate that while this compound itself is not highly persistent, a thorough understanding of the formation and subsequent fate of its metabolites is essential for a comprehensive environmental risk assessment. The use of standardized methodologies, such as the OECD guidelines, and advanced analytical techniques like LC-MS/MS, are critical for generating reliable data to support regulatory decisions and promote the sustainable use of this important fungicide.

References

An In-depth Technical Guide to the Key Degradation Products of Mancozeb, Focusing on Ethylenethiourea (ETU)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mancozeb, a widely utilized manganese/zinc ethylene-bis-dithiocarbamate (EBDC) fungicide, plays a crucial role in agriculture. However, its degradation into various byproducts, most notably ethylenethiourea (ETU), raises significant toxicological and environmental concerns. ETU is classified as a probable human carcinogen and a known teratogen, necessitating a thorough understanding of its formation, detection, and toxicological implications. This technical guide provides a comprehensive overview of the key degradation products of this compound, with a primary focus on ETU. It summarizes quantitative data on degradation kinetics, details experimental protocols for analysis, and visualizes the core degradation pathways and analytical workflows to support research and development in this critical area.

Introduction to this compound and its Degradation

This compound is a polymeric complex of manganese and zinc with the ethylene bis(dithiocarbamate) anionic ligand. Its fungicidal activity stems from the release of isothiocyanates, which inactivate essential enzymes in fungi. However, this compound is inherently unstable and degrades under various environmental conditions, including the presence of moisture, oxygen, and elevated temperatures.[1] This degradation process leads to the formation of several metabolites, with ethylenethiourea (ETU) being the most significant due to its toxicological profile.[1][2] Other notable degradation products include ethylene bisisothiocyanate sulfide (EBIS) and ethyleneurea (EU).[3] The formation and persistence of these degradation products are influenced by factors such as pH, temperature, and microbial activity.[2][3]

Key Degradation Products of this compound

The degradation of this compound is a complex process yielding several byproducts. The primary degradation products of concern are:

  • Ethylenethiourea (ETU): A major and relatively stable degradation product.[1][2] It is formed through the hydrolysis and oxidation of this compound.[4][5] ETU is of significant toxicological concern due to its classification as a probable human carcinogen and its teratogenic effects.[6][7]

  • Ethylene bisisothiocyanate sulfide (EBIS): An intermediate degradation product formed during the hydrolysis of this compound.[3]

  • Ethyleneurea (EU): A further degradation product of ETU, considered to be less toxic.[3]

  • 5-imidazoledithiocarboxylic acid: A major degradation product identified during the hydrolysis of this compound.[4]

The relative amounts of these degradates are dependent on environmental conditions such as pH.[3]

Quantitative Data on this compound and ETU Degradation

The degradation kinetics of this compound and the formation and dissipation of ETU are critical for assessing environmental fate and human exposure risks. The following tables summarize key quantitative data from various studies.

Table 1: Half-life of this compound and ETU in Different Matrices

MatrixCompoundHalf-lifeConditionsReference
Water (pH 5-9)This compound< 1 day25°C, sterile, dark[3]
Soil (Aerobic)This compound< 2 daysNon-sterile[3]
Soil (Anaerobic)This compound8 daysNon-sterile[3]
Soil (Active)ETU1.5 hoursTropical conditions[1][2]
Soil (Tyndallized)ETU28 hoursTropical conditions[1][2]
Water (Natural)ETU115 hoursTropical conditions[1][2]
Water (Sterile)ETU99 hoursTropical conditions[1][2]
Whole PlantThis compound10.6 days-[3]

Table 2: ETU Residue Levels in Food Commodities

Food CommodityETU Concentration (mg/kg)NotesReference
Apples0.018 - 0.044Sold for human consumption[7]
Canned Spinach71Sprayed four times with this compound and canned without washing[7]
Pears0.205Market samples[7]
Lamb's Lettuce0.367Market samples[7]

Experimental Protocols for the Analysis of this compound and ETU

Accurate and sensitive analytical methods are essential for monitoring this compound and its degradation products in various matrices. This section outlines common experimental protocols.

Sample Preparation and Extraction

4.1.1. Extraction from Food Matrices (for ETU analysis) [8]

  • Homogenization: Homogenize the food sample.

  • Extraction: Extract a representative portion of the homogenized sample with methanol.

  • Cleanup: Pass the methanol extract through an alumina solid-phase extraction (SPE) column for cleanup.

  • Concentration: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.

4.1.2. Extraction from Soil (for this compound and ETU analysis) [9]

  • Extraction: Extract the soil sample with a solution of 50:50 isopropanol/water for this compound and acetonitrile for ETU.

  • Derivatization (for this compound): this compound is often derivatized to its methylated form, dimethyl ethylene bisdithiocarbamate (EBDC), for improved stability and instrument sensitivity.

  • Cleanup: Further cleanup steps may be required depending on the soil matrix.

Analytical Instrumentation

4.2.1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) [8][10]

  • Principle: This is a highly sensitive and selective method for the determination of ETU. The liquid chromatograph separates the analyte from the sample matrix, and the tandem mass spectrometer provides definitive identification and quantification.

  • Typical Parameters:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid.

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for ETU.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) [4][11]

  • Principle: GC-MS is suitable for the analysis of volatile and semi-volatile compounds. For this compound, derivatization is necessary.

  • Typical Parameters:

    • Derivatization: As mentioned, this compound is converted to a more volatile derivative.

    • Column: A non-polar or medium-polarity capillary column.

    • Ionization: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) or full scan mode.

Visualizations: Pathways and Workflows

This compound Degradation Pathway

G This compound Degradation Pathway This compound This compound EBIS Ethylene bisisothiocyanate sulfide (EBIS) This compound->EBIS Hydrolysis/Oxidation ETU Ethylenethiourea (ETU) This compound->ETU Direct Degradation EBIS->ETU EDA Ethylenediamine (EDA) EBIS->EDA EU Ethyleneurea (EU) ETU->EU Hydantoin Hydantoin EU->Hydantoin

Caption: Proposed degradation pathway of this compound to its major metabolites.

Experimental Workflow for ETU Analysis in Food

G Workflow for ETU Analysis in Food Samples Sample Food Sample Homogenization Homogenization Sample->Homogenization Extraction Methanol Extraction Homogenization->Extraction Cleanup SPE Cleanup (Alumina) Extraction->Cleanup Analysis HPLC-MS/MS Analysis Cleanup->Analysis Data Data Acquisition and Quantification Analysis->Data

Caption: A typical experimental workflow for the analysis of ETU in food matrices.

Toxicological Significance of ETU

Ethylenethiourea is the most toxicologically significant degradation product of this compound. It has been classified as a Group B2 carcinogen (probable human carcinogen) by the U.S. Environmental Protection Agency.[6]

  • Carcinogenicity: Studies have shown that ETU can induce thyroid tumors in rats and liver tumors in mice.[6][7]

  • Teratogenicity: ETU has been demonstrated to be a teratogen in animal studies, causing developmental abnormalities.[6]

  • Endocrine Disruption: ETU is known to interfere with thyroid function.[12]

The presence of ETU in food and the environment, therefore, poses a potential risk to human health, making its monitoring and regulation of paramount importance.

Conclusion

The degradation of this compound, particularly the formation of ethylenethiourea, presents a complex challenge for food safety and environmental protection. A thorough understanding of the degradation pathways, the factors influencing them, and the development of robust analytical methods are crucial for risk assessment and management. This technical guide provides a foundational overview for researchers, scientists, and drug development professionals engaged in this field, highlighting the key chemical, analytical, and toxicological aspects of this compound's degradation products. Continued research is essential to further elucidate the complex degradation mechanisms and to develop more effective strategies for mitigating the risks associated with these compounds.

References

Ethylenethiourea in Mancozeb: A Technical Guide to Initial Content, Analysis, and Toxicological Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the initial ethylenethiourea (ETU) content in Mancozeb formulations. It details the analytical methodologies for ETU determination and explores the toxicological signaling pathways associated with ETU exposure. This document is intended to serve as a critical resource for professionals engaged in the research, development, and safety assessment of dithiocarbamate fungicides.

Initial Ethylenethiourea (ETU) Content in this compound Formulations

Ethylenethiourea (ETU) is a degradation product and a manufacturing impurity present in this compound, a widely used ethylenebisdithiocarbamate (EBDC) fungicide. The initial concentration of ETU in this compound formulations is a critical quality parameter due to its toxicological profile. Regulatory bodies and quality control laboratories closely monitor these levels.

The initial ETU content in this compound technical and formulated products can vary depending on the manufacturing process, storage conditions, and the presence of stabilizers. Historical and recent data indicate a range of initial ETU concentrations.

This compound Formulation TypeReported Initial ETU Content (% w/w)Reference
Technical Grade this compound0.07% (average of 76 lots)[Bontoyan and Looker (1973a,b) as cited in WHO, 1974]
Formulated Products~0.02%[WHO, 1974]
Various EBDC Formulations0.01% - 4.5%[Camoni et al. (1988), Lindh et al. (2008)]
This compound Formulations<0.01% - 0.04%[Povlsen et al. (1974) as cited in WHO, 1974]

Experimental Protocols for ETU Determination

The accurate quantification of ETU in this compound formulations is essential for regulatory compliance and risk assessment. Several analytical methods have been developed and validated for this purpose, with High-Performance Liquid Chromatography (HPLC) being the referee method according to the Collaborative International Pesticides Analytical Council (CIPAC).

Official CIPAC Method MT 162 for ETU in this compound Formulations

The CIPAC method provides a standardized procedure for the determination of ETU in technical and formulated products containing EBDCs like this compound.[1]

2.1.1. Principle

ETU is extracted from the sample using methanol. An aliquot of the methanolic extract is then evaporated to dryness, and the residue is redissolved in water. The aqueous solution is filtered and analyzed by reversed-phase HPLC with UV detection at 233 nm.[1]

2.1.2. Reagents and Materials

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Tetrahydrofuran (THF) (HPLC grade)

  • ETU analytical standard

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Nucleosil C18 or Spherisorb ODS)[1]

  • Rotary evaporator

  • Filtration apparatus (e.g., 0.45 µm membrane filters)

2.1.3. Procedure

  • Extraction: A known weight of the this compound sample is extracted with methanol by shaking or sonication.

  • Concentration: An aliquot of the methanol extract is transferred to a round-bottom flask and evaporated to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: The residue is dissolved in a known volume of water.

  • Filtration: The aqueous solution is filtered through a 0.45 µm membrane filter to remove any particulate matter.

  • HPLC Analysis: The filtered sample is injected into the HPLC system.

    • Mobile Phase: Water containing a small percentage of tetrahydrofuran.[1]

    • Column: Nucleosil C18 or Spherisorb ODS.[1]

    • Detection: UV at 233 nm.[1]

  • Quantification: The concentration of ETU in the sample is determined by comparing the peak area of the analyte with that of a standard solution of known concentration.

Advanced Analytical Techniques: LC-MS/MS

Modern analytical laboratories often employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the determination of ETU due to its high sensitivity and selectivity.

2.2.1. Principle

The sample preparation is similar to the HPLC-UV method. Following chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI) and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This allows for the specific detection and quantification of ETU even in complex matrices.

2.2.2. Typical LC-MS/MS Parameters

  • Column: Waters HSS T3 column (100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of A) 5mM ammonium formate with 0.1% formic acid in water and B) 0.1% formic acid in methanol.

  • Ionization: Positive ion electrospray ionization (ESI+).

  • MRM Transitions: For ETU, monitoring the transition of the precursor ion (m/z 102.887) to specific product ions (e.g., m/z 44.000 and m/z 59.900).

Visualizing Methodologies and Pathways

Experimental Workflow for ETU Analysis

The following diagram illustrates the general workflow for the determination of ETU in this compound formulations.

ETU_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Determination cluster_quant Data Processing start This compound Formulation Sample extraction Extraction with Methanol start->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Water evaporation->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc HPLC-UV Analysis (CIPAC MT 162) filtration->hplc lcms LC-MS/MS Analysis (Advanced Method) filtration->lcms quantification Quantification against ETU Standard hplc->quantification lcms->quantification result Initial ETU Content (% w/w) quantification->result

General workflow for ETU analysis in this compound.
Signaling Pathway of ETU-Induced Thyroid Toxicity

ETU is recognized as a thyroid toxicant and a probable human carcinogen.[2][3] Its primary mechanism of toxicity involves the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones. This disruption can lead to a cascade of events affecting the hypothalamic-pituitary-thyroid (HPT) axis and potentially culminating in thyroid tumorigenesis.

ETU_Toxicity_Pathway cluster_exposure Exposure & Initial Interaction cluster_hormone_synthesis Thyroid Hormone Synthesis cluster_hpt_axis Hypothalamic-Pituitary-Thyroid (HPT) Axis Response cluster_cellular_effects Downstream Cellular Effects ETU Ethylenethiourea (ETU) TPO Thyroid Peroxidase (TPO) ETU->TPO Inhibition Iodide_Oxidation Iodide Oxidation TPO->Iodide_Oxidation Iodination Iodination of Thyroglobulin Iodide_Oxidation->Iodination Coupling Coupling of Iodothyronines Iodination->Coupling Hormone_Production Thyroid Hormone (T3, T4) Production Coupling->Hormone_Production Low_T3_T4 Decreased Serum T3/T4 Hormone_Production->Low_T3_T4 Leads to TSH Increased TSH Secretion (from Pituitary) Low_T3_T4->TSH Thyroid_Stimulation Chronic Thyroid Stimulation TSH->Thyroid_Stimulation Hyperplasia Thyroid Follicular Cell Hyperplasia Thyroid_Stimulation->Hyperplasia Genetic_Alterations Accumulation of Genetic Alterations Hyperplasia->Genetic_Alterations Tumorigenesis Thyroid Tumorigenesis (Adenomas/Carcinomas) Genetic_Alterations->Tumorigenesis

Signaling cascade of ETU-induced thyroid toxicity.

The sustained inhibition of TPO by ETU leads to reduced synthesis of thyroid hormones (T3 and T4).[2][3] This hormonal imbalance is detected by the pituitary gland, which responds by increasing the secretion of Thyroid-Stimulating Hormone (TSH).[4] Chronic overstimulation of the thyroid gland by TSH can lead to hyperplasia of the thyroid follicular cells. This increased cell proliferation, coupled with potential genotoxic effects, can increase the likelihood of genetic mutations, ultimately leading to the development of thyroid adenomas and carcinomas.[5][6]

Conclusion

The presence of ethylenethiourea as an impurity and degradation product in this compound formulations necessitates rigorous analytical monitoring and a thorough understanding of its toxicological implications. The official CIPAC method provides a reliable framework for the quantification of initial ETU content, while modern techniques like LC-MS/MS offer enhanced sensitivity and specificity. The primary mechanism of ETU toxicity, the inhibition of thyroid peroxidase, triggers a cascade of events within the hypothalamic-pituitary-thyroid axis that can lead to adverse health outcomes, including tumorigenesis. This technical guide provides researchers and drug development professionals with essential information to ensure the quality and safety of this compound-containing products and to inform further research into the long-term effects of ETU exposure.

References

An In-depth Technical Guide to the Effects of Mancozeb on the Mammalian Thyroid Hormone System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of the fungicide Mancozeb on the thyroid hormone system in mammals. It synthesizes findings from multiple toxicological studies to detail the mechanisms of action, present quantitative data on hormonal and physiological changes, and outline the experimental protocols used in this area of research.

Introduction: this compound and Thyroid Disruption

This compound is a broad-spectrum dithiocarbamate fungicide widely used in agriculture. A growing body of evidence has classified this compound as an endocrine-disrupting chemical (EDC), with a significant impact on the thyroid hormone system.[1] Its primary metabolite, ethylenethiourea (ETU), is a potent goitrogen that disrupts the normal functioning of the thyroid gland.[2] This disruption can lead to a state of hypothyroidism, characterized by reduced levels of the thyroid hormones thyroxine (T4) and triiodothyronine (T3).[1] Given the critical role of thyroid hormones in regulating metabolism, growth, and neurodevelopment, the effects of this compound are a significant concern for human and animal health.[3][4] This guide will delve into the molecular mechanisms of this compound's thyroid-disrupting activity, summarize the quantitative effects observed in mammalian studies, and provide insight into the experimental designs used to elicit these findings.

Mechanisms of Thyroid Hormone Disruption by this compound

This compound and its primary metabolite, ETU, interfere with the thyroid hormone system at multiple levels, primarily by inhibiting key steps in hormone synthesis within the thyroid gland and potentially affecting the peripheral action of these hormones. The predominant mechanisms include the inhibition of thyroid peroxidase and the sodium-iodide symporter.[5][6][7]

Key Mechanisms of Action:

  • Inhibition of Thyroid Peroxidase (TPO): The most well-documented effect is the inhibition of TPO by ETU.[1][6] TPO is a critical enzyme that catalyzes the oxidation of iodide and its incorporation into tyrosine residues on the thyroglobulin protein, a necessary step for the synthesis of T3 and T4.[1][4] By inhibiting TPO, this compound effectively reduces the production of thyroid hormones.[1]

  • Inhibition of the Sodium-Iodide Symporter (NIS): There is evidence to suggest that this compound and ETU may inhibit the NIS, which is responsible for transporting iodide from the bloodstream into the thyroid follicular cells.[5][6][7] Reduced iodide uptake would further limit the substrate available for thyroid hormone synthesis.

  • Hypothalamus-Pituitary-Thyroid (HPT) Axis Disruption: The reduction in circulating T3 and T4 levels triggers a compensatory response from the HPT axis. The pituitary gland increases its secretion of thyroid-stimulating hormone (TSH) in an attempt to stimulate the thyroid gland to produce more hormones.[1][8] Chronic stimulation by elevated TSH can lead to thyroid follicular cell hypertrophy and hyperplasia, and in some cases, the development of thyroid tumors in rodents.[8][9]

  • Competition with Thyroid Hormone Receptors: Some studies suggest that this compound may compete with T3 for binding to thyroid hormone receptors, which could interfere with the peripheral action of thyroid hormones in target tissues.[6]

  • Direct Thyrotoxic Effects: this compound exposure has been associated with direct damage to the thyroid gland, including morphological changes such as altered follicle shape, epithelial damage, and stromal alterations.[6][10]

Below is a diagram illustrating the key points of interference by this compound and its metabolite ETU in the thyroid hormone synthesis pathway.

Mancozeb_Thyroid_Pathway cluster_blood Bloodstream cluster_cell Thyroid Follicular Cell cluster_colloid Follicular Lumen (Colloid) cluster_disruptors Disruptors Iodide_blood Iodide (I-) NIS Sodium-Iodide Symporter (NIS) Iodide_blood->NIS Uptake Iodide_cell Iodide (I-) NIS->Iodide_cell TPO Thyroid Peroxidase (TPO) Iodide_cell->TPO Transport Iodine Iodine (I2) TPO->Iodine Oxidation Thyroglobulin Thyroglobulin (Tg) Thyroglobulin->TPO Substrate MIT_DIT MIT & DIT T3_T4_Tg T3 & T4 on Tg MIT_DIT->T3_T4_Tg Coupling Iodine->MIT_DIT Iodination of Tyrosine on Tg This compound This compound / ETU This compound->NIS Inhibition This compound->TPO Inhibition

Mechanism of this compound/ETU-induced thyroid disruption.

Quantitative Effects of this compound on the Thyroid System

Numerous studies in mammalian models have quantified the effects of this compound exposure on key thyroid parameters. The following tables summarize the findings from several key studies, detailing the animal model, dosage, duration of exposure, and the observed effects on thyroid hormone levels and thyroid gland weight.

Table 1: Effects of this compound on Thyroid Hormone Levels in Rats

StudyAnimal ModelDose (mg/kg bw/day)DurationT4 LevelsT3 LevelsTSH Levels
Axelstad et al., 2011[11]Pregnant Wistar Rats50, 100, 150Gestation Day 7 to Postnatal Day 16Dose-dependent significant decrease in damsNot reportedNot reported
Yahia et al., 2015[12]Male Wistar Rats250, 500, 10008 weeksVery highly significant decrease at all dosesVery highly significant decrease at 1000 mg/kgNot reported
Kackar et al., 1997 (as cited in[9])Adult Rats500 - 1500Chronic exposureDecreaseNot specifiedIncrease

Table 2: Effects of this compound on Thyroid Gland Weight in Rats

StudyAnimal ModelDose (mg/kg bw/day)DurationAbsolute Thyroid WeightRelative Thyroid Weight
Yahia et al., 2015[12]Male Wistar Rats500, 10008 weeksHighly significant increaseNot reported
DiDonato et al., 1985 (as cited in[13])Rats1000 ppm (diet)3 monthsIncreased in malesIncreased in males and females

Experimental Methodologies for Assessing this compound's Thyroid Toxicity

The assessment of this compound's effects on the thyroid system involves a series of well-defined experimental protocols. These studies typically utilize rodent models and involve oral administration of the fungicide, followed by hormonal analysis and histopathological examination of the thyroid gland.

Key Experimental Protocols:

  • Animal Models and Dosing:

    • Species: Wistar or Sprague-Dawley rats are commonly used models.[11][14]

    • Administration: this compound is typically administered orally via gavage to ensure precise dosing.[9][11] The compound is often suspended in a vehicle like corn oil or water with a suspending agent.

    • Dose and Duration: Studies employ a range of doses, from lower, environmentally relevant concentrations to higher doses designed to elicit clear toxicological effects.[11][12] The duration of exposure can be acute, sub-chronic (e.g., 28 days or 3 months), or chronic, depending on the study's objectives.[13][14] Developmental toxicity studies involve dosing during critical windows of gestation and lactation.[9][11]

  • Hormone Analysis:

    • Sample Collection: Blood samples are collected, typically via cardiac puncture or from the tail vein, and serum or plasma is separated for hormone analysis.

    • Assays: Serum concentrations of T3, T4, and TSH are measured using commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.

  • Thyroid Gland Analysis:

    • Organ Weight: At the end of the study, animals are euthanized, and the thyroid glands are excised and weighed to determine absolute and relative organ weights.

    • Histopathology: The thyroid glands are fixed (e.g., in 10% formalin), embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). Microscopic examination is then performed to assess for cellular changes such as follicular cell hypertrophy, hyperplasia, and changes in colloid content.[10][13]

The following diagram provides a generalized workflow for a typical in vivo study investigating the effects of this compound on the thyroid system.

Experimental_Workflow start Study Start: Acclimatization of Animals grouping Randomization into Control and Treatment Groups start->grouping dosing Daily Oral Gavage: This compound or Vehicle grouping->dosing monitoring In-life Observations: Body Weight, Clinical Signs dosing->monitoring blood_collection Blood Sample Collection monitoring->blood_collection euthanasia Euthanasia and Necropsy blood_collection->euthanasia hormone_assay Serum Separation and Hormone Analysis (ELISA/RIA) blood_collection->hormone_assay organ_weight Thyroid Gland Excision and Weighing euthanasia->organ_weight histopathology Thyroid Fixation, Sectioning, and H&E Staining euthanasia->histopathology data_analysis Statistical Analysis of Data organ_weight->data_analysis histopathology->data_analysis hormone_assay->data_analysis results Results Interpretation: Hormone Levels, Organ Weights, Histopathological Findings data_analysis->results end Study Conclusion results->end

Generalized experimental workflow for this compound thyroid toxicity studies.

Conclusion

The evidence from numerous in vivo studies clearly indicates that this compound is a potent disruptor of the mammalian thyroid hormone system. Its primary metabolite, ETU, acts as a powerful goitrogen by inhibiting the critical enzyme thyroid peroxidase, leading to reduced synthesis of T3 and T4 hormones. This hormonal imbalance triggers a compensatory increase in TSH, which can result in thyroid hypertrophy and hyperplasia. The quantitative data from rodent studies consistently demonstrate a dose-dependent decrease in circulating thyroid hormones and an increase in thyroid gland weight following this compound exposure. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound's thyroid-disrupting properties and for the assessment of other potential endocrine-disrupting chemicals. For researchers and professionals in drug development and toxicology, a thorough understanding of these mechanisms and methodologies is essential for evaluating the risks associated with exposure to this compound and for the development of safer alternatives.

References

An In-Depth Technical Guide to the Biochemical Disruptions Caused by Mancozeb in Fungal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mancozeb, a broad-spectrum dithiocarbamate fungicide, exerts its potent antifungal activity through a multi-site inhibitory mechanism, making it a stalwart in disease management with a low risk of resistance development. This technical guide delves into the core biochemical disruptions this compound induces within fungal cells. Its primary mode of action involves the non-specific inactivation of a wide array of enzymes by reacting with their sulfhydryl groups. This indiscriminate enzymatic inhibition cripples several vital cellular processes, most notably mitochondrial respiration, leading to a cascade of metabolic failures and ultimately, cell death. This document provides a comprehensive overview of the affected pathways, quantitative data on its inhibitory effects, detailed experimental protocols for studying its mode of action, and visual representations of the disrupted cellular processes.

Introduction

This compound is a non-systemic, contact fungicide that forms a protective barrier on plant surfaces, preventing fungal spore germination and penetration.[1] It belongs to the ethylene-bis-dithiocarbamate (EBDC) class of fungicides and is a polymeric complex of manganese and zinc salts of ethylene bis-dithiocarbamate.[2] Its efficacy stems from its ability to simultaneously disrupt multiple biochemical pathways within the fungal cell, a characteristic that has made it a durable and reliable tool in agriculture.[2] Understanding the intricate details of how this compound overwhelms fungal metabolic and signaling networks is crucial for the development of new antifungal strategies and for managing the longevity of this important compound.

The Multi-Site Inhibitory Action of this compound

The fungicidal activity of this compound is primarily attributed to its reaction with sulfhydryl (-SH) groups of amino acids and enzymes within fungal cells.[2] This non-specific interaction leads to the inactivation of a broad range of proteins, disrupting numerous metabolic pathways.[2][3]

Disruption of Cellular Respiration and Energy Production

One of the most critical consequences of this compound's action is the severe impairment of mitochondrial respiration, the powerhouse of the cell. This leads to a drastic reduction in the production of adenosine triphosphate (ATP), the cell's primary energy currency.

Key Affected Processes:

  • Krebs Cycle (Citric Acid Cycle): this compound is known to inhibit key enzymes of the Krebs cycle that contain sulfhydryl groups. These include:

    • Pyruvate Dehydrogenase Complex: This complex, crucial for linking glycolysis to the Krebs cycle, is a known target.

    • Succinate Dehydrogenase (Complex II): Inhibition of this enzyme disrupts the Krebs cycle and the electron transport chain.

    • α-Ketoglutarate Dehydrogenase: Another key regulatory enzyme in the Krebs cycle susceptible to inhibition.

  • Oxidative Phosphorylation: this compound directly inhibits the mitochondrial electron transport chain, particularly Complexes I and II, leading to a collapse of the proton gradient across the inner mitochondrial membrane and a subsequent halt in ATP synthesis.

Induction of Oxidative Stress

By disrupting the electron transport chain, this compound causes the leakage of electrons, which then react with molecular oxygen to form reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide. This surge in ROS overwhelms the fungal cell's antioxidant defense systems, leading to oxidative damage to lipids, proteins, and DNA.

Interference with Lipid Metabolism

This compound has been shown to disrupt lipid metabolism in fungal cells. This can affect the integrity and function of cellular membranes, including the plasma membrane and mitochondrial membranes. While the precise enzymatic targets in fungal lipid biosynthesis are not fully elucidated, the general inhibition of sulfhydryl-containing enzymes would likely affect fatty acid synthases and other key enzymes in this pathway.

Disruption of Amino Acid and Protein Synthesis

The non-specific reaction of this compound with sulfhydryl groups extends to enzymes involved in amino acid biosynthesis and protein synthesis. This can lead to a deficiency in essential amino acids and the production of non-functional proteins, further contributing to cellular dysfunction.

Quantitative Data on this compound's Effects

The following tables summarize available quantitative data on the inhibitory effects of this compound on various fungal species and processes.

Table 1: Inhibitory Concentrations of this compound against Fungal Growth

Fungal SpeciesIC50 (ppm)EC50 (mg/L)Reference
Dark Septate Endophyte (CO19)Lowest value (sensitive)-[4]
Dark Septate Endophyte (MM15.1)Higher value (resistant)-[4]
Phytophthora palmivora-Not significantly different among isolates[5]
Penicillium italicum (Sensitive)-0.007 ± 0.002[6]
Penicillium italicum (Resistant)-30.2 ± 1.5[6]

Table 2: Inhibition of Fungal Growth and Enzyme Production by this compound

Fungal SpeciesThis compound Conc. (mg/L)Growth Inhibition (%)Enzyme Production Inhibition (%)Reference
Leiotrametes menziesii BRB 731000 - 8.52-[7]
5000 - 18.520 - 13.89[7]
10006.94 - 201.85 - 13.33[7]
20008.33 - 37.963.70 - 33.33[7]
Ceriporia lacerata BRB 811000 - 8.52-[7]
5000 - 18.520 - 13.89[7]
10006.94 - 201.85 - 13.33[7]
20008.33 - 37.963.70 - 33.33[7]
Phellinus noxious BRB 111000 - 8.52-[7]
5000 - 18.520 - 13.89[7]
10006.94 - 201.85 - 13.33[7]
20008.33 - 37.963.70 - 33.33[7]
Lentinus sajor-caju BRB 121000 - 8.52-[7]
5000 - 18.520 - 13.89[7]
10006.94 - 201.85 - 13.33[7]
20008.33 - 37.963.70 - 33.33[7]
Trichoderma harzianum TD115035-[8]

Table 3: Effects of this compound on Soil Enzyme Activities

EnzymeThis compound ConcentrationEffectReference
Amylase> 10 ppmAdverse and disruptive effect[9]
Invertase> 10 ppmAdverse and disruptive effect[9]
Phosphatase> 10 ppmAdverse and disruptive effect[9]
Asparaginase-Reduced by 12 to 72%[10]
DehydrogenaseVariousStimulated[10]

Disruption of Fungal Signaling Pathways

While much of the research on this compound's effects on signaling pathways has been conducted in mammalian cells, the conservation of these pathways in eukaryotes suggests similar disruptions occur in fungi.

  • MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, such as the High Osmolarity Glycerol (HOG) pathway and the Cell Wall Integrity (CWI) pathway, are crucial for fungal stress responses and morphogenesis.[11][12][13][14][15] The oxidative stress induced by this compound is a potent activator of these pathways. However, the widespread enzymatic inhibition caused by this compound likely disrupts the function of key kinases within these cascades, leading to a dysfunctional stress response.

  • cAMP-PKA Pathway: The cyclic AMP-protein kinase A (cAMP-PKA) pathway is another critical signaling cascade in fungi, regulating processes like morphogenesis and virulence.[16][17][18][19] this compound's interference with cellular energy levels (ATP) can indirectly affect the activity of adenylate cyclase and, consequently, the entire cAMP-PKA signaling cascade.

Visualizing the Disruption: Signaling Pathways and Workflows

Mancozeb_Mode_of_Action cluster_Cell Fungal Cell cluster_Metabolism Metabolic Disruption cluster_Stress Oxidative Stress This compound This compound Glycolysis Glycolysis This compound->Glycolysis Inhibits (Thiol Reaction) Krebs_Cycle Krebs Cycle (e.g., Pyruvate Dehydrogenase, Succinate Dehydrogenase) This compound->Krebs_Cycle Inhibits (Thiol Reaction) Oxidative_Phosphorylation Oxidative Phosphorylation (Complex I & II) This compound->Oxidative_Phosphorylation Inhibits (Thiol Reaction) Lipid_Metabolism Lipid Metabolism This compound->Lipid_Metabolism Inhibits (Thiol Reaction) Amino_Acid_Synthesis Amino Acid Synthesis This compound->Amino_Acid_Synthesis Inhibits (Thiol Reaction) Glycolysis->Krebs_Cycle Krebs_Cycle->Oxidative_Phosphorylation ATP_Production ATP Production Oxidative_Phosphorylation->ATP_Production ROS Reactive Oxygen Species (ROS) Oxidative_Phosphorylation->ROS Causes Electron Leakage Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Cellular_Damage->Fungal_Cell_Death

Caption: this compound's multi-site inhibitory action on key fungal metabolic pathways.

Experimental_Workflow cluster_workflow Experimental Workflow for Assessing this compound's Effects cluster_assays Biochemical Assays cluster_omics Omics Approaches Fungal_Culture Fungal Culture (e.g., S. cerevisiae, P. italicum) Mancozeb_Treatment This compound Treatment (Varying Concentrations) Fungal_Culture->Mancozeb_Treatment Enzyme_Assay Enzyme Inhibition Assay (e.g., Spectrophotometry) Mancozeb_Treatment->Enzyme_Assay Mito_Respiration Mitochondrial Respiration Assay (e.g., Oxygen Consumption) Mancozeb_Treatment->Mito_Respiration ATP_Assay ATP Quantification (e.g., Luciferase-based) Mancozeb_Treatment->ATP_Assay ROS_Assay ROS Detection (e.g., Fluorescent Probes) Mancozeb_Treatment->ROS_Assay Proteomics Proteomics (2-DE, LC-MS/MS) Mancozeb_Treatment->Proteomics Transcriptomics Transcriptomics (RNA-seq) Mancozeb_Treatment->Transcriptomics Data_Analysis Data Analysis and Interpretation Enzyme_Assay->Data_Analysis Mito_Respiration->Data_Analysis ATP_Assay->Data_Analysis ROS_Assay->Data_Analysis Proteomics->Data_Analysis Transcriptomics->Data_Analysis

Caption: A generalized experimental workflow for studying this compound's mode of action.

Detailed Experimental Protocols

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted to measure the inhibition of specific sulfhydryl-containing enzymes by this compound.

  • Preparation of Reagents:

    • Prepare a buffer solution at the optimal pH for the target enzyme.

    • Dissolve the enzyme's substrate and this compound in appropriate solvents.

    • Prepare a purified enzyme solution or a crude cell extract containing the enzyme.

  • Assay Procedure:

    • In a microplate or cuvette, add the buffer solution, the enzyme, and varying concentrations of this compound.

    • Incubate the mixture for a predetermined time to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a spectrophotometer or plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each this compound concentration.

    • Plot V₀ against the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • To determine the inhibition constant (Ki), perform the assay at multiple substrate concentrations and analyze the data using methods such as Lineweaver-Burk or Dixon plots.[1]

Mitochondrial Respiration Assay

This protocol measures the effect of this compound on oxygen consumption in isolated fungal mitochondria or whole cells.

  • Preparation of Fungal Cells/Mitochondria:

    • Grow fungal cells to the desired growth phase and harvest by centrifugation.

    • For whole-cell respiration, resuspend the cells in a suitable respiration buffer.

    • For isolated mitochondria, spheroplast the cells and fractionate to isolate the mitochondrial fraction.

  • Oxygen Consumption Measurement:

    • Use a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph).

    • Add the fungal cell suspension or isolated mitochondria to the respiration chamber containing the buffer.

    • Add respiratory substrates (e.g., pyruvate, malate, succinate) to initiate respiration.

    • After a stable basal respiration rate is established, inject varying concentrations of this compound and monitor the change in oxygen consumption.

    • Specific inhibitors of the electron transport chain complexes can be used to pinpoint the site of this compound's action.

  • Data Analysis:

    • Calculate the rate of oxygen consumption before and after the addition of this compound.

    • Express the results as a percentage of inhibition compared to the control (no this compound).

Proteomic and Transcriptomic Analyses

These "omics" approaches provide a global view of the cellular response to this compound.

  • Sample Preparation:

    • Treat fungal cultures with and without a sub-lethal concentration of this compound for a defined period.

    • Harvest the cells and extract total proteins (for proteomics) or total RNA (for transcriptomics).

  • Proteomic Analysis (e.g., 2D-PAGE followed by LC-MS/MS):

    • Separate proteins by two-dimensional polyacrylamide gel electrophoresis (2D-PAGE).

    • Excise protein spots that show differential expression between treated and untreated samples.

    • Digest the proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the peptide mass spectra against a protein database.

  • Transcriptomic Analysis (e.g., RNA-seq):

    • Prepare cDNA libraries from the extracted RNA.

    • Sequence the cDNA libraries using a high-throughput sequencing platform.

    • Align the sequencing reads to the fungal genome and quantify gene expression levels.

    • Identify differentially expressed genes between this compound-treated and control samples.

  • Bioinformatic Analysis:

    • Perform gene ontology (GO) and pathway enrichment analysis on the differentially expressed proteins/genes to identify the biological processes and pathways most affected by this compound.[1][20]

Conclusion

This compound's enduring effectiveness as a fungicide lies in its multi-site mode of action, which presents a formidable challenge to the development of resistance in fungal pathogens. By non-specifically targeting a multitude of sulfhydryl-containing enzymes, this compound triggers a catastrophic failure of cellular metabolism, with the disruption of mitochondrial respiration and the induction of oxidative stress being central to its fungicidal activity. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate biochemical disruptions caused by this compound and to explore novel antifungal strategies that may mimic its multi-targeted approach. A deeper understanding of these fundamental processes will continue to be invaluable in the ongoing effort to ensure global food security.

References

The Dual-Metal Mechanism of Mancozeb: An In-depth Technical Guide on the Roles of Manganese and Zinc in its Fungicidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mancozeb is a broad-spectrum, multi-site contact fungicide belonging to the ethylene bisdithiocarbamate (EBDC) class of compounds. Its efficacy stems from a coordinated polymeric complex of manganese (Mn) and zinc (Zn) with the ethylene bis(dithiocarbamate) ligand. Upon contact with water, this compound degrades into its active toxicant, ethylene bisisothiocyanate sulfide (EBIS), which is subsequently converted to ethylene bisisothiocyanate (EBI). These compounds exhibit a non-specific mode of action, primarily by reacting with sulfhydryl (-SH) groups in a multitude of fungal enzymes and proteins. This multi-site inhibition disrupts at least six critical biochemical processes, including respiration and metabolism, within the fungal cell's cytoplasm and mitochondria, leading to the inhibition of spore germination and cell death.[1][2][3] The inclusion of both manganese and zinc is critical to its stability and heightened fungicidal activity compared to its single-metal predecessors, Maneb (manganese-based) and Zineb (zinc-based).[4][5] This guide elucidates the distinct and synergistic roles of these two metal ions in the potent fungicidal action of this compound.

Core Fungicidal Mechanism of Action

This compound's primary strength lies in its multi-site inhibitory nature, which confers a very low risk of resistance development in fungal populations.[3] It is considered a protective or contact fungicide, meaning it acts on the plant surface to prevent fungal spores from germinating and infecting the plant tissue.[2]

The mechanism can be summarized in a two-step process:

  • Activation: this compound itself is a pro-fungicide. When exposed to water on the plant surface, the polymeric complex breaks down to release the active intermediate, ethylene bisisothiocyanate sulfide (EBIS). Further action by UV light can convert EBIS into ethylene bisisothiocyanate (EBI).[2]

  • Multi-Site Inhibition: Both EBIS and EBI are highly reactive molecules that readily bind to sulfhydryl (-SH) groups present in the amino acid cysteine within numerous fungal proteins and enzymes.[2][3] This covalent modification inactivates these essential proteins, leading to a widespread disruption of cellular functions.

Key cellular processes targeted by this compound include:

  • Glycolysis: Inhibition of key enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which contains a critical cysteine residue in its active site.[6]

  • Cellular Respiration: Disruption of enzymes within the mitochondrial electron transport chain.[3]

  • Lipid Metabolism and ATP Production: General interference with metabolic pathways essential for energy production.[2]

This cascade of events ultimately prevents spore germination, inhibits mycelial growth, and leads to fungal cell death.

G cluster_activation Activation on Plant Surface cluster_inhibition Inhibition within Fungal Cell This compound This compound (Polymeric Mn-Zn Complex) H2O Water (H₂O) EBIS EBIS (Active Intermediate) This compound->EBIS Hydrolysis UV UV Light EBI EBI (Active Toxicant) EBIS->EBI Conversion FungalEnzymes Fungal Enzymes & Proteins (-SH groups) EBI->FungalEnzymes Inactivation Disruption Disruption of Multiple Biochemical Pathways (e.g., Respiration, Glycolysis) FungalEnzymes->Disruption Leads to Germination Spore Germination Inhibition Disruption->Germination Results in

Fig. 1: this compound's mechanism of action from activation to inhibition.

The Distinct Roles of Manganese (Mn) and Zinc (Zn)

While the ethylene bis(dithiocarbamate) backbone is responsible for the chemical reaction with sulfhydryl groups, the coordinated manganese and zinc ions are crucial for the overall stability and potency of the fungicide. This compound was developed after Maneb (Mn only) and Zineb (Zn only), and its commercial success suggests a superior performance profile.[4] A direct comparative study on Phytophthora nicotianae reveals the distinct contributions and relative potency of each metal ion.[5]

Manganese (Mn): The Primary Driver of Fungicidal Activity

Data suggests that manganese is the more potent of the two metal ions in inhibiting fungal growth and reproduction.[5] At the same concentrations, Mn ions demonstrate a stronger inhibitory effect on mycelial growth, sporangium production, and zoospore germination compared to Zn ions.[5] This indicates that the manganese component of this compound is likely the primary contributor to its direct fungicidal efficacy.

Zinc (Zn): A Stabilizing and Synergistic Partner

Although less potent than manganese on its own, zinc plays a vital role.[5] It contributes to the overall fungitoxicity and, critically, is believed to stabilize the EBDC complex, preventing premature degradation and ensuring a more controlled release of the active toxicants. While direct evidence for a synergistic fungicidal mechanism is not fully detailed in the literature, the combination in this compound is more effective than the individual components, suggesting that zinc enhances the activity of manganese.[4]

Quantitative Data on Fungicidal Efficacy

The efficacy of this compound and its constituent ions has been quantified against various fungal pathogens. The following tables summarize key findings from the literature.

Fungal Process Metal Ion Concentration (mg/L) Inhibition Rate (%) Source
Mycelial Growth Manganese (Mn)1.06.1%[5]
Zinc (Zn)1.04.1%[5]
Manganese (Mn)10.018.2%[5]
Zinc (Zn)10.09.8%[5]
Zoospore Germination Manganese (Mn)0.120.3%[5]
Zinc (Zn)0.14.4%[5]
Manganese (Mn)1.026.2%[5]
Zinc (Zn)1.016.7%[5]
Manganese (Mn)10.029.9%[5]
Zinc (Zn)10.040.4%[5]
Table 1: Comparative Inhibition of Phytophthora nicotianae Growth Processes by Manganese and Zinc Ions.[5]
Fungal Species Parameter Value (µg/mL or ppm) Source
Phytophthora palmivoraEC₅₀ (Mycelial Growth)~1.5 - 2.5ResearchGate
Phytophthora infestansEC₅₀ (Mycelial Growth)2.9 - 5.0ResearchGate
Phytophthora infestansRadial Growth Inhibition (96.62%)400ResearchGate
Colletotrichum gloeosporioidesSpore Germination Inhibition (>90%)>10ResearchGate
Dark Septate Endophyte (DSE) Fungi (Isolate CO19)IC₅₀13.93ResearchGate
Dark Septate Endophyte (DSE) Fungi (Isolate MM15.1)IC₅₀48.78ResearchGate
Table 2: Effective Concentrations (EC₅₀ / IC₅₀) and Inhibitory Concentrations of this compound against Various Fungi.

Downstream Cellular Effects: Oxidative Stress and Apoptosis

Beyond direct enzyme inactivation, this compound treatment induces significant downstream stress responses within the fungal cell, primarily oxidative stress and programmed cell death (apoptosis).

Induction of Oxidative Stress

This compound exposure leads to a rapid increase in intracellular Reactive Oxygen Species (ROS). This surge in ROS creates a state of oxidative stress, causing damage to cellular components like lipids and proteins. In response, fungal cells may upregulate antioxidant defense mechanisms, such as catalase and glutathione S-transferase activities, although these are often insufficient to overcome the damage.

Apoptotic Signaling Pathway

The accumulation of ROS and widespread cellular damage triggers a programmed cell death pathway akin to apoptosis. Studies in yeast models have shown that this compound induces key apoptotic markers, including:

  • Mitochondrial ROS elevation.

  • Hyperpolarization of the mitochondrial membrane.

  • Phosphatidylserine externalization on the cell surface.

  • Involvement of metacaspase-1 (yca1), a key mediator of apoptosis in yeast.

G This compound This compound Enzyme_Inactivation Multi-Site Enzyme Inactivation (-SH) This compound->Enzyme_Inactivation ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Dysfunction Enzyme_Inactivation->Mitochondria Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress ROS->Mitochondria Metacaspase Metacaspase-1 (yca1) Activation Oxidative_Stress->Metacaspase Mitochondria->Metacaspase Apoptosis Apoptosis (Programmed Cell Death) Metacaspase->Apoptosis

Fig. 2: Downstream cellular signaling pathways induced by this compound.

Experimental Protocols

The following are generalized protocols for assessing the fungicidal activity of compounds like this compound, based on common methodologies cited in the literature.

Mycelial Growth Inhibition Assay (Amended Agar Method)

This protocol determines the effect of a fungicide on the vegetative growth of a fungus.

  • Medium Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar, PDA) and sterilize by autoclaving.

  • Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water with a surfactant) at a high concentration.

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a range of desired test concentrations.

  • Amending the Medium: While the sterilized agar medium is still molten (approx. 45-50°C), add the appropriate volume of each fungicide dilution to achieve the final test concentrations. Also, prepare control plates with the solvent alone. Pour the amended and control agar into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer (e.g., 5 mm diameter), take mycelial plugs from the leading edge of an actively growing fungal culture. Place one plug in the center of each amended and control plate.

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily or at the end of the incubation period (e.g., 3-7 days), once the control colony has reached a substantial size.

  • Analysis: Calculate the percentage of inhibition for each concentration using the formula:

    • Inhibition (%) = [(C - T) / C] * 100

    • Where C is the average diameter of the control colony and T is the average diameter of the treated colony.

  • EC₅₀ Determination: Use the inhibition data to calculate the EC₅₀ value (the concentration that inhibits mycelial growth by 50%) using probit analysis or other statistical software.

Spore Germination Inhibition Assay

This protocol assesses the effect of a fungicide on the ability of fungal spores to germinate.

  • Spore Suspension Preparation: Harvest spores from a mature fungal culture by flooding the plate with sterile distilled water containing a wetting agent (e.g., Tween 20) and gently scraping the surface. Filter the suspension through sterile cheesecloth to remove mycelial fragments.

  • Spore Concentration Adjustment: Using a hemocytometer, count the spores and adjust the concentration of the suspension to a desired level (e.g., 1 x 10⁶ spores/mL) with sterile distilled water.

  • Fungicide Dilutions: Prepare a series of this compound dilutions at 2x the final desired concentration.

  • Incubation Setup: In a microtiter plate or on a microscope slide with wells, mix equal volumes (e.g., 10 µL) of the 2x fungicide dilution and the 2x spore suspension to achieve the final test concentrations. Include a control with solvent instead of the fungicide.

  • Incubation: Place the slides or plates in a humid chamber and incubate at an optimal temperature (e.g., 25°C) for a period sufficient for germination in the control group (e.g., 12-24 hours).

  • Observation: Using a microscope, observe at least 100 spores per replicate for germination. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Analysis: Calculate the percentage of germination for each treatment and the control. Determine the percentage of inhibition relative to the control.

  • EC₅₀ Determination: Calculate the EC₅₀ value for spore germination inhibition using the collected data.

G cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Data Analysis P1 Prepare Fungicide Stock & Dilutions A1 Amend Agar Medium (Mycelial Growth Assay) P1->A1 A2 Mix with Spore Suspension (Spore Germination Assay) P1->A2 P2 Prepare Fungal Inoculum (Spores or Mycelial Plugs) P2->A1 P2->A2 I1 Incubate Plates/Slides (e.g., 25°C, 3-7 days) A1->I1 A2->I1 D1 Measure Colony Diameter or Count Germinated Spores I1->D1 D2 Calculate % Inhibition vs. Control D1->D2 D3 Determine EC₅₀ Value (Probit Analysis) D2->D3

Fig. 3: General experimental workflow for fungicide efficacy testing.

Conclusion

The fungicidal activity of this compound is a complex, multi-faceted process. Its core strength lies in the non-specific inactivation of numerous sulfhydryl-containing enzymes by its active degradation products, EBIS and EBI. This multi-site mechanism is the reason for its sustained efficacy and low resistance risk. The metallic components are not mere carriers; manganese appears to be the primary driver of toxicity, while zinc provides essential stability to the complex and contributes to the overall fungicidal effect. The ultimate result of this dual-metal, multi-site attack is the induction of overwhelming cellular disruption, oxidative stress, and programmed cell death in the target fungus. This comprehensive mode of action has solidified this compound's role as a cornerstone protective fungicide in global agriculture.

References

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of Mancozeb Following Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mancozeb, a polymeric complex of manganese and zinc salts of ethylenebis(dithiocarbamate) (EBDC), is a widely used broad-spectrum fungicide. Due to its polymeric and unstable nature, direct analysis of this compound by High-Performance Liquid Chromatography (HPLC) is challenging. Derivatization is, therefore, a crucial step to convert the analyte into a more stable and chromatographically amenable form. This document provides detailed application notes and protocols for two effective derivatization techniques for the quantitative analysis of this compound using HPLC: derivatization with 1,2-benzenedithiol and methylation. These methods are suitable for researchers, scientists, and professionals in drug development and residue analysis.

Method 1: Derivatization with 1,2-Benzenedithiol

This method involves the chelation of the metal ions (manganese and zinc) from the this compound structure using ethylenediaminetetraacetic acid (EDTA), followed by a cyclocondensation reaction of the resulting EBDC with 1,2-benzenedithiol. The stable derivative, 1,3-benzodithiole-2-thione, is then quantified by reversed-phase HPLC with UV detection.[1][2][3]

Experimental Protocol

1. Reagents and Materials

  • This compound standard

  • 1,2-Benzenedithiol

  • EDTA disodium salt

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Syringe filters (0.45 µm)

2. Standard Solution Preparation

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in a 0.03 M EDTA disodium salt solution with the pH adjusted to a range of 9.5-10.5 using 2M NaOH.[4]

  • From the stock solution, prepare working standard solutions at different concentrations by serial dilution with the EDTA solution.

3. Sample Preparation (e.g., for produce samples)

  • Homogenize a representative sample of the material to be analyzed.

  • Extract a known weight of the homogenized sample (e.g., 50 g) with a 0.03 M EDTA disodium salt solution (e.g., 100 mL) by shaking or blending for a specified time (e.g., 5 minutes).[4] The pH of the extraction solution should be maintained between 9.5 and 10.5.[4]

  • Filter the extract through a suitable filter paper (e.g., GF/C).[4]

4. Derivatization Procedure

  • To an aliquot of the standard solution or sample extract, add 1,2-benzenedithiol. A final concentration of 10 mM of 1,2-benzenedithiol in the reaction mixture is recommended.[1]

  • Adjust the pH of the mixture to be acidic to facilitate the cyclocondensation reaction.

  • Allow the reaction to proceed at room temperature.

  • The resulting derivative, 1,3-benzodithiole-2-thione, can then be extracted with a suitable organic solvent if necessary, or directly injected into the HPLC system after filtration.

5. HPLC Conditions

  • Column: µBondapak C18 or equivalent[2]

  • Mobile Phase: Methanol/Water (70:30, v/v)[1][2]

  • Flow Rate: 1.0 mL/min[5][6]

  • Detection: UV at 365 nm[1][2]

  • Injection Volume: 20 µL

Workflow for Derivatization with 1,2-Benzenedithiol

workflow1 cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Homogenization Extraction Extraction with EDTA (pH 9.5-10.5) Sample->Extraction Filtration Filtration Extraction->Filtration Derivatization Add 1,2-Benzenedithiol Filtration->Derivatization Extract Reaction Cyclocondensation Reaction Derivatization->Reaction HPLC_Analysis RP-HPLC-UV Analysis (365 nm) Reaction->HPLC_Analysis Inject

Caption: Workflow for this compound analysis using 1,2-benzenedithiol derivatization.

Method 2: Methylation Derivatization

This technique involves the conversion of this compound into its more stable and volatile dimethyl ethylene bisdithiocarbamate derivative through methylation.[7] This is typically achieved after chelating the metal ions with EDTA. The derivatization can be performed using reagents like methyl iodide (CH₃I) or dimethyl sulfate.[8][9] The resulting derivative is then analyzed by HPLC with UV or mass spectrometry (MS) detection.

Experimental Protocol

1. Reagents and Materials

  • This compound standard

  • EDTA disodium salt

  • Methyl iodide (CH₃I) or Dimethyl sulfate

  • Tetrabutylammonium hydrogensulfate (ion-pairing agent)[4]

  • Chloroform

  • Hexane

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate

  • Syringe filters (0.45 µm)

2. Standard Solution Preparation

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in a 0.03 M EDTA disodium salt solution with the pH adjusted to a range of 9.5-10.5 using 2M NaOH.[4]

  • Prepare working standard solutions by serial dilution.

3. Sample Preparation

  • Extract the sample with an aqueous solution of 0.03 M EDTA disodium salt at a pH of 9.5-10.5, similar to Method 1.[4]

  • Filter the extract.[4]

4. Derivatization Procedure

  • Adjust the pH of the extract to a neutral range (pH 7.2-8.0).[4]

  • Add tetrabutylammonium hydrogensulfate as an ion-pairing agent.[4]

  • Add a solution of methyl iodide in a chloroform/hexane mixture (e.g., 5/1 v/v) to the aqueous layer for methylation.[4]

  • Shake the mixture to facilitate the transfer of the derivatized this compound into the organic layer.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.[4]

  • Evaporate the organic solvent and reconstitute the residue in a suitable solvent (e.g., acetonitrile) for HPLC analysis.[4]

5. HPLC Conditions

  • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm)[10]

  • Mobile Phase: Acetonitrile/Water (50:50, v/v)[10] or a gradient elution may be required depending on the complexity of the sample matrix. A mobile phase of acetonitrile and 0.1% (v/v) formic acid (60:40) has also been reported for a derivative.[5][6]

  • Flow Rate: 1.0 mL/min[5][6]

  • Detection: UV at 272 nm[5][6] or LC-MS/MS for higher sensitivity and selectivity.[7]

  • Injection Volume: 10-20 µL

Workflow for Methylation Derivatization

workflow2 cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Homogenization Extraction Extraction with EDTA (pH 9.5-10.5) Sample->Extraction pH_Adjust Adjust pH to 7.2-8.0 Extraction->pH_Adjust Ion_Pair Add Ion-Pairing Agent pH_Adjust->Ion_Pair Aqueous Extract Methylation Add Methylating Agent (e.g., CH3I) Ion_Pair->Methylation LLE Liquid-Liquid Extraction Methylation->LLE Evaporation Evaporate & Reconstitute LLE->Evaporation Organic Phase HPLC_Analysis RP-HPLC-UV/MS Analysis Evaporation->HPLC_Analysis

Caption: Workflow for this compound analysis using methylation derivatization.

Quantitative Data Summary

The following table summarizes the quantitative data for the described derivatization methods based on available literature.

ParameterDerivatization with 1,2-BenzenedithiolMethylation Derivatization
Linearity Range 0.25 - 100 µg/mL[1][2]8.2 - 32.3 mg/L (for a derivative)[5][6]
Correlation Coefficient (r²) > 0.999[1]0.999[5][6]
Limit of Detection (LOD) 0.1 µg/mL[1][2]0.0025 mg/L (for EBDC derivative by LC/MS/MS)[10]
Limit of Quantification (LOQ) 0.25 µg/mL[1][2]0.005 mg/L (for EBDC derivative by LC/MS/MS)[10]
Precision (RSD) < 9%[1][2]Not explicitly stated for HPLC-UV
Accuracy/Recovery > 94%[1]79.1% (for EBDCs at sub-ppb level by LC/MS)[11]

Note: The performance characteristics can vary depending on the specific matrix, instrumentation, and laboratory conditions. The provided data should be used as a reference, and each method should be validated for its intended use.

Conclusion

Both derivatization with 1,2-benzenedithiol and methylation are effective strategies for the HPLC analysis of this compound. The choice of method may depend on the available equipment (UV vs. MS detector), the required sensitivity, and the nature of the sample matrix. The 1,2-benzenedithiol method is a robust and straightforward approach suitable for HPLC-UV analysis. Methylation, particularly when coupled with LC-MS/MS, can offer higher sensitivity and specificity, making it ideal for trace residue analysis. Proper validation of the chosen method is essential to ensure accurate and reliable results.

References

Application Notes and Protocols for the Determination of Mancozeb and Ethylenethiourea (ETU) in Soil

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the analysis of the fungicide Mancozeb and its primary degradation product, Ethylenethiourea (ETU), in soil samples. The protocols are intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Overview of Analytical Methods

The determination of this compound and ETU in soil presents analytical challenges due to the instability of this compound and the different physicochemical properties of the two compounds. This compound, a polymeric complex of manganese and zinc with ethylene bis-dithiocarbamate (EBDC), is known to degrade into ETU, which is a compound of toxicological concern.[1][2]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the simultaneous analysis of this compound (indirectly as a derivative) and ETU due to its high sensitivity and selectivity.[3][4] Gas chromatography-mass spectrometry (GC-MS) is also a viable technique for ETU analysis, typically requiring a derivatization step to improve volatility.[5][6]

A popular sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which has been adapted for the extraction of pesticide residues from complex matrices like soil.[7][8][9]

Comparative Data of Analytical Methods

The following table summarizes the performance of different analytical methods for the determination of this compound and ETU in soil.

Parameter LC-MS/MS Method QuEChERS with LC-MS/MS GC-MS Method (for ETU)
Analyte(s) This compound (as dimethyl EBDC), ETUThis compound (as dimethyl EBDC), ETUETU (as a derivative)
Limit of Detection (LOD) This compound: ~0.0025 mg/L, ETU: Not specifiedNot specified0.4 µg/g creatinine (in urine)
Limit of Quantification (LOQ) This compound: 0.01 mg/kg, ETU: 0.01 mg/kg[4]10 to 25 µg/kg[8]2 µg/L (in urine)[5]
Recovery >90%[4]70-120%[8]>90%[5]
Linearity Range This compound: 0.2-10 µg/kg, ETU: 2.5-100 µg/kg[4]10, 25, 50, and 100 µg/kg spike levels[8]0-200 µg/L (in urine)[5]
Derivatization Required Yes, for this compound (methylation)[4][10]Yes, for this compound (methylation)Yes, for ETU[5]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound and ETU in Soil

This protocol details the extraction, derivatization, and analysis of this compound and ETU in soil using LC-MS/MS. This compound is converted to a more stable methylated derivative (dimethyl EBDC) for analysis.[10]

3.1.1. Materials and Reagents

  • This compound and ETU analytical standards

  • Ethylenediaminetetraacetic acid (EDTA)

  • L-cysteine

  • Iodomethane or Dimethyl Sulfate

  • Acetonitrile (ACN), Methanol (MeOH), Formic Acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Soil sample

  • Centrifuge tubes (50 mL)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer and centrifuge

3.1.2. Sample Preparation and Extraction

  • Weigh 2.00 g of the soil sample into a 50 mL centrifuge tube.

  • Add 2 mL of Milli-Q water, 100 mg of L-cysteine, and 500 mg of EDTA-4Na.[3]

  • Vortex the sample thoroughly.

  • For this compound analysis, proceed with the derivatization step. For ETU analysis, extract with a suitable solvent like dichloromethane.[4]

3.1.3. Derivatization of this compound

  • To the soil sample mixture, add a solution of 0.05 M dimethyl sulfate and 0.1 M iodomethane in acetonitrile.[10][11]

  • Vortex for 1 minute to ensure complete reaction.

3.1.4. Clean-up

  • Centrifuge the sample at 3500 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • For further cleanup, pass the extract through a C18 SPE cartridge.[4]

3.1.5. Instrumental Analysis (LC-MS/MS)

  • HPLC System: Agilent 1290 or equivalent

  • Mass Spectrometer: Sciex 6500 QTrap or equivalent

  • Column for this compound (as dimethyl EBDC): Capcellpak C18 (5 µm, 2 x 50 mm)[4]

  • Column for ETU: Unison UK-C8 (3 µm, 2 x 75 mm)[4]

  • Mobile Phase A: 5 mM ammonium formate and 0.1% formic acid in water[10][11]

  • Mobile Phase B: 0.1% formic acid in methanol[10][11]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound (as dimethyl EBDC): m/z 241 > 134.1[4]

    • ETU: m/z 107 > 48.2[4]

3.1.6. Workflow Diagram

cluster_prep Sample Preparation cluster_this compound This compound Analysis cluster_etu ETU Analysis A 2g Soil Sample B Add Water, L-cysteine, EDTA A->B C Derivatization with Dimethyl Sulfate/Iodomethane B->C G Extract with Dichloromethane B->G D Centrifuge & Collect Supernatant C->D E SPE Cleanup (C18) D->E F LC-MS/MS Analysis E->F H Centrifuge & Collect Supernatant G->H I LC-MS/MS Analysis H->I cluster_extraction QuEChERS Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis A 10g Soil Sample in Tube B Add Acetonitrile A->B C Add QuEChERS Salts B->C D Shake & Centrifuge C->D E Transfer Supernatant to dSPE Tube D->E F Vortex & Centrifuge E->F G Derivatization (this compound) F->G H LC-MS/MS Analysis G->H

References

Protocol for Studying Mancozeb's Effect on Soil Nitrification Processes

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol: Investigating the Impact of the Fungicide Mancozeb on Soil Nitrification

This document provides a detailed protocol for researchers, scientists, and professionals in drug development to study the effects of the fungicide this compound on soil nitrification processes. The protocol outlines experimental procedures to assess changes in nitrification rates and the abundance of key nitrifying microorganisms.

Introduction

Nitrification, the biological oxidation of ammonia to nitrate, is a critical step in the global nitrogen cycle, influencing nutrient availability for plants and the potential for nitrogen loss from ecosystems. This process is primarily carried out by two groups of microorganisms: ammonia-oxidizing archaea (AOA) and ammonia-oxidizing bacteria (AOB). The widespread use of fungicides like this compound in agriculture raises concerns about their potential non-target effects on these beneficial soil microbial communities and the essential processes they mediate.

Studies have shown that this compound can impair soil nitrification.[1][2][3] The extent of this inhibition is often dependent on the concentration of the fungicide applied.[1][2] This protocol provides a standardized framework to quantify the impact of this compound on both the rate of nitrification and the populations of AOA and AOB in a controlled laboratory setting.

Experimental Objectives

  • To determine the dose-dependent effect of this compound on the rate of soil nitrification.

  • To quantify the impact of this compound on the abundance of ammonia-oxidizing archaea (AOA) and ammonia-oxidizing bacteria (AOB) in soil.

  • To establish a clear workflow for assessing the ecotoxicological effects of fungicides on key soil microbial processes.

Materials and Methods

Soil Collection and Preparation
  • Collect a sufficient quantity of topsoil (0-15 cm depth) from a field with no recent history of fungicide application.

  • Sieve the soil through a 2 mm mesh to remove stones, roots, and large organic debris.

  • Homogenize the sieved soil thoroughly to ensure uniformity.

  • Determine the initial physicochemical properties of the soil, including pH, organic matter content, and baseline concentrations of ammonium (NH₄⁺-N) and nitrate (NO₃⁻-N).

Experimental Setup
  • Weigh out 100 g (on an oven-dry equivalent basis) of the prepared soil into individual microcosms (e.g., 250 mL glass beakers).

  • Prepare a stock solution of analytical grade this compound in a suitable solvent (e.g., distilled water with a minimal amount of a non-inhibitory surfactant if necessary).

  • Establish multiple treatment groups with varying concentrations of this compound. Recommended concentrations, based on previous studies, could include 0 (control), 10, 50, 100, and 250 mg this compound per kg of dry soil.[1][2]

  • Apply the this compound solutions evenly to the soil in each microcosm and mix thoroughly to ensure uniform distribution. The control group should receive the same volume of the solvent without this compound.

  • Adjust the moisture content of all microcosms to 60% of the water-holding capacity.

  • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 28 days). To maintain moisture levels, cover the microcosms with perforated parafilm or add distilled water as needed by monitoring the weight.

  • Sacrificial sampling should be performed at designated time points (e.g., day 0, 7, 14, and 28) for analysis.

Measurement of Nitrification Rate

The net nitrification rate can be determined by measuring the change in nitrate concentration over time.

Protocol for Nitrate and Ammonium Extraction and Analysis:

  • At each sampling point, take a 10 g subsample of soil from each microcosm.

  • Add 50 mL of 2 M potassium chloride (KCl) solution to the soil sample.[4][5]

  • Shake the mixture on an orbital shaker for 1 hour at room temperature.[5]

  • Filter the soil suspension through a Whatman No. 42 filter paper.[5]

  • Analyze the filtrate for nitrate (NO₃⁻-N) and ammonium (NH₄⁺-N) concentrations using a suitable analytical method, such as colorimetry on a continuous flow analyzer or a spectrophotometer.[4][6]

    • Nitrate Analysis: Nitrate is reduced to nitrite using a cadmium column. The nitrite then reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo dye, which is measured spectrophotometrically at 520 nm.[4][6]

    • Ammonium Analysis: Ammonium reacts with salicylate and hypochlorite in an alkaline buffer to form a blue-green indophenol complex, which is measured spectrophotometrically at 660 nm.[4]

  • Calculate the net nitrification rate as the change in nitrate concentration per unit of time (e.g., mg NO₃⁻-N kg⁻¹ soil day⁻¹).

Quantification of Ammonia-Oxidizing Archaea (AOA) and Bacteria (AOB)

The abundance of AOA and AOB can be determined by quantifying the copy numbers of their respective amoA genes using quantitative PCR (qPCR). The amoA gene encodes for the alpha subunit of ammonia monooxygenase, a key enzyme in ammonia oxidation.[7]

Protocol for DNA Extraction and qPCR:

  • At each sampling point, take a 0.5 g subsample of soil from each microcosm for DNA extraction.

  • Extract total genomic DNA from the soil samples using a commercially available soil DNA extraction kit according to the manufacturer's instructions.

  • Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

  • Perform qPCR using specific primer sets for the AOA amoA and AOB amoA genes.

  • The qPCR reaction mixture should contain the appropriate buffer, dNTPs, forward and reverse primers, DNA polymerase, SYBR Green I dye, and the template DNA.

  • Run the qPCR on a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).

  • Generate a standard curve using serial dilutions of a plasmid containing the target amoA gene fragment of known copy number.

  • Calculate the copy numbers of AOA and AOB amoA genes in the soil samples based on the standard curve.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of this compound on Soil Nitrate (NO₃⁻-N) Concentration (mg/kg soil)

This compound Concentration (mg/kg)Day 0Day 7Day 14Day 28
0 (Control)5.215.828.445.1
105.112.322.135.6
505.38.915.725.3
1005.26.110.518.9
2505.15.57.812.4

Table 2: Effect of this compound on Net Nitrification Rate (mg NO₃⁻-N/kg soil/day)

This compound Concentration (mg/kg)Day 0-7Day 7-14Day 14-28
0 (Control)1.511.801.19
101.031.400.96
500.510.970.69
1000.130.630.60
2500.060.330.33

Table 3: Effect of this compound on the Abundance of Ammonia-Oxidizing Archaea (AOA) and Bacteria (AOB) (amoA gene copies/g dry soil)

This compound Concentration (mg/kg)OrganismDay 0Day 7Day 14Day 28
0 (Control) AOA1.2 x 10⁸1.3 x 10⁸1.4 x 10⁸1.5 x 10⁸
AOB5.5 x 10⁶6.2 x 10⁶7.1 x 10⁶8.0 x 10⁶
10 AOA1.2 x 10⁸1.1 x 10⁸1.0 x 10⁸9.5 x 10⁷
AOB5.4 x 10⁶4.8 x 10⁶4.2 x 10⁶3.5 x 10⁶
50 AOA1.3 x 10⁸9.8 x 10⁷8.5 x 10⁷7.1 x 10⁷
AOB5.6 x 10⁶3.5 x 10⁶2.8 x 10⁶1.9 x 10⁶
100 AOA1.2 x 10⁸7.2 x 10⁷5.9 x 10⁷4.3 x 10⁷
AOB5.5 x 10⁶2.1 x 10⁶1.5 x 10⁶9.8 x 10⁵
250 AOA1.2 x 10⁸5.5 x 10⁷4.1 x 10⁷2.8 x 10⁷
AOB5.4 x 10⁶1.2 x 10⁶8.1 x 10⁵5.2 x 10⁵

Visualizations

Experimental_Workflow Soil_Collection Soil Collection and Preparation Microcosm_Setup Microcosm Setup and this compound Application Soil_Collection->Microcosm_Setup Incubation Incubation (28 days at 25°C) Microcosm_Setup->Incubation Sampling Sampling at Day 0, 7, 14, 28 Incubation->Sampling Analysis Sample Analysis Sampling->Analysis N_Extraction Nitrate and Ammonium Extraction Analysis->N_Extraction Soil Subsample DNA_Extraction Soil DNA Extraction Analysis->DNA_Extraction Soil Subsample N_Quantification Colorimetric Quantification N_Extraction->N_Quantification Data_Analysis Data Analysis and Interpretation N_Quantification->Data_Analysis qPCR qPCR for AOA and AOB amoA genes DNA_Extraction->qPCR qPCR->Data_Analysis

Caption: Experimental workflow for assessing this compound's effect on soil nitrification.

Signaling_Pathway This compound This compound Application Soil_Microbes Ammonia-Oxidizing Microorganisms (AOA & AOB) This compound->Soil_Microbes Inhibition Inhibition Ammonia_Oxidation Ammonia Oxidation (NH₄⁺ → NO₂⁻) Soil_Microbes->Ammonia_Oxidation Catalyzes Nitrite_Oxidation Nitrite Oxidation (NO₂⁻ → NO₃⁻) Ammonia_Oxidation->Nitrite_Oxidation Nitrification_Rate Nitrification Rate Nitrite_Oxidation->Nitrification_Rate Leads to Inhibition->Soil_Microbes

Caption: Logical relationship of this compound's inhibitory effect on nitrification.

References

Application Notes and Protocols for Minimizing Mancozeb Environmental Runoff

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mancozeb is a broad-spectrum contact fungicide from the ethylenebisdithiocarbamate (EBDC) class, widely used to control fungal pathogens on a variety of agricultural and horticultural crops.[1] While effective, its application poses a risk of environmental contamination through surface runoff. This compound itself has low water solubility and moderately binds to soil, but it degrades relatively quickly in soil and water into metabolites, most notably ethylenethiourea (ETU).[2] ETU is more water-soluble and mobile, posing a greater potential for leaching and runoff into adjacent water bodies.[3][4] Therefore, implementing field application techniques that minimize runoff is critical to mitigating the environmental impact of this compound use.

These application notes provide researchers and agricultural professionals with a summary of best management practices (BMPs) and detailed protocols for evaluating their efficacy in reducing this compound and ETU runoff.

Application Notes: Mitigation Strategies

Minimizing this compound runoff involves an integrated approach combining cultural, vegetative, and chemical/mechanical strategies. These strategies aim to reduce the generation of runoff, slow its movement, and decrease the concentration of the fungicide and its metabolites leaving the application area.

Cultural and Agronomic Practices

These practices involve modifying farming operations to reduce soil erosion and enhance water infiltration.

  • Conservation Tillage: Practices like no-till or reduced-till leave significant crop residue on the soil surface.[5] This residue protects the soil from the impact of raindrops, reduces soil crusting, and increases water infiltration, thereby decreasing the volume of runoff.[5] No-till systems have been shown to substantially reduce soil loss compared to conventional tillage.[5][6]

  • Contour Farming and Strip Cropping: Performing tillage and planting operations along the contour of a slope, rather than up and down, creates small ridges that slow water flow and increase infiltration.[7] Interspersing different crops in strips along the contour can further intercept runoff.

  • Cover Crops: Planting cover crops during fallow periods protects bare soil from erosion, improves soil structure, and increases organic matter, all of which contribute to reduced runoff.[8]

  • Application Timing: The interval between pesticide application and a rainfall event is critical.[9] Applying this compound when significant rainfall is not forecast for at least 48 hours allows the fungicide to bind to soil and plant surfaces, reducing the amount available for wash-off.[10] Applications should never be made to frozen or saturated soils, as these conditions dramatically increase runoff potential.[7]

Vegetative and Structural Barriers

These physical barriers are established at the edge of fields or within them to intercept and treat runoff before it reaches water bodies.

  • Vegetative Filter Strips (VFS): VFS are densely vegetated areas, typically of perennial grasses, situated downslope of agricultural fields.[11] They are highly effective at slowing runoff velocity, which promotes the deposition of sediment-bound pesticides and allows for the infiltration of water-soluble compounds.[11][12] The effectiveness of a VFS is dependent on its width, the slope of the land, and the type of vegetation.[12][13]

  • Riparian Buffers: These are more complex vegetative zones along streams and rivers, often consisting of grasses, shrubs, and trees.[14] They serve a similar function to VFS but on a larger scale, providing robust protection for aquatic ecosystems.[15]

  • Grassed Waterways: These are broad, shallow, vegetated channels designed to convey runoff from fields without causing soil erosion.[15] They can effectively reduce the transport of sediment and adsorbed pesticides.[9]

Application Technology and Formulation

Modern application technologies can significantly reduce the initial amount of this compound that is susceptible to runoff by minimizing spray drift and improving deposition on the target crop.

  • Drift-Reducing Nozzles: Air-induction or other low-drift nozzles produce coarser droplets that are less susceptible to being carried off-target by wind.[16] This ensures more of the product lands on the crop canopy and less on bare soil where it is more vulnerable to runoff.

  • Sprayer Boom Height: Lowering the sprayer boom height reduces the distance droplets must travel to the target, minimizing the potential for drift.[16][17] A reduction in boom height from 0.7 m to 0.5 m can decrease spray drift by as much as 70% at a short distance from the nozzle.[17]

  • Drift and Deposition Aids: Adjuvants can be added to the spray tank to modify the physical properties of the spray solution, optimizing droplet size to reduce driftable fines and improve adhesion to plant surfaces.[16][18] Studies have shown these agents can reduce drift by 20% to 65%.[16]

Data Presentation: Efficacy of Runoff Mitigation Techniques

The following table summarizes quantitative data on the effectiveness of various strategies in reducing pesticide runoff and drift.

Mitigation StrategyParameterReduction EfficiencySource(s)
Vegetative Filter Strips (VFS) Pesticide in Runoff50%With 3-meter wide VFS on a 7% slope.[14]
Pesticide in Runoff75%With 6-meter wide VFS on a 7% slope.[14]
Pesticide in Runoff>95%With 9-meter wide VFS on a 7% slope.[14]
General Pesticide Removal>50%For soluble pollutants.[19]
Sediment Removal>70%General effectiveness.[19]
Application Technology Spray Drift50% - 70%Air-assisted field boom sprayer vs. conventional.[17]
Spray Drift70%Reducing boom height from 0.7 m to 0.5 m.[17]
Spray Driftup to 65%Using drift reduction agents (DRAs).[16]
Tillage Practices Soil Loss~7x lowerNo-till vs. conventional tillage.[6]
Soil Loss~5x lowerNo-till vs. chisel plow.[6]

Experimental Protocols

Protocol 1: Laboratory Soil Column Leaching and Runoff Study

This protocol is adapted from methodologies used to assess the mobility of this compound and its metabolites in soil.[1] It is designed to evaluate the potential for leaching and surface runoff under controlled laboratory conditions.

Objective: To quantify the movement of this compound and ETU through a soil column and the amount present in simulated runoff.

Materials:

  • Intact or packed soil columns (e.g., 30 cm length, 10 cm diameter) with a runoff collection spout at the surface and a leachate collector at the base.

  • Radiolabeled (¹⁴C) this compound or analytical grade standard.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometer).

  • Scintillation counter (for radiolabeled studies).

  • Simulated rainwater solution (deionized water adjusted to pH 6.0).

  • Peptone or other organic amendments (optional, for microbial degradation studies).

Methodology:

  • Soil Column Preparation: Collect soil from the field of interest. Columns can be created using intact soil cores or by packing sieved soil to a representative bulk density. Pre-saturate the columns with the simulated rainwater solution and allow them to drain to field capacity.

  • This compound Application: Prepare a solution of this compound at a concentration reflecting a typical field application rate. Apply a known volume and concentration evenly to the top surface of the soil column.

  • Simulated Rainfall: After application (e.g., 24 hours later), apply simulated rainwater at a constant rate (e.g., 2 cm/hour) for a set duration (e.g., 2 hours) to induce both leaching and runoff.

  • Sample Collection:

    • Runoff: Collect all water that exits the surface runoff spout in timed intervals.

    • Leachate: Collect all water that percolates through the bottom of the column in timed intervals.

  • Extraction and Analysis:

    • Extract this compound and ETU from the collected water samples (runoff and leachate) and from each soil segment using an appropriate solvent (e.g., methanol/water mixture).

    • Analyze the extracts using HPLC to quantify the concentration of this compound and ETU. If using ¹⁴C-Mancozeb, analyze samples using a liquid scintillation counter.

  • Data Calculation: Calculate the mass balance of the applied this compound, determining the percentage recovered in runoff, leachate, and retained in each soil segment.

Protocol 2: Field Plot Study for Evaluating Vegetative Filter Strip (VFS) Efficacy

Objective: To determine the effectiveness of a VFS in reducing this compound and ETU concentrations in surface runoff under real-world field conditions.

Materials:

  • Established field plots with a defined slope, including a control plot (no VFS) and a treatment plot (with a VFS of specified width, e.g., 10 meters).

  • Runoff collection systems (e.g., H-flumes with automated water samplers) at the downslope edge of each plot.

  • Commercial this compound formulation.

  • Calibrated field sprayer.

  • Weather monitoring station (to record rainfall, temperature).

  • Sample collection bottles, coolers for transport.

  • Analytical laboratory for pesticide residue analysis (LC-MS/MS).

Methodology:

  • Site Establishment: Select a site with a uniform slope. Establish multiple replicated plots (e.g., 20 m long x 5 m wide). Install runoff collectors at the base of each plot. For treatment plots, establish a dense perennial grass VFS at the downslope end, between the treated area and the collector.

  • This compound Application: Apply this compound to all plots (except for a true untreated control) at the maximum labeled rate using a calibrated sprayer. Record application details, including rate, volume, and weather conditions.

  • Runoff Event Monitoring: Monitor plots for natural rainfall events. The automated water samplers should be programmed to collect flow-proportional composite samples or discrete time-based samples throughout the duration of each runoff event.

  • Sample Collection and Handling: Following a runoff event, retrieve the collected water samples. Measure the total volume of runoff from each plot. Preserve samples according to analytical lab requirements (e.g., refrigeration at 4°C) and transport for analysis.

  • Soil Sampling: Collect soil samples from the treated area and within the VFS before and after runoff events to assess pesticide persistence and distribution.

  • Sample Analysis: Analyze water and soil samples for this compound and ETU concentrations using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the total mass loss (load) of this compound and ETU from each plot by multiplying the concentration in the runoff by the total runoff volume.

    • Determine the VFS trapping efficiency by comparing the pesticide load from the VFS-treated plots to the load from the control plots without a VFS.

    • Statistically analyze the data to determine if the reduction is significant.

Visualizations

The following diagrams illustrate the key relationships and workflows associated with this compound runoff and its mitigation.

MancozebRunoffFactors cluster_Pesticide Pesticide Properties cluster_Soil Site Characteristics cluster_Weather Weather Conditions cluster_Application Application Method Runoff This compound Runoff Potential Solubility Water Solubility (Low for this compound, High for ETU) Solubility->Runoff Adsorption Soil Adsorption (Kd) (Moderate) Adsorption->Runoff Persistence Half-life (Short) Persistence->Runoff Texture Soil Texture (e.g., Clay vs. Sand) Texture->Runoff Slope Field Slope Slope->Runoff Moisture Soil Moisture Content Moisture->Runoff Rainfall_Intensity Rainfall Intensity Rainfall_Intensity->Runoff Rainfall_Timing Timing Post-Application Rainfall_Timing->Runoff App_Timing Application Timing App_Timing->Runoff App_Tech Spray Technology (Nozzles, Boom Height) App_Tech->Runoff

Caption: Factors influencing the potential for this compound environmental runoff.

MitigationPathways Start This compound Application Rain Rainfall Event RunoffGen Runoff Generation Rain->RunoffGen Waterway Entry into Waterways RunoffGen->Waterway Unmitigated Path BMP_VFS Vegetative Filter Strip RunoffGen->BMP_VFS Intercepts Flow BMP_Tillage Conservation Tillage BMP_Tillage->RunoffGen Reduces volume via increased infiltration BMP_VFS->Waterway Reduced Load BMP_Tech Drift Reduction Technology BMP_Tech->Start Reduces off-target deposition

Caption: Interruption of the runoff pathway by Best Management Practices (BMPs).

FieldStudyWorkflow A 1. Site Selection & Plot Setup (Control vs. VFS Plots) B 2. This compound Application (Calibrated Sprayer) A->B C 3. Runoff Event (Natural or Simulated Rainfall) B->C D 4. Sample Collection (Automated Water Samplers & Soil Cores) C->D E 5. Laboratory Analysis (LC-MS/MS for this compound & ETU) D->E F 6. Data Analysis (Calculate Load Reduction & Efficacy) E->F

Caption: Experimental workflow for a field study evaluating VFS efficacy.

References

Application Notes and Protocols for Titrimetric Analysis of Mancozeb in Commercial Fungicide Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the titrimetric analysis of Mancozeb in commercial fungicide formulations. Two primary methods are discussed: an iodometric titration based on carbon disulfide evolution and a complexometric titration for the determination of total manganese and zinc content.

Introduction

This compound is a coordination complex of zinc and maneb, belonging to the dithiocarbamate class of fungicides. It is widely used in agriculture to protect crops from a variety of fungal diseases. Accurate determination of the active ingredient content in commercial formulations is crucial for ensuring product quality, efficacy, and regulatory compliance. Titrimetric analysis offers a robust and cost-effective approach for the quantification of this compound.

Principle of Titrimetric Methods

Iodometric Titration via Carbon Disulfide (CS₂) Evolution

This method relies on the quantitative decomposition of this compound in the presence of hot mineral acid to liberate carbon disulfide (CS₂). The evolved CS₂ is then passed through a series of absorption tubes. The final absorption tube contains a methanolic solution of potassium hydroxide, where CS₂ is converted to a xanthate. The amount of xanthate is then determined by iodometric titration. This is a common and established method for the analysis of dithiocarbamates[1].

Complexometric Titration of Manganese (Mn) and Zinc (Zn)

According to the Collaborative International Pesticides Analytical Council (CIPAC), the total manganese and zinc content of this compound can be determined by complexometric titration[2]. This method, designated as CIPAC method 34/TC/M/4, involves titrating the total metal content with a standardized solution of ethylenediaminetetraacetic acid (EDTA) using Mordant Black 11 as an indicator. Subsequent addition of potassium cyanide masks the manganese, allowing for the selective titration of zinc[2]. This provides a measure of the individual metal contents, which are characteristic of the this compound complex.

Experimental Protocols

Protocol for Iodometric Titration

This protocol is adapted from established methods for dithiocarbamate analysis[3][4].

3.1.1 Reagents and Solutions

  • Sulphuric Acid (1.1 N): Prepare by carefully adding the required volume of concentrated sulphuric acid to distilled water.

  • Lead Acetate Solution (10% aqueous): Dissolve 10 g of lead acetate in 100 mL of distilled water.

  • Potassium Hydroxide Solution (2N methanolic): Dissolve the appropriate amount of potassium hydroxide in methanol to achieve a 2N concentration.

  • Standardized Sodium Thiosulphate Solution (0.1 N): Prepare and standardize against a primary standard.

  • Iodine Solution (0.1 N): Weigh approximately 12.69 g of iodine and dissolve it in a concentrated solution of potassium iodide (e.g., 100 mL of 30% KI solution). Once dissolved, dilute to 1000 mL with distilled water in an amber-colored volumetric flask[3][4]. Standardize this solution against the 0.1 N sodium thiosulphate solution.

  • Starch Indicator Solution (1%): Prepare a paste of 1 g of soluble starch with a small amount of cold water and then add it to 100 mL of boiling water with constant stirring.

3.1.2 Apparatus

A gas-washing train consisting of a reaction flask, a condenser, and a series of three absorption bottles (gas-washing bottles) is required. The outlet of the third absorption bottle should be connected to a water suction pump to draw a slow stream of air through the apparatus[3][4].

3.1.3 Sample Preparation

Accurately weigh a quantity of the commercial this compound formulation equivalent to 0.2-0.3 g of the active ingredient onto a filter paper[3].

3.1.4 Experimental Procedure

  • Assemble the apparatus as shown in the workflow diagram below.

  • Into the first absorption bottle, place 50 mL of the 10% lead acetate solution. This is to trap any hydrogen sulfide that may be evolved[3][4].

  • Into the second and third absorption bottles, place 50 mL and 25 mL of the 2N methanolic potassium hydroxide solution, respectively. These will absorb the evolved carbon disulfide[3][4].

  • Place 100-150 mL of 1.1 N sulphuric acid into the reaction flask[3].

  • Introduce the weighed sample into the reaction flask.

  • Immediately connect the flask to the condenser and start the water suction pump to draw a gentle stream of air through the apparatus (2-6 bubbles per second)[3].

  • Gently heat the reaction flask to boiling and maintain it for a specified period (e.g., 45 minutes) to ensure complete decomposition of this compound and evolution of CS₂.

  • During the decomposition, maintain the temperature of the lead acetate solution at approximately 70°C and the methanolic KOH solutions at 0-10°C using an ice bath to minimize solvent evaporation and ensure efficient absorption[3].

  • After the decomposition is complete, disconnect the absorption bottles.

  • Combine the contents of the second and third absorption bottles.

  • Add a known excess of the standardized 0.1 N iodine solution.

  • Acidify the solution with acetic acid.

  • Titrate the excess iodine with the standardized 0.1 N sodium thiosulphate solution, adding the starch indicator near the endpoint (when the solution turns pale yellow). The endpoint is reached when the blue color of the starch-iodine complex disappears.

  • Perform a blank titration without the sample to account for any interfering substances.

3.1.5 Calculation

The percentage of this compound in the sample can be calculated using the following formula:

Where:

  • V_b = Volume of sodium thiosulphate used in the blank titration (mL)

  • V_s = Volume of sodium thiosulphate used in the sample titration (mL)

  • N = Normality of the sodium thiosulphate solution

  • E = Equivalent weight of this compound (molecular weight / 2)

  • W = Weight of the sample taken (g)

Data Presentation

The following tables present hypothetical but realistic data from the titrimetric analysis of two different commercial this compound formulations.

Table 1: Iodometric Titration Data

Sample IDSample Weight (g)Blank Titration Volume (mL of 0.1 N Na₂S₂O₃)Sample Titration Volume (mL of 0.1 N Na₂S₂O₃)Calculated this compound Content (%)
Formulation A0.251225.1012.4580.2
Formulation B0.249825.1011.9882.5

Table 2: Complexometric Titration Data (Hypothetical)

Sample IDSample Weight (g)Total Mn+Zn Titration Volume (mL of 0.1 M EDTA)Zn Titration Volume (mL of 0.1 M EDTA)Calculated Mn Content (%)Calculated Zn Content (%)
Formulation A0.502430.22.516.52.1
Formulation B0.501130.82.616.82.2

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for the iodometric titration of this compound.

Iodometric_Titration_Workflow cluster_preparation Preparation cluster_reaction Reaction & Absorption cluster_titration Titration cluster_calculation Calculation Sample Weigh this compound Formulation Decomposition Acid Decomposition of this compound in Reaction Flask Sample->Decomposition Apparatus Assemble Gas-Washing Train Apparatus->Decomposition Reagents Prepare Absorption Solutions Absorption Absorption of CS₂ in Methanolic KOH Reagents->Absorption Evolution Evolution of CS₂ Gas Decomposition->Evolution Heat Evolution->Absorption Gas Flow Iodine_Addition Add Excess Standard Iodine Solution Absorption->Iodine_Addition Titration_Step Titrate with Standard Na₂S₂O₃ Solution Iodine_Addition->Titration_Step Endpoint Endpoint Detection (Starch Indicator) Titration_Step->Endpoint Calculation Calculate % this compound Endpoint->Calculation

Caption: Workflow for the iodometric titration of this compound.

References

Application Note: Determination of Mancozeb in Samples using HPLC following Derivatization with 1,2-Benzenedithiol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mancozeb is a widely used ethylenebisdithiocarbamate (EBDC) fungicide.[1][2] Due to potential health and environmental concerns, a reliable method for its quantification is essential.[1][2] This application note details a robust HPLC method for the determination of this compound following a pre-column derivatization with 1,2-benzenedithiol. The method involves the formation of a stable derivative, 1,3-benzodithiole-2-thione, which is then quantified by reverse-phase HPLC with UV detection.[1][2][3][4]

Principle

The analytical method is based on a two-step process. First, the metallic components (manganese and zinc) of the this compound complex are chelated and removed by ethylenediaminetetraacetic acid (EDTA). Subsequently, the resulting ethylenebisdithiocarbamate is derivatized with 1,2-benzenedithiol in a cyclocondensation reaction to form 1,3-benzodithiole-2-thione. This derivative is highly chromophoric and can be readily analyzed by HPLC with UV detection at 365 nm.[1][2][3][4]

Quantitative Data Summary

The performance of this method has been validated and the key quantitative parameters are summarized in the table below.

ParameterValue
Linearity Range0.25 - 100 µg/mL[1][2][3][4]
Correlation Coefficient (r²)> 0.999[2]
Limit of Detection (LOD)0.1 µg/mL[1][2]
Limit of Quantification (LOQ)0.25 µg/mL[1][2]
Within-day Precision< 9%[1][2]
Between-day Precision< 9%[1][2]
Accuracy< 6%[1][2]

Experimental Protocols

1. Reagent and Standard Preparation

  • 25 mM EDTA Solution (pH 9.25): Dissolve an appropriate amount of EDTA disodium salt in deionized water and adjust the pH to 9.25 with a suitable base (e.g., NaOH).

  • 100 mM Potassium Phosphate Buffer (pH 8.5): Prepare by mixing appropriate volumes of monobasic and dibasic potassium phosphate solutions to achieve a pH of 8.5.

  • 1,2-Benzenedithiol Solution (in Isopropanol): Prepare a solution of 1,2-benzenedithiol in isopropanol to achieve a final concentration of 10 mM in the reaction mixture. For example, to prepare a stock solution, dissolve 28.07 mg of 1,2-benzenedithiol in a 20 mL volumetric flask with isopropanol and sonicate to dissolve, then make up the volume to 10 mL with isopropanol.[5][6]

  • This compound Standard Stock Solution: Accurately weigh and dissolve this compound standard in a suitable solvent. For instance, weigh 20.05 mg of this compound reference standard into a 20 mL volumetric flask, add 5 mL of diluent (e.g., EDTA solution), and sonicate to dissolve, then fill to the mark with the same diluent.[5][6] Further dilutions should be made to prepare calibration standards.

2. Sample Preparation and Derivatization

  • In a 7-mL screw-top glass vial, combine the following:

    • 100 µL of 25 mM EDTA solution (pH 9.25)[2]

    • 300 µL of 100 mM potassium phosphate buffer (pH 8.5)[2]

    • 100 µL of the sample (or standard solution)[2]

    • 500 µL of the 1,2-benzenedithiol solution in isopropanol (to give a final concentration of 10 mM)[2]

  • Flush the vials with nitrogen gas and cap them tightly.[2]

  • Incubate the reaction mixture at 65°C for 2 hours.[2]

  • After incubation, allow the vials to cool to room temperature.[2]

  • Centrifuge the vials at 2000 rpm for 10 minutes to pellet any precipitate.[2]

  • The supernatant is now ready for HPLC analysis.

3. HPLC Analysis

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: µBondapak C18 column or equivalent.[1][2][3][4]

  • Mobile Phase: Methanol/Water (70:30, v/v).[1][2][3][4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-100 µL.[2]

  • Detection Wavelength: 365 nm.[1][2]

  • Column Temperature: Ambient.

Visualizations

Derivatization Reaction Pathway

G This compound This compound (EBDC-Mn/Zn complex) ebdca EBDC Anion This compound->ebdca Metal Chelation edta EDTA derivative 1,3-Benzodithiole-2-thione (Analyzed by HPLC) ebdca->derivative Cyclocondensation (65°C, 2h) bdt 1,2-Benzenedithiol

Caption: Chemical derivatization of this compound for HPLC analysis.

Experimental Workflow

G cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis sample Sample/Standard reagents Add EDTA, Buffer, and 1,2-Benzenedithiol sample->reagents incubate Incubate at 65°C for 2h reagents->incubate centrifuge Cool and Centrifuge incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into HPLC supernatant->inject separation Reverse-Phase Separation (C18 Column) inject->separation detection UV Detection at 365 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantify Quantify using Calibration Curve chromatogram->quantify

Caption: Workflow for this compound analysis by HPLC.

References

Application Notes and Protocols for Mancozeb in Integrated Pest Management (IPM) Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mancozeb is a broad-spectrum, non-systemic, contact fungicide belonging to the ethylene bisdithiocarbamate (EBDC) group. It is a coordination product of zinc ion and maneb (manganese ethylene bisdithiocarbamate) and has been a cornerstone in disease management for over six decades. Its multi-site mode of action makes it an invaluable tool in Integrated Pest Management (IPM) programs, particularly in strategies for managing fungicide resistance. These application notes provide detailed information on the use of this compound within an IPM framework, including its mechanism of action, application protocols, efficacy data, and its effects on non-target organisms.

Mechanism of Action and Resistance Management

This compound is classified by the Fungicide Resistance Action Committee (FRAC) in Group M3.[1] Its primary mode of action is through multi-site inhibition of fungal enzymes. Upon contact with water, this compound breaks down and releases ethylene-bis-isothiocyanate sulfide (EBIS). EBIS is a thiol inhibitor that inactivates the sulfhydryl (-SH) groups of amino acids and enzymes within fungal cells.[2][3] This disrupts numerous biochemical processes essential for fungal survival, including lipid metabolism, respiration (specifically inhibiting mitochondrial electron transport), and the production of adenosine triphosphate (ATP).[2][4]

Due to this multi-site activity, the risk of fungal pathogens developing resistance to this compound is very low.[1][2] This characteristic makes this compound an excellent partner for tank-mixing or rotating with single-site fungicides, which are more prone to resistance development. By incorporating this compound into a spray program, the selection pressure for resistant strains to single-site fungicides is reduced, thereby prolonging the effective lifespan of these at-risk fungicides.[2]

Signaling Pathway and Experimental Workflows

G cluster_fungal_cell Fungal Cell cluster_cytoplasm Cytoplasm & Mitochondria This compound This compound (on plant surface) ebis Ethylene-bis-isothiocyanate sulfide (EBIS) This compound->ebis breakdown in water glycolysis Glycolysis Enzymes (e.g., GAPDH) ebis->glycolysis Inactivates -SH groups tca TCA Cycle Enzymes ebis->tca Inactivates -SH groups resp_chain Respiratory Chain (Complex III) ebis->resp_chain Inactivates -SH groups atp_synth ATP Synthase ebis->atp_synth Inactivates -SH groups lipid_met Lipid Metabolism Enzymes ebis->lipid_met Inactivates -SH groups other_enzymes Other SH-containing Enzymes ebis->other_enzymes Inactivates -SH groups atp ATP Production glycolysis->atp Disruption of tca->atp Disruption of resp_chain->atp Disruption of atp_synth->atp Disruption of lipid_met->atp Disruption of other_enzymes->atp Disruption of germination Spore Germination & Mycelial Growth atp->germination Inhibition of

Caption: this compound's multi-site mechanism of action in a fungal cell.

G cluster_planning Phase 1: Planning & Setup cluster_field Phase 2: Field Implementation cluster_lab Phase 3: Laboratory Analysis cluster_analysis Phase 4: Data Analysis & Reporting a1 Define Objectives & Hypotheses a2 Select Crop & Target Pathogen a1->a2 a3 Experimental Design (e.g., RCBD) a2->a3 a4 Determine this compound Rates & Application Schedule a3->a4 b3 Fungicide Application (as per schedule) a4->b3 b1 Plot Establishment & Planting b2 Pathogen Inoculation (if required) b1->b2 b2->b3 b4 Data Collection (Disease Severity, Incidence, Non-target effects) b3->b4 c1 Sample Collection (Leaves, Soil, Non-targets) b4->c1 c2 Pathogen Isolation & Confirmation c1->c2 c3 Residue Analysis c1->c3 c4 Microbial/Arthropod Population Analysis c1->c4 d1 Statistical Analysis (e.g., ANOVA) c2->d1 c3->d1 c4->d1 d2 Efficacy Calculation (% Disease Control) d1->d2 d3 Interpretation of Results d2->d3 d4 Final Report & Publication d3->d4

Caption: General workflow for a field trial evaluating this compound.

Quantitative Data on Efficacy and Application Rates

The following tables summarize the efficacy and application rates of this compound against various fungal pathogens on different crops.

Table 1: Efficacy of this compound Against Common Fungal Pathogens

CropTarget PathogenEfficacy (% Disease Reduction or Mycelial Inhibition)Reference
TomatoAlternaria solani (Early Blight)64.5% mycelial inhibition (in vitro)[5]
TomatoAlternaria solani (Early Blight)78.04% mean mycelial inhibition (in vitro)
TomatoAlternaria solani (Early Blight)Disease severity reduced to 8.50% vs 27.33% in control (field)[6]
TomatoPhytophthora infestans (Late Blight)Reduced disease severity significantly compared to control[7]
PotatoPhytophthora infestans (Late Blight)Effectively controlled blight in weekly preventive applications[8]
PotatoPhytophthora infestans (Late Blight)83.64 - 84.79% disease reduction over control
ShallotAlternaria porri (Purple Blotch)Disease intensity reduced to 13.33% vs 43.19% in control[9]
CashewPestalotia heterocornis (Leaf Blight)100% inhibition of conidia germination (in vitro)[10]

Table 2: Recommended Application Rates of this compound for Various Crops

CropDiseaseApplication Rate (Active Ingredient)Application Rate (Formulated Product)Application IntervalReference
PotatoEarly & Late Blight1.7 - 3.3 kg/ha 2.1 - 4.1 kg/ha (80% WP)7-14 days[4]
TomatoEarly & Late Blight, Septoria Leaf Spot2 - 4 kg/ha 2.5 - 5 kg/ha (80% WP)7-10 days[4]
GrapesDowny Mildew1.6 kg a.i./ha2 kg/ha (80% WP)7-10 days[1]
CucurbitsDowny Mildew, Anthracnose1.7 - 2.2 kg/ha 2.1 - 2.75 kg/ha (80% WP)7-10 days[11]
OnionsDowny Mildew, Purple Blotch-2.0 kg/ha (75% WG)7-10 days[12]

Experimental Protocols

Protocol 1: In Vitro Evaluation of this compound Efficacy (Poisoned Food Technique)

Objective: To determine the mycelial growth inhibition of a target fungal pathogen by this compound.

Materials:

  • Pure culture of the target fungus (e.g., Alternaria solani)

  • Potato Dextrose Agar (PDA) medium

  • This compound 80% WP formulation

  • Sterile distilled water

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 ppm) by dissolving a calculated amount of the formulated product in sterile distilled water.

  • Media Preparation: Prepare PDA medium as per the manufacturer's instructions. Autoclave and cool to 45-50°C.

  • Poisoned Media Preparation: Add appropriate volumes of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 ppm). A control set with no this compound should also be prepared. Pour approximately 20 ml of the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: From the periphery of an actively growing 7-day-old culture of the target fungus, cut 5 mm mycelial discs using a sterile cork borer. Place one disc, mycelial side down, in the center of each prepared Petri dish.[13][14]

  • Incubation: Incubate the plates at 25 ± 2°C for 7 days or until the mycelium in the control plate reaches the edge of the dish.[13]

  • Data Collection: Measure the radial growth (colony diameter) of the fungus in two perpendicular directions for each plate.

  • Calculation: Calculate the percent inhibition of mycelial growth using the following formula: Percent Inhibition (%) = [(C - T) / C] x 100 Where:

    • C = Average colony diameter in the control plate

    • T = Average colony diameter in the treatment plate

Protocol 2: Field Trial for Efficacy Evaluation of this compound on Tomato Early Blight

Objective: To evaluate the efficacy of this compound in controlling early blight (Alternaria solani) on tomatoes under field conditions.

Materials:

  • Tomato seedlings (susceptible variety, e.g., Pusa Ruby or Arka Vikas)[6][13]

  • This compound 75% WP

  • Knapsack sprayer

  • Standard agronomic inputs (fertilizers, irrigation)

  • Data collection sheets

Procedure:

  • Experimental Design: Lay out the experiment in a Randomized Complete Block Design (RCBD) with at least three replications. Plot size should be appropriate for the equipment and allow for buffer rows to minimize spray drift (e.g., 4.8 m x 3.6 m).[13][15]

  • Crop Husbandry: Transplant 30-day-old tomato seedlings at a recommended spacing (e.g., 60 cm x 40 cm).[15] Follow standard agronomic practices for the region regarding fertilization and irrigation.

  • Treatments: Include different application rates of this compound, a standard fungicide check, and an untreated control.

  • Fungicide Application: Begin the first spray application at the first appearance of disease symptoms or as a prophylactic treatment. Subsequent sprays should be applied at 7 to 10-day intervals.[4] Use a calibrated knapsack sprayer to ensure thorough coverage of the foliage.

  • Disease Assessment: Record disease severity at regular intervals (e.g., 10-15 days after each spray) using a 0-5 or 0-9 rating scale, where 0 represents no disease and the highest number represents severe infection covering a large percentage of the leaf area.[5][16]

  • Data Collection: In addition to disease severity, collect data on yield (marketable fruit weight and number) per plot.[15]

  • Data Analysis: Analyze the disease severity and yield data using Analysis of Variance (ANOVA). Calculate the Percent Disease Index (PDI) and the percent disease control for each treatment.

Protocol 3: Assessment of this compound's Impact on Soil Microbial Respiration

Objective: To measure the effect of this compound application on the overall activity of soil microorganisms.

Materials:

  • Fresh field soil, sieved (2 mm)

  • This compound formulation

  • Glucose solution

  • Incubation jars (e.g., 500 ml Mason jars) with airtight lids

  • Vials containing sodium hydroxide (NaOH) solution (e.g., 1 M) to trap CO₂

  • Barium chloride (BaCl₂) solution

  • Phenolphthalein indicator

  • Hydrochloric acid (HCl) for titration

  • Incubator

Procedure:

  • Soil Preparation: Adjust the moisture content of the sieved soil to 50-60% of its water-holding capacity. Pre-incubate the soil for 7 days at 25°C to stabilize microbial activity.

  • Treatment Application: Weigh a standard amount of pre-incubated soil (e.g., 100 g dry weight equivalent) into each incubation jar. Apply this compound at different concentrations (e.g., recommended field rate, 5x, 10x field rate) dissolved in a small amount of water. An untreated control should be included. Mix thoroughly.

  • Incubation and CO₂ Trapping: Place a vial containing a known volume of 1 M NaOH into each jar, ensuring it does not spill. Seal the jars and incubate at 25°C in the dark.

  • Titration: At specified time intervals (e.g., 1, 3, 7, 14, 28 days), remove the NaOH vials. Add BaCl₂ to precipitate the carbonate, and then titrate the remaining NaOH with standardized HCl using phenolphthalein as an indicator. A blank titration (without soil) is also necessary.

  • Calculation: The amount of CO₂ evolved is calculated from the difference in titration volumes between the blank and the samples. This provides a measure of the soil microbial respiration rate.

  • Data Analysis: Compare the cumulative CO₂ evolution and respiration rates between the this compound-treated soils and the control to determine the extent of inhibition or stimulation of microbial activity.[7][17][18]

Impact on Non-Target Organisms

Beneficial Arthropods: this compound can have a negative impact on predatory mite populations, which are important biological control agents in IPM.[1] However, studies have shown that programs with a limited number of applications (2-4 per season) at moderate rates (e.g., 1.6 kg a.i./ha) can cause minimal disruption to these populations, making it compatible with IPM programs in vineyards.[1] Some research indicates that this compound can reduce the fecundity and egg-hatch of certain predatory mite species.

Soil Microorganisms: The application of fungicides, including this compound, can affect soil microbial communities and their functions. Studies have shown that fungicides can reduce soil microbial biomass and alter enzyme activities.[7][18] The effects are often dose-dependent, with higher concentrations leading to greater inhibition. However, the soil ecosystem can show resilience, with microbial populations recovering over time after the fungicide has degraded.[7]

Conclusion

This compound remains a vital tool for integrated pest management due to its broad-spectrum efficacy and, most importantly, its multi-site mode of action which confers a low risk of resistance development. Its use in rotation or as a tank-mix partner is a key strategy for preserving the effectiveness of single-site fungicides. While it can have impacts on non-target organisms, careful management of application timing, frequency, and rates can minimize these effects, allowing for its successful integration into sustainable and effective IPM programs. Researchers and drug development professionals should consider these protocols and data when designing experiments to further elucidate the role of this compound and develop new disease management strategies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Reproducibility in Mancozeb Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mancozeb analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the reproducibility of their experimental results.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during this compound analysis.

Question Possible Causes Troubleshooting Steps
Why am I observing low or no recovery of this compound in my samples? 1. Incomplete Extraction: this compound is a polymeric complex with low solubility in many common organic solvents. 2. Degradation during Extraction: this compound is unstable and can degrade in the presence of heat, light, or acidic/alkaline conditions.[1][2] 3. Improper Storage: Samples may have degraded before analysis due to improper storage conditions.1. Optimize Extraction Solvent: Use a chelating agent like EDTA in an alkaline solution (pH 9.5-10.5) to break down the polymer and solubilize the active ingredient.[3] A common solution is 0.25M EDTA.[4] 2. Control Extraction Conditions: Perform extractions at low temperatures and protect samples from light.[2] Avoid strong acids or bases during the initial extraction. 3. Ensure Proper Sample Storage: Store samples at -20°C or lower and analyze them as soon as possible after collection.[5] this compound stock and fortification solutions should be prepared fresh daily due to rapid hydrolysis.[6]
My replicate injections are showing high variability in peak area. 1. On-column Degradation: The analytical conditions (e.g., high temperature in a GC inlet) may be causing this compound or its derivative to degrade. 2. Instability in Autosampler: The prepared sample may be degrading in the autosampler vial over the course of the analytical run. 3. Inconsistent Derivatization (if applicable): The derivatization reaction may not be going to completion consistently.1. Optimize Instrument Parameters: For GC analysis, use a lower inlet temperature if possible. For HPLC, ensure the mobile phase is compatible and does not promote degradation. LC-MS/MS is often more reliable than GC for this reason.[7][8] 2. Minimize Autosampler Residence Time: If possible, use a cooled autosampler. Prepare smaller batches of samples to be analyzed immediately. 3. Standardize Derivatization: Ensure precise timing, temperature, and reagent concentrations for the derivatization step.
I am detecting high levels of Ethylenethiourea (ETU) in my this compound standard. 1. Degradation of Standard: The this compound standard has degraded over time. 2. Formation during Sample Preparation: The analytical procedure itself is causing the conversion of this compound to ETU.[9]1. Use a Fresh Standard: Always use a new, high-purity this compound standard and store it under recommended conditions (cool, dark, and dry). 2. Modify Analytical Conditions: Low pH, high temperatures, and light can all promote the formation of ETU.[1][2] Adjust your sample preparation and analytical conditions to be as mild as possible.
I am observing significant matrix effects in my LC-MS/MS analysis. 1. Ion Suppression or Enhancement: Co-eluting matrix components are interfering with the ionization of the target analyte. 2. Inadequate Sample Cleanup: The sample extract is not clean enough for LC-MS/MS analysis.1. Dilute the Sample: A simple dilution of the extract can often mitigate matrix effects. 2. Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) cleanup step.[7][10] 3. Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract that is representative of your samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of this compound, and why is it important?

A1: The primary and most significant degradation product of this compound is ethylenethiourea (ETU).[1][11] ETU is of toxicological concern as it has been linked to health issues.[12] Therefore, many analytical methods aim to quantify both this compound and ETU.

Q2: How stable is this compound in different aqueous conditions?

A2: this compound is highly unstable in aqueous solutions, with a half-life of less than one day in the pH range of 5-9.[9] Its degradation is influenced by pH, temperature, and light.[2] The degradation process generally follows first-order kinetics.[2]

Q3: What are the most common analytical techniques for this compound analysis?

A3: The most common methods are:

  • Gas Chromatography (GC): This typically involves the acid hydrolysis of this compound to carbon disulfide (CS₂), which is then measured by GC, often with a mass spectrometry (MS) detector.[4][13]

  • High-Performance Liquid Chromatography (HPLC): HPLC methods often require a derivatization step to make the this compound molecule more amenable to analysis.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered a highly reliable and precise technique for the analysis of this compound and its metabolites.[7][8]

Q4: Can I analyze this compound without derivatization?

A4: Direct analysis of the intact this compound polymer is challenging due to its insolubility and poor chromatographic behavior. While some methods may exist, the most robust and common approaches involve either degradation to a quantifiable marker like CS₂ or derivatization to a more soluble and stable compound.

Q5: What is the role of EDTA in this compound sample preparation?

A5: Ethylenediaminetetraacetic acid (EDTA), a chelating agent, is used to break down the polymeric structure of this compound by binding to the manganese and zinc ions. This process forms a soluble sodium salt of the ethylene bis-dithiocarbamate (EBDC) ligand, making it easier to extract and analyze.[3][5]

Experimental Protocols

Protocol 1: Determination of this compound Residues by CS₂ Evolution and GC-MS Analysis

This method is based on the acid hydrolysis of dithiocarbamates to carbon disulfide (CS₂).

1. Sample Preparation and Hydrolysis: a. Weigh 25 g of the homogenized sample into a reaction flask. b. Add 30 mL of a 2M HCl solution containing 2% w/v stannous chloride. c. Immediately connect the flask to a reflux condenser with a trap containing 5 mL of isooctane. d. Gently heat the mixture to reflux for 45 minutes to ensure complete hydrolysis and trapping of the evolved CS₂ in the isooctane.

2. GC-MS Analysis: a. Inject 1 µL of the isooctane trap solution into the GC-MS. b. GC Conditions:

  • Column: Rxi-624Sil MS (30m x 0.32mm x 1.8 µm) or equivalent.[4]
  • Inlet Temperature: 200°C
  • Oven Program: 40°C for 2 min, ramp to 220°C at 20°C/min, hold for 2 min.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min. c. MS Conditions:
  • Ionization Mode: Electron Ionization (EI)
  • Acquisition Mode: Selected Ion Monitoring (SIM)
  • Ions to Monitor for CS₂: m/z 76, 78

3. Quantification: a. Prepare a calibration curve by hydrolyzing known amounts of a certified this compound standard. b. Calculate the this compound concentration in the sample based on the amount of CS₂ detected.

Protocol 2: Analysis of this compound by LC-MS/MS

This method involves the direct analysis of the EBDC component of this compound after solubilization.

1. Sample Extraction and Solubilization: a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 20 mL of a 0.1 M EDTA solution adjusted to pH 9.5 with NaOH. c. Add 10 mL of acetonitrile. d. Shake vigorously for 15 minutes. e. Centrifuge at 4000 rpm for 10 minutes. f. Filter the supernatant through a 0.22 µm filter into an autosampler vial.

2. LC-MS/MS Analysis: a. LC Conditions:

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).
  • Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid.[6]
  • Mobile Phase B: 0.1% formic acid in methanol.[6]
  • Gradient: 10% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C. b. MS/MS Conditions:
  • Ionization Mode: Electrospray Ionization (ESI), negative mode.
  • MRM Transitions: Monitor for the specific precursor and product ions for the EBDC anion.

3. Quantification: a. Prepare matrix-matched calibration standards by spiking blank matrix extract with known concentrations of this compound standard solution. b. Quantify the this compound concentration in the samples against the matrix-matched calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis homogenization Sample Homogenization extraction Extraction with EDTA Solution (pH 9.5) homogenization->extraction cleanup Cleanup (SPE or QuEChERS) extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms Filtered Extract data_proc Data Processing lcms->data_proc result result data_proc->result Final Concentration

Caption: A typical experimental workflow for this compound analysis using LC-MS/MS.

mancozeb_degradation This compound This compound (Polymeric Complex) ETD Ethylenethiuram Disulfide (ETD) This compound->ETD Oxidation ETU Ethylenethiourea (ETU) This compound->ETU Hydrolysis, Heat, Light EBIS Ethylene Bisisothiocyanate Sulfide (EBIS) ETD->EBIS Decomposition EU Ethyleneurea (EU) ETU->EU Further Degradation

Caption: Simplified degradation pathway of this compound to Ethylenethiourea (ETU).

References

Technical Support Center: Stabilizing Mancozeb Samples for Consistent Analytical Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing Mancozeb samples to ensure consistent and reliable analytical results. Given the inherent instability of this compound, proper sample handling and preparation are critical for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in samples?

A1: this compound is highly susceptible to degradation under certain conditions. The primary factors influencing its stability are:

  • pH: this compound rapidly degrades in acidic and neutral aqueous solutions. It exhibits greater stability in alkaline conditions.[1][2][3]

  • Temperature: Elevated temperatures accelerate the degradation of this compound.[1][2][4] Samples should be kept cool to minimize decomposition.

  • Light: Exposure to light can promote the degradation of this compound and the formation of its degradation product, ethylenethiourea (ETU).[1][2]

  • Moisture: this compound is unstable in the presence of water and humidity, which can lead to hydrolysis.[5][6]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is practically insoluble in water and most organic solvents.[7] To dissolve this compound for analysis, it is common practice to use an alkaline solution of ethylenediaminetetraacetic acid (EDTA). The EDTA chelates the metal ions (manganese and zinc) in the this compound complex, forming a water-soluble sodium salt of ethylene bis-dithiocarbamate (EBDC).[8][9]

Q3: How should I store my this compound samples before analysis?

A3: Proper storage is crucial to prevent degradation. Store samples in a cool, dark, and dry environment. For short-term storage, refrigeration at approximately 4°C is recommended.[10] For longer-term storage, freezing at -20°C can help maintain sample integrity.[11] Always minimize the exposure of samples to light and moisture.

Q4: What is Ethylenethiourea (ETU), and why is it a concern in this compound analysis?

A4: Ethylenethiourea (ETU) is a primary degradation product of this compound and other EBDC fungicides.[1][6][12] It is a toxicologically significant compound and is often monitored alongside this compound. The presence and concentration of ETU can indicate the extent of this compound degradation in a sample. Its formation is influenced by factors like pH, temperature, and light.[1]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound samples and provides potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or no this compound detected Sample degradation due to improper storage (high temperature, light exposure).Store samples in a cool, dark place. Use amber vials to protect from light. Analyze samples as quickly as possible after collection.
Degradation during sample preparation (acidic pH, high temperature).Maintain an alkaline pH (typically 9.5-10.5) during extraction with an EDTA solution.[8] Keep sample solutions cool, for instance, by using an ice bath during sonication.[7]
Incomplete dissolution of this compound.Ensure complete dissolution in the EDTA solution. Sonication can aid in this process.[7]
High variability in results between replicate samples Inconsistent sample handling and preparation.Standardize the entire analytical procedure, from sample collection to analysis. Ensure uniform storage conditions and precise execution of the extraction protocol for all samples.
Non-homogeneity of the sample matrix.Thoroughly homogenize the sample before taking an aliquot for analysis.
Presence of high levels of ETU Significant degradation of this compound has occurred.This indicates a problem with sample stability. Review and optimize the entire sample handling and storage protocol to minimize degradation. Consider analyzing for ETU as a marker of degradation.
Contamination of analytical standards or reagents.Use high-purity standards and reagents. Prepare fresh standard solutions regularly.

Experimental Protocols

Protocol 1: Extraction and Stabilization of this compound from Solid Samples for HPLC Analysis

This protocol describes a common method for extracting and stabilizing this compound from solid matrices (e.g., soil, plant tissue) for subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound analytical standard

  • Disodium EDTA (Ethylenediaminetetraacetic acid disodium salt)

  • Sodium hydroxide (NaOH)

  • Water, HPLC grade

  • Methanol, HPLC grade

  • Homogenizer or blender

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Extraction Solution: Prepare a 0.03 M EDTA solution by dissolving the appropriate amount of disodium EDTA in HPLC-grade water. Adjust the pH of the solution to a range of 9.5-10.5 using a 2N NaOH solution.[8] This alkaline EDTA solution is crucial for both dissolving and stabilizing the this compound.

  • Sample Homogenization: Weigh a representative portion of the solid sample (e.g., 50 g) and homogenize it.

  • Extraction: Transfer the homogenized sample to a suitable flask. Add a known volume of the alkaline EDTA extraction solution (e.g., 100 ml).[8]

  • Shaking and Filtration: Shake the mixture vigorously for a specified period (e.g., 5 minutes) to ensure thorough extraction.[8] After shaking, filter the extract through a GF/C filter paper to remove solid particles.

  • pH Adjustment and Derivatization (if necessary): For some HPLC methods, the pH of the extract is adjusted to a neutral range (pH 7.2-8.0) before a derivatization step.[8] Derivatization, for example with methyl iodide, can improve chromatographic performance and detection.

  • Final Preparation for HPLC: Before injection into the HPLC system, filter the final extract through a 0.22 µm syringe filter to remove any remaining particulate matter.

Quantitative Data Summary:

ParameterRecommended ValueReference
EDTA Concentration0.03 M[8]
Extraction Solution pH9.5 - 10.5[8]
Sample-to-Solvent Ratio1:2 (w/v)[8]
Shaking Time5 minutes[8]

Visualizations

This compound Degradation Pathway

The following diagram illustrates the primary degradation pathway of this compound, highlighting the formation of the key degradation product, Ethylenethiourea (ETU).

G This compound This compound (Polymeric Complex) EBDC Ethylene bis-dithiocarbamate (EBDC anion) This compound->EBDC Hydrolysis (Moisture, pH) ETU Ethylenethiourea (ETU) EBDC->ETU Degradation (Heat, Light) Other Other Degradation Products ETU->Other

Caption: this compound degradation to ETU.

Experimental Workflow for this compound Sample Stabilization and Analysis

This workflow outlines the key steps from sample collection to analysis to ensure the stability and integrity of this compound samples.

G cluster_collection Sample Collection & Handling cluster_prep Sample Preparation (Alkaline Conditions) cluster_analysis Analysis Collect Collect Sample Store Store in Cool, Dark, Dry Conditions Collect->Store Homogenize Homogenize Sample Store->Homogenize Extract Extract with Alkaline EDTA Solution (pH 9.5-10.5) Homogenize->Extract Filter Filter Extract Extract->Filter HPLC HPLC Analysis Filter->HPLC

Caption: this compound sample stabilization workflow.

References

Reducing matrix effects in Mancozeb residue analysis of produce

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Mancozeb residues in produce.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound residue analysis?

A1: Matrix effects are the alteration of analyte signal intensity (suppression or enhancement) caused by co-eluting compounds from the sample matrix (e.g., sugars, pigments, lipids from fruits and vegetables) during analysis, most notably with LC-MS/MS.[1] This interference can lead to inaccurate quantification of this compound residues.

Q2: Why is this compound analysis particularly susceptible to matrix effects?

A2: this compound is a polymeric complex of manganese and zinc with ethylenbisdithiocarbamate. It is unstable and often requires derivatization to a more stable compound for analysis.[2][3] The complexity of both the analyte and the various produce matrices contributes to a higher likelihood of encountering matrix effects.

Q3: What are the common signs of significant matrix effects in my results?

A3: Common indicators include poor accuracy and precision in quality control samples, inconsistent recoveries between sample types, and non-linear calibration curves. You may observe signal suppression (lower than expected analyte response) or enhancement (higher than expected response).[1]

Q4: How can I quantify the matrix effect in my experiment?

A4: The matrix effect can be quantified by comparing the signal response of an analyte in a standard solution prepared in a pure solvent to the response of the same analyte spiked into a blank sample extract (post-extraction).[4] The formula is:

Matrix Effect (%) = [(Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard) - 1] * 100

A value of 0% indicates no matrix effect, a negative value indicates signal suppression, and a positive value indicates signal enhancement.

Q5: What is the QuEChERS method and how does it help reduce matrix effects?

A5: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique widely used for pesticide residue analysis in food.[5][6] It involves an extraction step with a solvent (typically acetonitrile) and a clean-up step using dispersive solid-phase extraction (d-SPE) with various sorbents to remove interfering matrix components.[7] A proper QuEChERS protocol can significantly reduce matrix effects by providing a cleaner sample extract for analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during this compound residue analysis.

Problem 1: Low and inconsistent analyte recovery.

Possible Cause Suggested Solution
Incomplete Extraction Ensure the homogenization of the sample is thorough. For dry commodities, pre-wetting the sample is crucial.[6] Optimize the extraction solvent and shaking time.
Analyte Degradation This compound is unstable. Ensure that the derivatization step is carried out promptly and under optimal conditions. Stock solutions of this compound should be prepared fresh.
Loss during Cleanup The choice of d-SPE sorbent in the QuEChERS method is critical. Some sorbents may retain the analyte. Evaluate different sorbent combinations (e.g., PSA, C18, GCB) to find the optimal one for your matrix.

Problem 2: Significant signal suppression or enhancement.

Possible Cause Suggested Solution
High Matrix Complexity For complex matrices like spinach or citrus fruits, a more rigorous cleanup step may be necessary. Consider using a combination of d-SPE sorbents or an additional solid-phase extraction (SPE) cartridge cleanup.
Ionization Competition In LC-MS/MS, co-eluting matrix components can compete with the analyte for ionization.[1] Improve chromatographic separation to better resolve the analyte from interfering compounds. Adjusting the mobile phase gradient or using a different column chemistry can help.
Instrument Contamination A contaminated ion source can exacerbate matrix effects. Regular cleaning and maintenance of the mass spectrometer are essential.

Problem 3: Poor linearity of calibration curves.

Possible Cause Suggested Solution
Uncompensated Matrix Effects If matrix effects are present and not accounted for, the calibration curve will be non-linear. The use of matrix-matched calibration curves is highly recommended.[8] This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed.
Detector Saturation If the concentration of the analyte is too high, it can saturate the detector. Ensure your calibration standards are within the linear dynamic range of the instrument.

Quantitative Data Summary

The following table summarizes recovery data for this compound (or its derivatives) and other pesticides from various studies using the QuEChERS method in different produce matrices.

CommodityAnalyteSpiking Level (mg/kg)Recovery (%)RSD (%)Reference
AppleThis compound (as derivative)0.005 - 0.588.7 - 109.45.9 - 8.7[2]
Fruits (general)This compound (as derivative)0.02, 0.1, 184.0 - 95.90.6 - 7.0[3]
StrawberriesMultiple Pesticides0.158.4 - 104.3N/A[5]
MandarinThis compound (as derivative)0.01> 90< 10[9]
Green MustardOrganophosphates0.1, 0.5, 1.083.1 - 123.5< 14.8[7]
CucumberOrganochlorines0.1, 0.0570.1 - 98.9< 12.7[7]
Rock MelonPyrethroids1.0, 0.575.2 - 92.5< 11.4[7]

Experimental Protocols

Modified QuEChERS Protocol for this compound in Fruit

This protocol is based on the derivatization of this compound followed by a modified QuEChERS extraction.[3]

a. Derivatization and Extraction:

  • Weigh 10 g of the homogenized fruit sample into a 50 mL centrifuge tube.

  • Add an appropriate volume of this compound standard solution for spiking, if required.

  • Add 10 mL of a solution containing EDTA and the derivatizing agent (e.g., iodomethane or dimethyl sulfate) in a suitable buffer.

  • Vortex for 1 minute to ensure thorough mixing and initiation of the derivatization reaction.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.

b. Dispersive SPE Cleanup (d-SPE):

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE microcentrifuge tube.

  • The d-SPE tube should contain a mixture of sorbents. A common combination for fruit matrices is 150 mg MgSO₄ and 50 mg primary secondary amine (PSA).

  • Vortex for 30 seconds.

  • Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Parameters for this compound Derivative

The following are typical starting parameters for the analysis of the methylated derivative of this compound. Optimization will be required for your specific instrument and column.

ParameterSetting
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Start with a low percentage of B, ramp up to a high percentage, hold, and then return to initial conditions for re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions For the methylated derivative: e.g., m/z 241 > 134.1[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis homogenization 1. Homogenize Produce Sample weighing 2. Weigh 10g of Sample homogenization->weighing derivatization 3. Add Derivatization Reagent & Vortex weighing->derivatization add_acn 4. Add Acetonitrile derivatization->add_acn add_salts 5. Add QuEChERS Salts & Shake add_acn->add_salts centrifuge1 6. Centrifuge add_salts->centrifuge1 transfer_supernatant 7. Transfer Supernatant centrifuge1->transfer_supernatant add_dspe 8. Add to d-SPE Tube & Vortex transfer_supernatant->add_dspe centrifuge2 9. Centrifuge add_dspe->centrifuge2 lcms 10. LC-MS/MS Analysis centrifuge2->lcms

Caption: Experimental workflow for this compound residue analysis in produce.

troubleshooting_matrix_effects start Start: Poor Recovery or Signal Fluctuation check_recovery Is Recovery Consistently Low (<70%)? start->check_recovery check_variability Is RSD High (>20%)? check_recovery->check_variability No optimize_extraction Optimize Extraction: - Homogenization - Solvent/Time check_recovery->optimize_extraction Yes use_mmc Implement Matrix-Matched Calibration check_variability->use_mmc Yes end_good Acceptable Results check_variability->end_good No check_cleanup Evaluate d-SPE Sorbent (PSA, C18, GCB) optimize_extraction->check_cleanup end_bad Re-evaluate Method check_cleanup->end_bad improve_chroma Improve Chromatography: - Gradient Profile - Different Column use_mmc->improve_chroma clean_instrument Clean MS Ion Source improve_chroma->clean_instrument clean_instrument->end_good

Caption: Troubleshooting decision tree for matrix effects.

References

Technical Support Center: Optimizing Mancozeb Extraction from Soil Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the extraction efficiency of the fungicide Mancozeb from soil samples. This resource offers detailed experimental protocols, troubleshooting guidance, and frequently asked questions (FAQs) to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound recovery consistently low?

A1: Low recovery of this compound is a common issue primarily due to its inherent instability. This compound is susceptible to degradation under certain conditions. To mitigate this, ensure that stock and standard solutions of this compound are prepared fresh daily.[1] Additionally, the extraction method should be designed to stabilize the molecule, often through a derivatization step.

Q2: Is a derivatization step necessary for this compound analysis?

A2: Yes, a derivatization step is highly recommended for reliable quantification of this compound.[1] this compound is an unstable compound that exhibits poor reproducibility when ionized directly for analysis by methods like LC-MS/MS.[1] The standard approach involves methylating this compound to form a more stable dimethyl ethylene bisdithiocarbamate (EBDC) derivative, which improves solubility, stability, and instrument sensitivity.[1]

Q3: What is the purpose of adding L-cysteine and EDTA to the extraction mixture?

A3: L-cysteine and ethylenediaminetetraacetic acid (EDTA) are crucial for stabilizing this compound during the initial extraction phase. EDTA is used to decouple the metal atoms (manganese and zinc) from the EBDC backbone. L-cysteine is added prior to EDTA to stabilize the resulting EDTA complex, preventing degradation of the target analyte before derivatization.[1][2]

Q4: Can I use a different extraction method than the one provided?

A4: While the detailed protocol below outlines a widely validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method, other techniques like traditional liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be adapted for pesticide analysis. However, for this compound, these methods would still require the critical derivatization step to ensure stability and accurate quantification. The QuEChERS approach is generally preferred for its efficiency and reduced solvent consumption.

Q5: How does soil type affect this compound extraction efficiency?

A5: Soil composition can significantly impact extraction efficiency. Soils with high organic matter or clay content may bind this compound more tightly, potentially reducing recovery. The validated method provided has been tested on various soil types, but it is always good practice to perform matrix-matched calibrations to account for these effects.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Analyte Peak This compound degradation.Prepare fresh this compound stock and working standards for each batch of analysis.[1] Ensure proper storage of standards in a refrigerator when not in use.[1]
Incomplete derivatization.Verify the concentrations and volumes of the derivatizing agents (dimethyl sulfate and iodomethane). Ensure thorough vortexing and shaking to facilitate the reaction.
pH of the extraction solution is too low.This compound is unstable in acidic conditions. The addition of EDTA and the overall extraction conditions should result in a suitable pH. For some methods, pH adjustment to the alkaline range (9.5-10.5) during initial extraction has been noted to be critical.[3]
High Background Noise or Interfering Peaks Matrix effects from co-extracted soil components.The QuEChERS cleanup step with PSA and C18 is designed to remove interfering substances. Ensure the correct amounts of sorbents are used. For particularly "dirty" samples, a double cleanup step or dilution of the final extract may be necessary.
Contamination from labware or reagents.Use high-purity, LC-MS grade solvents and reagents.[1] Thoroughly clean all glassware and use disposable plasticware where appropriate.
Poor Peak Shape Issues with the LC-MS/MS system.Check the mobile phase composition and ensure it is correctly prepared. Inspect the LC column for degradation or clogging.
Incompatibility of the final extract solvent with the mobile phase.If the sample is diluted, use a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion.
Inconsistent Results Between Replicates Inhomogeneous soil sample.Thoroughly mix and sieve the soil sample before weighing to ensure representativeness.
Pipetting errors.Calibrate and verify the accuracy of all pipettes used for adding standards and reagents.
Inconsistent shaking or vortexing times.Use a mechanical shaker for consistent extraction times and vortex for the specified durations.

Data on Extraction Efficiency

The following table summarizes the performance of the validated LC-MS/MS method for the determination of this compound (as dimethyl EBDC) in soil.

ParameterValueReference
Limit of Quantification (LOQ) 0.05 µg/gEPA Method
Average Recovery at LOQ 95.7%ILV Study
Relative Standard Deviation (RSD) at LOQ 6.8%ILV Study
Average Recovery at 10x LOQ 98.6%ILV Study
RSD at 10x LOQ 3.0%ILV Study

Experimental Protocols

Validated Method: Derivatization followed by QuEChERS Cleanup and LC-MS/MS Analysis

This protocol is based on the EPA Environmental Chemistry Method for this compound in Soil and its independent laboratory validation.[1][2]

1. Sample Preparation and Fortification:

  • Weigh 2 g (± 0.05 g) of homogenized soil into a 50 mL centrifuge tube.

  • Add 1-2 mL of water to the sample.

  • For recovery experiments, add the appropriate volume of this compound fortification standard solution.

  • Add 0.1 g of L-cysteine and 0.5 g of EDTA-4Na.

2. Derivatization:

  • Add 10 mL of acetonitrile containing 0.05 M dimethyl sulfate and 0.1 M iodomethane.

  • Vortex the tube for 1 minute.

  • Shake on a wrist-action shaker for 15 minutes.

3. QuEChERS Extraction:

  • Add one QuEChERS packet containing 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Shake vigorously for 1 minute.

  • Centrifuge at 3500 rpm for 10 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 3 mL aliquot of the supernatant to a 15 mL centrifuge tube.

  • The cleanup tube should contain a QuEChERS mix of 150 mg Supelclean PSA, 150 mg Discovery DSC-18, and 900 mg MgSO₄.

  • Vortex for 1 minute.

  • Centrifuge at 3500 rpm for 10 minutes.

5. Final Extract Preparation:

  • Dilute the cleaned extract if necessary.

  • Transfer the final extract into an autosampler vial for LC-MS/MS analysis.

6. Instrumental Analysis:

  • The derivatized this compound (dimethyl EBDC) is analyzed using an LC-MS/MS system.

  • Specific columns, mobile phases, and mass spectrometer parameters can be found in the referenced EPA method.

Alternative Extraction Approaches: An Overview

While a detailed, validated protocol for non-QuEChERS based extraction of this compound from soil is not as readily available in the public domain, the following principles can be applied when developing alternative methods. It is critical to incorporate the derivatization step mentioned above into these workflows.

  • Traditional Liquid-Liquid Extraction (LLE):

    • Initial Extraction: The soil sample would be extracted with a suitable solvent mixture. Given this compound's properties, a polar organic solvent like acetonitrile or methanol, potentially mixed with water, would be a starting point.

    • Derivatization: The derivatization agents would be added to the initial extract.

    • Partitioning: After derivatization, the aqueous and organic phases would be separated. The derivatized analyte, being more non-polar, would partition into the organic phase.

    • Cleanup: The organic extract may require a cleanup step, for example, by passing it through a column containing silica or Florisil to remove interferences.

    • Concentration and Analysis: The cleaned extract would be concentrated and analyzed by LC-MS/MS.

  • Solid-Phase Extraction (SPE):

    • Initial Extraction and Derivatization: Similar to the other methods, an initial solvent extraction and derivatization would be performed.

    • SPE Cartridge Conditioning: An SPE cartridge (e.g., C18) would be conditioned with an organic solvent followed by water.

    • Loading: The derivatized extract, possibly diluted, would be loaded onto the SPE cartridge.

    • Washing: The cartridge would be washed with a weak solvent to remove interferences while retaining the analyte.

    • Elution: The derivatized this compound would be eluted from the cartridge with a stronger organic solvent.

    • Concentration and Analysis: The eluate would be concentrated and analyzed by LC-MS/MS.

Visualizing the Workflow

The following diagram illustrates the key steps in the validated this compound extraction and analysis workflow.

Mancozeb_Extraction_Workflow start Start: 2g Soil Sample add_reagents Add Water, L-cysteine, EDTA start->add_reagents derivatization Derivatization: Add ACN with Dimethyl Sulfate & Iodomethane add_reagents->derivatization extraction QuEChERS Extraction: Add MgSO4/NaCl Shake & Centrifuge derivatization->extraction cleanup d-SPE Cleanup: Transfer Supernatant, Add PSA/C18/MgSO4 Vortex & Centrifuge extraction->cleanup analysis Final Extract for LC-MS/MS Analysis cleanup->analysis

Caption: Workflow for this compound extraction from soil.

References

Addressing fungicide resistance when using Mancozeb in the field

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals addressing issues related to Mancozeb and fungicide resistance in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a low-risk fungicide for resistance development?

This compound is classified by the Fungicide Resistance Action Committee (FRAC) under code M03 as a multi-site contact fungicide.[1][2][3] Its low resistance risk stems from its mode of action; it disrupts multiple biochemical processes within fungal cells by interfering with enzymes that contain sulfhydryl groups.[1][4][5] For a fungus to develop resistance, it would need to undergo several simultaneous mutations to counteract these widespread effects, which is a rare and unlikely event.[6] This contrasts with single-site fungicides, which target a specific enzyme or protein, where a single gene mutation can often confer resistance.[6][7]

Q2: What is the biochemical mode of action of this compound?

This compound is a non-systemic, protectant fungicide that acts on contact.[1][8] It is considered a pro-fungicide, meaning it converts into its active toxic agents upon exposure to water and UV light.[9] The active molecules, ethylene bisisothiocyanate sulfide (EBIS) and ethylene bisisothiocyanate (EBI), react with and inactivate the sulfhydryl (-SH) groups of various amino acids and enzymes within fungal cells.[1][8][9] This disrupts numerous essential cellular functions, including lipid metabolism, respiration, and the production of ATP, ultimately inhibiting spore germination.[1][9]

Q3: Can fungi develop any tolerance to this compound?

While the risk of true resistance is very low, some studies suggest that fungi can develop a degree of tolerance. Research using chemogenomic screening in Saccharomyces cerevisiae has identified genes involved in providing protection against this compound toxicity.[10][11] These genes are associated with processes like glutathione biosynthesis, protein degradation, vacuolar organization, and cellular pH regulation.[10][11] This indicates that robust cellular stress-response mechanisms may contribute to reduced sensitivity in some fungal populations.

Q4: What are the best practices for using this compound in experiments to prevent potential shifts in sensitivity?

To maintain its long-term effectiveness, this compound should be used as part of an integrated resistance management strategy. Key practices include:

  • Alternating Modes of Action: Rotate or alternate this compound with fungicides from different FRAC groups.[7][12] This prevents repeated selection pressure from a single mode of action.

  • Tank Mixing: When appropriate for the experimental design, tank-mix this compound with single-site fungicides.[4][7][13] this compound can help protect the partner fungicide from resistance development.[14][15]

  • Following Recommended Rates: Always use fungicides at the recommended application rates. Using lower rates can expose the fungal population to sub-lethal doses, which may select for less sensitive individuals.

  • Integrated Pest Management (IPM): Combine fungicide applications with good cultural practices, such as proper sanitation, to reduce the overall pathogen population and minimize the need for chemical interventions.[7]

Troubleshooting Guide

Issue: I am observing reduced efficacy of this compound in my experiments. Does this mean I have resistance?

Reduced efficacy is not automatically indicative of resistance, especially with a multi-site fungicide like this compound. Follow this troubleshooting workflow to diagnose the issue.

G start Reduced this compound Efficacy Observed check_app Step 1: Verify Application Protocol - Correct concentration? - Proper coverage? - Correct timing? start->check_app app_ok Protocol Correct check_app->app_ok   app_issue Outcome: Application Error - Re-run experiment with  corrected protocol. app_ok->app_issue No check_env Step 2: Evaluate Environmental Factors - Unusually high disease pressure? - Environmental conditions favoring pathogen? app_ok->check_env Yes env_ok Environment Normal check_env->env_ok env_issue Outcome: High Disease Pressure - Adjust experimental conditions  or repeat under normal pressure. env_ok->env_issue No check_fung Step 3: Confirm Fungicide Integrity - Product expired? - Stored correctly? - Solution prepared fresh? env_ok->check_fung Yes fung_ok Fungicide OK check_fung->fung_ok fung_issue Outcome: Compromised Fungicide - Acquire fresh product and  repeat experiment. fung_ok->fung_issue No perform_test Step 4: Perform In Vitro Sensitivity Assay - Compare isolates from treated vs.  untreated/control populations. fung_ok->perform_test Yes test_result Sensitivity Shift Detected? perform_test->test_result no_shift Outcome: No Significant Sensitivity Shift - Re-evaluate Steps 1-3. - Consider other biological factors. test_result->no_shift No shift_found Outcome: Reduced Sensitivity Confirmed - Implement resistance management. - Consider alternative fungicides. test_result->shift_found Yes

Caption: Troubleshooting workflow for diagnosing reduced this compound efficacy.

Data Presentation

Table 1: Fungicide Resistance Action Committee (FRAC) Codes and Resistance Risk

This table provides an overview of different fungicide groups, their modes of action, and the associated risk of resistance development. This compound falls into the low-risk "M" category.[2][3][16]

FRAC CodeGroup NameMode of ActionResistance RiskExample Active Ingredients
1Methyl Benzimidazole Carbamates (MBC)Beta-tubulin assembly in mitosisHighBenomyl, Carbendazim
3DeMethylation Inhibitors (DMI)Sterol biosynthesis in membranesMediumTebuconazole, Difenoconazole
7Succinate Dehydrogenase Inhibitors (SDHI)Respiration (Complex II)Medium to HighBoscalid, Fluxapyroxad
11Quinone outside Inhibitors (QoI)Respiration (Complex III)HighAzoxystrobin, Pyraclostrobin
M03 Dithiocarbamates Multi-site contact activity Low This compound, Maneb, Metiram
M05ChloronitrilesMulti-site contact activityLowChlorothalonil

Table 2: Comparative Efficacy of this compound and Alternative Fungicides Against Phytophthora infestans (Late Blight) in Potato

The following data is summarized from a study evaluating replacements for this compound. Efficacy was measured by the percent control of infected leaf area.

Fungicide (Active Ingredient/s)FRAC Code(s)Number of SpraysControl Efficacy (%)Reference
Zorvec Endavia (Oxathiapiprolin + Benthiavalicarb)49 + 402>90%[17][18]
Ranman (Cyazofamid)216~85%[17][18]
Revus (Mandipropamid)404~80%[17][18]
This compound M03 Not specified ~73% [17]

Note: Experimental conditions and application intervals varied between treatments. This data demonstrates the relative performance under the specific study's parameters.

Experimental Protocols

Protocol 1: In Vitro Fungicide Sensitivity Assay (Mycelial Growth Inhibition)

This protocol is used to determine the concentration of a fungicide that inhibits fungal growth by 50% (EC₅₀), a key metric for assessing sensitivity.[19][20][21]

G cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis p1 1. Prepare Stock Solution Calculate and create a high-concentration fungicide stock (e.g., 1g/L). p2 2. Create Serial Dilutions Prepare a range of test concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). p1->p2 p3 3. Prepare Amended Media Mix dilutions into molten PDA media. Pour into petri dishes. Include a no-fungicide control. p2->p3 e1 4. Inoculate Plates Place a mycelial plug from an actively growing culture in the center of each plate. p3->e1 e2 5. Incubate Incubate plates in the dark at the optimal temperature for the fungus. e1->e2 e3 6. Measure Growth After a set period (e.g., 7 days), measure the colony diameter on all plates. e2->e3 a1 7. Calculate Growth Inhibition For each concentration, calculate: % Inhibition = 100 * (1 - (Growth_treat / Growth_control)) e3->a1 a2 8. Determine EC₅₀ Use probit analysis or regression to plot % inhibition vs. log(concentration) and calculate the EC₅₀ value. a1->a2

Caption: Workflow for an in vitro fungicide sensitivity assay.

Methodology:

  • Fungal Isolates: Collect and culture the fungal isolates to be tested. This should include a baseline (sensitive) isolate and the field/experimental isolates .

  • Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water, following manufacturer instructions).

  • Amended Media Preparation:

    • Prepare Potato Dextrose Agar (PDA) or another suitable growth medium.

    • Autoclave the media and allow it to cool to approximately 50-55°C.

    • Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.1, 1, 10, 50, 100 mg/L).

    • Pour the amended media into sterile petri dishes.

  • Inoculation:

    • Using a sterile cork borer (e.g., 5 mm diameter), take a mycelial plug from the leading edge of an actively growing fungal culture.

    • Place the plug, mycelium-side down, in the center of each petri dish (both amended and control plates).

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus until the colony in the control plate has reached approximately 75% of the plate diameter.

  • Data Collection: Measure two perpendicular diameters of the fungal colony on each plate. Average these to get the mean diameter.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Perform a regression analysis of the inhibition percentages against the logarithm of the fungicide concentrations to determine the EC₅₀ value. A higher EC₅₀ value in a test isolate compared to a known sensitive isolate indicates reduced sensitivity.

Protocol 2: Molecular Diagnostics for Resistance Monitoring

While less relevant for multi-site this compound, molecular diagnostics are critical for monitoring resistance to single-site fungicides that may be used in rotation or tank mixes. These methods detect specific genetic mutations that confer resistance.[6][22][23]

Key Techniques:

  • Polymerase Chain Reaction (PCR): Can be used to amplify a specific gene where a resistance mutation is known to occur (e.g., the CYTB gene for QoI resistance or CYP51 for DMI resistance).[6]

  • Quantitative PCR (qPCR): Allele-specific qPCR can not only detect the presence of a resistance mutation but also quantify its frequency within a population.[22][24]

  • DNA Sequencing: Amplicon sequencing of the target gene provides the most detailed information, confirming known mutations and potentially identifying novel ones.[22][24]

General Workflow:

  • Sample Collection: Collect infected tissue or fungal spores from the experimental area.

  • DNA Extraction: Isolate total genomic DNA from the collected samples.

  • Target Gene Amplification: Use PCR with primers specific to the target gene of the partner fungicide (e.g., CYP51).

  • Analysis:

    • For RFLP (Restriction Fragment Length Polymorphism): Digest the PCR product with a restriction enzyme that cuts the wild-type but not the mutant allele (or vice-versa). Analyze fragments on an agarose gel.

    • For qPCR: Use allele-specific probes to quantify the proportion of resistant vs. sensitive alleles.

    • For Sequencing: Send the PCR product for Sanger or next-generation sequencing to identify specific point mutations.

References

Technical Support Center: Minimizing Ethylenethiourea (ETU) Formation from Mancozeb

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the formation of Ethylenethiourea (ETU), a toxic degradation product of the fungicide Mancozeb, during storage and application.

Frequently Asked Questions (FAQs)

Q1: What is ETU and why is its formation a concern?

A1: Ethylenethiourea (ETU) is a degradation product and metabolite of this compound and other ethylenebis(dithiocarbamate) (EBDC) fungicides.[1][2][3] Its formation is a significant concern due to its toxicological properties, including potential carcinogenicity, teratogenicity, and effects on the thyroid gland.[4] Regulatory agencies have established maximum residue limits (MRLs) for ETU in various commodities.

Q2: What are the primary factors that lead to the formation of ETU from this compound?

A2: The primary factors that promote the degradation of this compound to ETU include:

  • Temperature: Higher temperatures accelerate the degradation process.[5][6]

  • Humidity and Moisture: The presence of water is a key factor in the hydrolysis of this compound to ETU.[5][7][8]

  • pH: this compound degradation is influenced by pH, with increased instability in acidic and neutral aqueous solutions.[1][3][9] The conversion to ETU is higher at a basic pH in the absence of light.[1][3]

  • Light: Exposure to light, particularly UV radiation, can degrade this compound.[1][3]

  • Oxygen: The presence of oxygen can contribute to the degradation of this compound.[7][8]

  • Storage Duration: The longer this compound is stored, especially under suboptimal conditions, the greater the potential for ETU formation.[5]

Q3: Can ETU form in diluted this compound suspensions prepared for application?

A3: Yes, ETU can form in diluted suspensions of this compound prepared for application on crops. This means that significant amounts of ETU may already be present in the spray solution before it is even applied.[7][8]

Q4: Does ETU form as a metabolite in plants and animals?

A4: Yes, ETU is the primary catabolite of this compound formed after absorption by plants and animals.[7][8] In animal studies, the in vivo conversion of this compound to ETU was determined to be around 6.8%.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High levels of ETU detected in a stored this compound formulation. Improper storage conditions (high temperature, high humidity).[5][6]Store this compound in a cool, dry place. Avoid exposure to direct sunlight and moisture.[11] Regularly monitor storage conditions.
Extended storage period.[5]Implement a "first-in, first-out" inventory system. Avoid purchasing excessively large quantities that will be stored for extended periods.
Contamination of the formulation.Ensure containers are tightly sealed to prevent moisture ingress.
Unexpectedly high ETU residues on treated crops immediately after application. Formation of ETU in the spray tank prior to application.[7][8]Prepare this compound suspensions immediately before use. Avoid letting the spray mixture stand for prolonged periods. Use water with a neutral or slightly acidic pH for dilution if possible, as this compound is more stable under these conditions in the absence of light.[2][3]
Use of "older" this compound stock with pre-existing high ETU levels.Test this compound formulations for ETU content before use, especially if they have been stored for a long time or under unknown conditions.
Inconsistent or non-reproducible results in ETU analysis. Sample degradation during collection, storage, or processing.Protect samples from light and heat after collection.[8] Store samples at low temperatures (e.g., -18°C) until analysis.[8]
Inappropriate analytical method or parameters.Use a validated analytical method such as HPLC-MS/MS for sensitive and specific quantification of ETU.[7][12] Ensure proper sample cleanup to remove interfering matrix components.
Co-elution with interfering compounds.Optimize chromatographic conditions to ensure baseline separation of ETU from other sample components. Use of an internal standard, such as ETU-D4, is recommended for accurate quantification.[12]

Data on ETU Formation

The formation of ETU from this compound is highly dependent on environmental conditions. The following tables summarize quantitative data from various studies.

Table 1: Effect of pH and Temperature on this compound Half-Life and ETU Formation

pHTemperature (°C)This compound Half-life (t½)ETU Conversion (%)Light ConditionsReference
225-5.4% (at 72h)Darkness[2]
5.030---[9]
7.030Unstable--[9]
825-~17.5% (in surface waters)Light[2]
9.03043.61 hours--[9]
2.2Reflux (2 hours)-11%-[13]
4.0Reflux (2 hours)-19%-[13]
5.6Reflux (2 hours)-70%-[13]
8.0Reflux (2 hours)-79%-[13]

Table 2: ETU Formation in Stored this compound Formulations

FormulationStorage Temperature (°C)Storage DurationInitial ETU (%)Final ETU (%)Increase in ETU (%)Reference
Dicozeb 80% WP54 ± 214 days0.070.12274.3[6]
Triomax 66% WP5414 days0.220.2273.18[6]

Experimental Protocols

Protocol 1: Analysis of this compound and ETU in Plant Material by LC-MS/MS

This protocol is a synthesized methodology based on established analytical procedures.[12][14]

1. Sample Preparation and Extraction

  • Homogenization: Finely chop and homogenize the plant material (e.g., fruits, leaves).

  • Extraction of this compound:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of an aqueous EDTA/methanol mixture.

    • Shake vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Extraction of ETU:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add an internal standard (e.g., ETU-D4).

    • Add 20 mL of dichloromethane.

    • Shake vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the organic layer.

2. Derivatization of this compound

  • To the this compound extract, add iodomethane to derivatize the sodium salt form of the analyte.

  • Allow the reaction to proceed for 30 minutes at room temperature.

3. Cleanup

  • This compound: Pass the derivatized extract through a C18 Solid Phase Extraction (SPE) cartridge. Elute with methanol.

  • ETU: No additional cleanup is typically required if using LC-MS/MS.

4. LC-MS/MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Columns:

    • This compound (derivatized): C18 column (e.g., 5 µm, 2.0 x 50 mm).[12]

    • ETU: C8 column (e.g., 3 µm, 2.0 x 75 mm).[12]

  • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier like formic acid or ammonium formate.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • This compound (as methylated derivative): m/z 241 > 134.1.[12]

    • ETU: m/z 107 > 48.2.[12]

    • ETU-D4 (Internal Standard): Monitor the appropriate transition.

  • Quantification: Generate calibration curves using matrix-matched standards.

Visualizations

Mancozeb_Degradation_Pathway This compound This compound ([1,2-ethanediylbis[carbamodithioato]]manganese zinc complex) ETU Ethylenethiourea (ETU) (Imidazolidine-2-thione) This compound->ETU Hydrolysis, Heat, Light, Oxygen EBIS Ethylenebisisothiocyanate sulfide (EBIS) This compound->EBIS Rearrangement EU Ethyleneurea (EU) ETU->EU EBIS->EU Other_Products Other Degradation Products EU->Other_Products

Caption: Degradation pathway of this compound to ETU and other byproducts.

Experimental_Workflow Sample Plant Material Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Derivatization Derivatization (for this compound) Extraction->Derivatization LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS for ETU Cleanup SPE Cleanup Derivatization->Cleanup Cleanup->LC_MSMS Quantification Quantification LC_MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for this compound and ETU analysis.

Troubleshooting_Logic High_ETU High ETU Detected Check_Storage Check Storage Conditions (Temp, Humidity, Duration) High_ETU->Check_Storage Check_Application Check Application Procedure (Spray Prep Time) High_ETU->Check_Application Check_Analysis Check Analytical Method (Sample Prep, Standards) High_ETU->Check_Analysis Improve_Storage Improve Storage Practices Check_Storage->Improve_Storage Modify_Application Modify Application Protocol Check_Application->Modify_Application Optimize_Analysis Optimize Analytical Method Check_Analysis->Optimize_Analysis

Caption: Troubleshooting logic for addressing high ETU levels.

References

Technical Support Center: Analytical Determination of Dithiocarbamates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the analytical challenges in the determination of dithiocarbamate (DTC) fungicides.

Frequently Asked Questions (FAQs)

Q1: Why are dithiocarbamates so difficult to analyze?

A: The analytical complexity of dithiocarbamates stems from several key properties. They exhibit poor stability, especially in acidic conditions found in plant matrices, where they quickly degrade into carbon disulfide (CS₂) and their corresponding amines[1][2][3][4]. Many DTCs are also polymers or complexes with low solubility in water and common organic solvents, making direct extraction and analysis challenging[1][2][4][5][6]. These characteristics often necessitate indirect analysis methods and make them incompatible with standard multi-residue pesticide screening protocols[2][5].

Q2: What is the most common method for DTC analysis, and what are its main limitations?

A: The most common approach is an indirect method involving hot acid digestion (hydrolysis) to convert all DTCs present in a sample into carbon disulfide (CS₂)[4][7]. The evolved CS₂ is then quantified, typically by gas chromatography (GC)[1][2][4].

The primary limitations of this method are:

  • Lack of Specificity: It is a "total residue" method that measures the sum of all DTCs as CS₂ and cannot distinguish between individual parent compounds, which have different toxicities[1][8][9].

  • False Positives: Certain food matrices, particularly those from the Brassica family (e.g., cabbage, broccoli), naturally contain compounds like glucosinolates that can also release CS₂ under acidic hydrolysis, leading to an overestimation of DTC content[2][3][4]. The sulfurization process used on some fruits, like apricots, can also cause false positive results[2][4].

  • Contamination Risk: Samples can be easily contaminated by external sources of sulfur compounds, such as latex or rubber materials used in the lab (e.g., gloves), which may contain DTCs as accelerators[3][9].

Q3: How can I improve the stability of DTCs during sample preparation?

A: Stability is a critical challenge. To prevent degradation, especially for methods aiming to analyze specific DTCs, the following precautions are recommended:

  • Avoid Homogenization: Instead of homogenizing, which releases acidic plant juices and enzymes that accelerate degradation, cut samples into small pieces immediately before extraction[4]. Using liquid nitrogen during sample comminution has been shown to improve recoveries for some DTCs like thiram[4].

  • Use Alkaline Conditions: DTCs are more stable in an alkaline medium[8][10]. Extractions are often performed using an alkaline buffer (pH ≥ 10)[8].

  • Add Stabilizers: Incorporating stabilizing agents into the extraction solution is crucial. A combination of a chelating agent like EDTA and a reducing agent like L-cysteine is commonly used to break down the polymeric structure of DTCs and prevent their degradation[2][4][9][11].

Q4: What are the alternatives to the CS₂ evolution method for more specific analysis?

A: For the specific determination of individual DTCs, liquid chromatography-based methods, particularly LC-MS/MS, are the preferred alternative. These methods typically involve:

  • Alkaline Extraction: Extraction from the sample matrix using an alkaline buffer containing stabilizers like EDTA and L-cysteine[9][11].

  • Derivatization: Since many DTCs are not directly amenable to LC analysis, they are converted into more stable, analyzable derivatives. A common approach is alkylation (e.g., methylation) using reagents like methyl iodide or dimethyl sulfate to form stable derivatives[1][4][9][11].

  • LC-MS/MS Analysis: The stable derivatives are then separated and quantified using LC-MS/MS, which offers high sensitivity and selectivity[1][2][9].

Troubleshooting Guides

Troubleshooting: CS₂ Evolution Method (GC-based)
IssuePossible Cause(s)Recommended Solution(s)
Low or No Recovery Incomplete hydrolysis of DTCs.Ensure the acid digestion is performed at a sufficiently high temperature (e.g., 80-100°C) for the recommended time[3][7]. Check the concentration and purity of the acid and reducing agent (e.g., SnCl₂).
Loss of volatile CS₂ during digestion or transfer.Check all connections in the apparatus for leaks. Ensure the trapping solution (e.g., isooctane) is cold enough to efficiently capture the CS₂. Maintain a slight vacuum or nitrogen stream to facilitate the transfer of CS₂[2].
High Blank Values / False Positives Contamination from laboratory equipment.Avoid using any natural or synthetic rubber materials (e.g., gloves, septa) that may contain DTCs. Use silicone or polyethylene materials instead[3][9].
Naturally occurring CS₂ precursors in the sample matrix (e.g., Brassica vegetables).This is an inherent limitation of the method. If specificity is required, a different analytical approach (e.g., LC-MS/MS with derivatization) must be used[4][5]. Analyze a matrix blank to assess the background level of CS₂.
Reagent contamination.Run a reagent blank to ensure solvents and reagents are free from interferences[12]. Use high-purity reagents and solvents[12].
Poor Peak Shape (GC) Inappropriate injection parameters.For CS₂ analysis in a higher boiling point solvent like isooctane, a cold split injection is often preferred over a hot splitless injection to improve peak shape[13].
Matrix effects from co-extracted compounds.Use a GC backflushing method to remove high-boiling matrix components from the column after the analyte has eluted, which can improve run time and column lifetime[13]. Use matrix-matched calibration standards[13].
Troubleshooting: Specific DTC Analysis (LC-MS/MS)
IssuePossible Cause(s)Recommended Solution(s)
Analyte Degradation Sample processing releases acidic juices.Minimize sample disruption. Instead of homogenizing, chop the sample into small pieces just prior to extraction[4]. Work quickly and keep samples cold.
Insufficient stabilization during extraction.Ensure the extraction buffer is at a high pH (≥9.6) and contains adequate concentrations of stabilizers like EDTA and L-cysteine[11][14]. Prepare these solutions fresh[8].
Low Derivatization Efficiency Incorrect pH for the derivatization reaction.Adjust the pH of the extract to the optimal range for the derivatizing agent (e.g., pH 7.5-7.7 for methylation with methyl iodide)[15].
Competing reactions or matrix interference.Perform a clean-up step after extraction, such as solid-phase extraction (SPE), to remove interfering matrix components before derivatization[9].
Poor Sensitivity / Ion Suppression Matrix effects in the MS source.Optimize MS source parameters (e.g., APCI may provide better sensitivity than ESI for some DTCs and their metabolites)[4]. Use a clean-up step (e.g., dSPE) to remove matrix components[14]. Dilute the final extract if necessary.
Instability of derivatized products.Analyze the derivatized samples as soon as possible. Check the stability of the derivatives in the final solvent over time[1][11].

Quantitative Data Summary

Table 1: Performance of CS₂ Evolution Methods with GC Detection
MatrixRecovery (%)LOQ (mg/kg as CS₂)Reference
Soya68 - 910.05[2]
Fruits & Vegetables79 - 1040.04 µg/mL (Thiram equiv.)[3]
Cardamom75 - 980.05[6]
Black Pepper76 - 980.05[6]
Table 2: Performance of Specific LC-based Methods
Analyte(s)MethodMatrixRecovery (%)LOQReference
Ziram, Zineb, ThiramHPLC-UVVarious Crops59 - 850.01-0.02 mg/kg[11]
4 DTC ClassesRP-IPC-UV/ECPlant Matrices72 - 1114-8 µg/L[11]
Propineb, MancozebLC-MSFruits, Veg, Mushrooms93 - 120Not specified[1]
EBDC & PBDC derivativesLC-MS/MSVarious Crops85 - 1070.4-1.5 µg/kg[11]

Experimental Protocols

Protocol 1: General Method for Total DTCs as CS₂ by GC-MS

This protocol is based on the widely used acid hydrolysis method[3][6].

  • Sample Preparation: Weigh a representative portion of the sample (e.g., 10 g of tea) into a reaction vessel[13]. For dry matrices, add water (e.g., 50 mL)[13].

  • Hydrolysis and Extraction: Add an acidic reducing solution (e.g., 75 mL of acidified SnCl₂ solution) and a trapping solvent (e.g., 20 mL of isooctane) to the vessel[3][13].

  • Digestion: Seal the vessel and place it in a water bath at 80°C for 1 hour, shaking periodically to facilitate the conversion of DTCs to CS₂ and its partitioning into the isooctane layer[3][13].

  • Sample Collection: Allow the vessel to cool to room temperature. Carefully remove an aliquot of the supernatant (isooctane layer)[13].

  • Centrifugation: Centrifuge the aliquot (e.g., at 5,000 rpm for 5 minutes) to separate any remaining aqueous phase or particulates[13].

  • Analysis: Analyze the final isooctane extract by GC-MS. Quantify using a calibration curve prepared from CS₂ standards in isooctane. Matrix-matched standards are recommended for accuracy[13].

Protocol 2: Specific Analysis of EBDCs by LC-MS/MS after Derivatization

This protocol is a representative method for analyzing specific DTC classes[9][15].

  • Extraction: Homogenize a sample portion (e.g., 10 g) with an alkaline extraction solution (e.g., 80 mL of cysteine-EDTA solution, pH 9.6-10.0) and a non-polar solvent (e.g., 50 mL dichloromethane) to remove interferences[15].

  • Phase Separation: Centrifuge the mixture and collect the aqueous (cysteine-EDTA) layer. Repeat the extraction on the residue and combine the aqueous layers[15].

  • Derivatization (Methylation): To an aliquot of the combined extract, add a derivatizing agent (e.g., methyl iodide) and a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate solution)[11][15]. Shake vigorously to methylate the DTCs, forming stable derivatives (e.g., dimethyl-EBDC).

  • Clean-up (Optional but Recommended): The derivatized compounds can be cleaned up using Solid-Phase Extraction (SPE) with a C18 cartridge to remove remaining matrix components[9].

  • Analysis: Analyze the final extract by LC-MS/MS in positive electrospray ionization mode. The stable derivative (e.g., CH₃SCSNHCH₂CH₂NHCSSCH₃) can be quantified using its specific mass transitions[9].

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Approach cluster_cs2 Total DTC Method cluster_specific Specific DTC Method start Obtain Sample prep Cut into small pieces (Avoid homogenization) start->prep stabilize Add Alkaline Buffer (e.g., EDTA/Cysteine) prep->stabilize hydrolysis Acid Hydrolysis (SnCl₂/HCl) stabilize->hydrolysis For total DTCs derivatize Derivatization (e.g., Methylation) stabilize->derivatize For specific DTCs gc_ms Quantify CS₂ by GC-MS hydrolysis->gc_ms end_node Report Results gc_ms->end_node lc_ms Quantify Derivatives by LC-MS/MS derivatize->lc_ms lc_ms->end_node troubleshooting_cs2 start Problem with CS₂ Method q1 Is recovery low? start->q1 a1_yes Check for leaks in apparatus. Ensure complete hydrolysis (Temp & Time). q1->a1_yes Yes q2 Are blank values high? q1->q2 No a1_yes->q2 a2_yes Check for rubber/latex contamination. Analyze matrix blank for natural CS₂. Run reagent blank. q2->a2_yes Yes q3 Is GC peak shape poor? q2->q3 No a2_yes->q3 a3_yes Use cold split injection. Implement GC backflush. Use matrix-matched standards. q3->a3_yes Yes end_node Problem Resolved q3->end_node No a3_yes->end_node method_selection start Start: Define Analytical Goal q1 Need to differentiate between DTC types? start->q1 a1_no Use Total Residue Method (CS₂ Evolution via GC) q1->a1_no No a1_yes Use Specific Residue Method (LC-MS/MS) q1->a1_yes Yes q2 Is matrix known to produce natural CS₂ (e.g., Brassica)? a1_no->q2 note2 Requires derivatization step. Offers higher accuracy and compound-specific data. a1_yes->note2 q2->a1_yes If Yes, LC-MS/MS is strongly recommended note1 Be aware of potential false positives. Analyze matrix blanks. q2->note1 Yes

References

Enhancing the stability of Mancozeb standard solutions for calibration

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of Mancozeb standard solutions for calibration, ensuring accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in standard solutions a concern?

A1: this compound is a broad-spectrum, non-systemic fungicide belonging to the ethylene bisdithiocarbamate (EBDC) class of compounds.[1] It functions as a pro-fungicide, meaning it converts to its active form in the environment. In aqueous solutions, this compound is highly unstable and rapidly degrades through hydrolysis and photolysis, making it challenging to maintain consistent concentrations in standard solutions for analytical calibration.[2][3][4] This instability can lead to inaccurate quantification in experimental assays.

Q2: What are the main degradation products of this compound?

A2: The degradation of this compound is complex and yields several toxicologically significant products. The primary degradation products include Ethylene Thiourea (ETU), Ethylene Urea (EU), and Ethylene bis isothiocyanate (EBIS).[2][3] Other identified degradates include 5-imidazoledithiocarboxylic acid, hydantoin (HYD), and ethylenediamine (EDA).[3][5] The formation and abundance of these products are highly dependent on environmental conditions such as pH, temperature, and light.

Q3: What is the primary degradation pathway for this compound?

A3: this compound degradation is initiated by the dissociation of its metal complex (manganese and zinc) in the presence of water.[6] This is followed by hydrolysis and other reactions that lead to the formation of various byproducts. A key pathway involves the formation of ETU, a metabolite of concern due to its potential health risks.[2]

Troubleshooting Guide

Q4: My this compound calibration standards are showing poor reproducibility and rapid signal loss. What are the likely causes?

A4: This is a common issue due to the inherent instability of this compound in solution. The primary factors contributing to this are:

  • Hydrolysis: this compound degrades rapidly in aqueous solutions, especially under acidic or neutral conditions.[2][3]

  • Photodegradation: Exposure to light, particularly UV radiation, significantly accelerates the degradation process.[3][4][7]

  • Temperature: Elevated temperatures increase the rate of hydrolysis and degradation.[2][8][9]

  • Solvent Choice: The type of solvent and its pH can dramatically impact stability.

Q5: How does pH affect the stability of this compound solutions?

A5: The pH of the aqueous media is a critical factor. This compound is highly unstable in acidic (pH 5.0) and neutral (pH 7.0) solutions, with hydrolysis half-lives of less than a day at 25°C.[2][3] It exhibits relatively greater stability in alkaline media (pH 9.0), with a reported half-life of 43.61 hours at 30°C.[2] Therefore, maintaining an alkaline pH is crucial for preparing more stable standard solutions.

Q6: What is the recommended solvent for preparing this compound stock and working solutions?

A6: Due to its rapid hydrolysis in water, stock and fortification solutions of this compound should be prepared fresh and used immediately on the day of analysis.[10] For analytical purposes, a common practice involves dissolving this compound in a solution containing a chelating agent like EDTA and maintaining an alkaline pH (9.5-10.5) to improve solubility and initial stability.[11][12] Some methods also use a mixture of isopropyl alcohol and water (50:50) for stock solution preparation.[10] For final dilutions and calibration standards, the mobile phase used for the analytical method (e.g., HPLC) is often recommended.

Q7: What are the ideal storage conditions for this compound standard solutions?

A7: Given its instability, long-term storage of this compound solutions is not recommended.[10] If temporary storage is unavoidable, solutions should be:

  • Stored at low temperatures: Refrigeration at approximately 4°C can help slow down the degradation rate.[10]

  • Protected from light: Use amber vials or wrap containers with aluminum foil to prevent photolysis.[2]

  • Maintained at an alkaline pH: Ensure the solvent is buffered to an alkaline pH if possible.

It is strongly advised to prepare calibration standards fresh from a newly prepared stock solution just before analysis to ensure accuracy.[10]

Data on this compound Stability

The stability of this compound is highly dependent on the experimental conditions. The following tables summarize the reported half-life (t1/2) under different pH and temperature conditions.

Table 1: Effect of pH and Temperature on this compound Half-Life in Aqueous Solutions

pHTemperature (°C)Half-Life (t1/2)Reference
5.025< 1 - 1.5 days[3]
7.025< 1 - 1.5 days[3]
9.025< 1 - 1.5 days[3]
9.03043.61 hours[2]
5.0, 7.0, 9.050Complete degradation within 5 days[2]

Table 2: Effect of Light on this compound Half-Life

ConditionHalf-Life (t1/2)Reference
Aqueous Photolysis (UV light)< 3 hours[3]
Dry Soil Photolysis (artificial sunlight)No measurable decrease over 30 days[3]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock Solution for HPLC

This protocol is based on methods that aim to enhance stability for immediate use in chromatographic analysis.

Materials:

  • This compound analytical standard

  • Disodium ethylenediaminetetraacetate (EDTA)

  • Disodium hydrogen phosphate

  • Sodium sulfite

  • Saturated sodium hydroxide solution

  • Deionized water

  • Ultrasonic bath

  • 100 mL volumetric flasks

  • Class A pipettes

Procedure:

  • Prepare the Stabilizing Solvent (Solution B):

    • Weigh 7.44 g of EDTA, 1.42 g of disodium hydrogen phosphate, and 3.0 g of sodium sulfite.[12]

    • Dissolve these components in 1000 mL of deionized water. Use an ultrasonic bath to ensure complete dissolution.[12]

  • Prepare the Stock Solution:

    • Accurately weigh an amount of this compound standard equivalent to 40 mg of pure this compound into a 100 mL volumetric flask.[12]

    • Add approximately 85 mL of the stabilizing solvent (Solution B).[12]

    • Sonicate the flask in an ultrasonic bath for about 5 minutes, or until the standard is completely dissolved. Crucially, maintain the bath temperature at or below 15°C to minimize degradation. [12]

    • Allow the solution to return to room temperature.

    • Make up the volume to 100 mL with the stabilizing solvent and mix thoroughly.[12]

  • Prepare Working/Calibration Solutions:

    • Immediately perform serial dilutions of the stock solution to create your calibration standards.

    • For example, transfer 5 mL of the stock solution into a 50 mL volumetric flask and make up to volume with the stabilizing solvent.[12]

    • Filter the final solutions through a 0.22 µm filter prior to injection into the HPLC system.[12]

Important Note: Sample solutions prepared using this method are reported to be stable for up to 4 hours.[12] It is imperative to perform the analysis within this timeframe.

Visualizations

The following diagrams illustrate the degradation of this compound and a recommended workflow for handling standard solutions to maximize stability.

Mancozeb_Degradation_Pathway This compound This compound ((C4H6MnN2S4)x(Zn)y) Hydrolysis Hydrolysis, Photolysis, Oxidation This compound->Hydrolysis EBIS EBIS (Ethylene bis isothiocyanate) Hydrolysis->EBIS ETU ETU (Ethylene Thiourea) Hydrolysis->ETU EBIS->ETU EU EU (Ethylene Urea) ETU->EU HYD Hydantoin ETU->HYD EDA EDA (Ethylenediamine) EU->EDA Mancozeb_Workflow cluster_prep Preparation (Minimize Time) cluster_storage Storage (Avoid if Possible) cluster_analysis Analysis (Immediate) weigh 1. Weigh Standard dissolve 2. Dissolve in Cold, Alkaline Stabilizing Solvent weigh->dissolve sonicate 3. Sonicate at <=15°C dissolve->sonicate dilute 4. Prepare Serial Dilutions sonicate->dilute protect 5. Store in Amber Vials at ~4°C dilute->protect If necessary filter 6. Filter (0.22 µm) dilute->filter protect->filter inject 7. Inject into HPLC (within 4 hours) filter->inject

References

Technical Support Center: Decontamination of Mancozeb Spills in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper methods for decontaminating Mancozeb spills in a laboratory environment. The following information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the immediate steps I should take after a this compound spill?

A1: Your immediate response should prioritize safety:

  • Alert personnel: Immediately notify everyone in the vicinity of the spill.

  • Evacuate the area: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the spill: From a safe distance, try to determine the nature and extent of the spill (e.g., solid powder or liquid suspension, approximate quantity).

  • Consult the Safety Data Sheet (SDS): The SDS for this compound provides specific information on hazards, handling, and emergency procedures.

  • Don appropriate Personal Protective Equipment (PPE): Before attempting any cleanup, ensure you are wearing the correct PPE.[1][2][3][4][5]

Q2: What are the primary hazards associated with a this compound spill?

A2: this compound is a dithiocarbamate fungicide.[6] The primary hazards include:

  • Inhalation: Inhaling the dust can irritate the nose, throat, and lungs.

  • Skin Contact: May cause skin sensitization or irritation.[2]

  • Eye Contact: Can cause eye irritation.

  • Environmental: this compound is toxic to aquatic organisms. Prevent it from entering drains or waterways.[3]

Q3: What Personal Protective Equipment (PPE) is required for cleaning up a this compound spill?

A3: The minimum required PPE for cleaning up a this compound spill includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene). Do not use leather or cloth gloves.[7]

  • Eye Protection: Safety goggles or a face shield to protect against dust and splashes.

  • Respiratory Protection: For spills involving this compound powder, a NIOSH-approved respirator with a particulate filter (e.g., N95, P95, or R95) is essential to prevent inhalation.[8]

  • Protective Clothing: A lab coat, chemical-resistant coveralls, or an apron to prevent skin contact.[5]

  • Footwear: Closed-toe shoes, preferably chemical-resistant boots or shoe covers.[7]

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile, neoprene)Prevents skin contact and sensitization.
Eye Protection Safety goggles or face shieldProtects eyes from dust and splashes.
Respiratory Protection NIOSH-approved respirator with particulate filter (N95, P95, R95)Prevents inhalation of harmful dust.
Protective Clothing Lab coat, chemical-resistant coveralls, or apronMinimizes skin exposure.
Footwear Closed-toe shoes, chemical-resistant boots/coversProtects feet from contamination.

Q4: How do I clean up a solid this compound powder spill?

A4: For a solid spill:

  • Containment: Gently cover the spill with absorbent pads or paper towels to prevent the powder from becoming airborne.[2][9]

  • Collection: Carefully scoop or sweep the material into a designated, labeled waste container. Avoid creating dust.

  • Decontamination: Proceed with the chemical decontamination of the spill area.

Q5: How do I clean up a liquid this compound suspension spill?

A5: For a liquid spill:

  • Containment: Create a dike around the spill using absorbent materials (e.g., absorbent pads, socks, or vermiculite) to prevent it from spreading.

  • Absorption: Apply absorbent material over the spill to soak up the liquid.

  • Collection: Scoop the saturated absorbent material into a designated, labeled waste container.

  • Decontamination: Proceed with the chemical decontamination of the spill area.

Troubleshooting Guides

Problem: I have cleaned the spill area, but I'm not sure if it's fully decontaminated.

Solution: After the initial cleanup, a secondary decontamination step is crucial. You can use a chemical inactivation method. If you are unsure about the effectiveness, you can perform a wipe test (if analytical capabilities are available) to check for residual this compound. Visually inspect the area for any remaining residue.

Problem: The spill has contaminated a piece of laboratory equipment.

Solution:

  • Isolate the equipment: If possible and safe to do so, move the equipment to a designated area for decontamination to prevent further spread.

  • Physical Removal: Remove any gross contamination by carefully wiping with a damp absorbent cloth, ensuring not to spread the contaminant.

  • Chemical Decontamination: Decontaminate the surfaces of the equipment using a suitable chemical agent (see detailed protocols below). Be mindful of the material compatibility of the equipment with the decontamination solution. For sensitive electronic equipment, consult the manufacturer's guidelines.

  • Rinsing: After the contact time with the disinfectant, rinse the surface with water (if appropriate for the equipment) to remove any residue from the cleaning agent.[6]

Experimental Protocols for Decontamination

Protocol 1: Decontamination using Sodium Hypochlorite (Bleach) Solution

Sodium hypochlorite is a strong oxidizing agent that can degrade this compound. A study on the effect of cleaning methods on this compound residues on tomatoes showed that sodium hypochlorite solution was effective in reducing this compound levels.[8]

  • Materials:

    • Household bleach (typically 5.25-8.25% sodium hypochlorite)

    • Water

    • Absorbent paper towels or cloths

    • Designated waste container

  • Procedure:

    • Prepare a 10% bleach solution by diluting one part household bleach with nine parts water.

    • After the physical removal of the spilled this compound, apply the 10% bleach solution to the contaminated surface.

    • Allow a contact time of at least 15-20 minutes.

    • Wipe the area from the outside towards the center with absorbent paper towels.

    • Dispose of all contaminated materials in a labeled hazardous waste container.

    • Rinse the surface with water to remove any bleach residue, which can be corrosive to some materials.

Protocol 2: Decontamination using Hydrogen Peroxide Solution

Hydrogen peroxide is another oxidizing agent that can be effective in decontaminating this compound. Studies have shown its effectiveness in reducing this compound residues on produce.[7]

  • Materials:

    • 3% Hydrogen peroxide solution

    • Water

    • Absorbent paper towels or cloths

    • Designated waste container

  • Procedure:

    • After the physical removal of the spilled this compound, apply a 3% hydrogen peroxide solution to the contaminated surface.

    • Allow a contact time of at least 15-20 minutes.

    • Wipe the area from the outside towards the center with absorbent paper towels.

    • Dispose of all contaminated materials in a labeled hazardous waste container.

    • Rinse the surface with water to remove any residual hydrogen peroxide.

Protocol 3: Decontamination by Alkaline Hydrolysis

This compound is known to undergo hydrolysis, and this process is pH-dependent.[9] Alkaline conditions can accelerate the degradation of dithiocarbamate pesticides.[10]

  • Materials:

    • Sodium bicarbonate or soda ash

    • Water

    • pH paper or meter

    • Absorbent paper towels or cloths

    • Designated waste container

  • Procedure:

    • Prepare a basic solution by dissolving sodium bicarbonate or soda ash in water to achieve a pH between 8 and 10.

    • After the physical removal of the spilled this compound, apply the alkaline solution to the contaminated surface.

    • Allow a contact time of at least 30 minutes to facilitate hydrolysis.

    • Wipe the area from the outside towards the center with absorbent paper towels.

    • Dispose of all contaminated materials in a labeled hazardous waste container.

    • Rinse the surface with water.

Quantitative Data on Decontamination Efficacy

The following table summarizes available data on the reduction of this compound residues using different decontamination agents. It is important to note that this data is from studies on produce and may not directly translate to laboratory surfaces, but it provides an indication of the potential efficacy.

Decontamination AgentConcentrationContact TimeCommodityThis compound Reduction (%)Reference
Sodium Hypochlorite100 mg/L20 minTomato~71%[7]
Sodium HypochloriteNot specifiedNot specifiedTomato95.2%[8]
Hydrogen Peroxide100 mg/L20 minTomato~65%[7]
Ozone3 mg/L20 minTomato~60%[7]
Water-20 minTomato~22%[7]

Waste Disposal

Q6: How should I dispose of the waste generated from the this compound spill cleanup?

A6: All materials used to clean up the spill, including absorbent materials, contaminated PPE, and the collected this compound, must be treated as hazardous waste.[1][2][4]

  • Place all waste in a clearly labeled, sealed, and leak-proof container.

  • Follow your institution's and local regulations for hazardous waste disposal. Do not dispose of it in the regular trash.

Visualizations

Mancozeb_Spill_Response_Workflow cluster_Initial_Response Initial Response cluster_Cleanup Cleanup Procedure cluster_Disposal Waste Management Spill This compound Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill from Safe Distance Alert->Assess SDS Consult SDS Assess->SDS PPE Don Appropriate PPE SDS->PPE Contain Contain the Spill PPE->Contain Collect Collect Spilled Material Contain->Collect Decontaminate Chemically Decontaminate Spill Area Collect->Decontaminate Waste Collect Contaminated Materials Decontaminate->Waste Dispose Dispose as Hazardous Waste Waste->Dispose

Caption: Workflow for responding to a this compound spill in a laboratory.

Decontamination_Decision_Tree Spill_Type What is the nature of the spill? Solid_Spill Solid (Powder) Spill_Type->Solid_Spill Solid Liquid_Spill Liquid (Suspension) Spill_Type->Liquid_Spill Liquid Cover Gently cover to prevent dust Solid_Spill->Cover Dike Create a dike with absorbents Liquid_Spill->Dike Collect_Solid Sweep/scoop into waste container Cover->Collect_Solid Absorb_Liquid Absorb liquid with pads/granules Dike->Absorb_Liquid Decon_Choice Choose Decontamination Method Collect_Solid->Decon_Choice Collect_Liquid Scoop absorbed material into waste container Absorb_Liquid->Collect_Liquid Collect_Liquid->Decon_Choice Bleach 10% Bleach Solution (15-20 min contact) Decon_Choice->Bleach Option 1 H2O2 3% Hydrogen Peroxide (15-20 min contact) Decon_Choice->H2O2 Option 2 Alkaline Alkaline Solution (pH 8-10) (30+ min contact) Decon_Choice->Alkaline Option 3 Rinse Rinse surface with water Bleach->Rinse H2O2->Rinse Alkaline->Rinse Dispose Dispose of all waste as hazardous Rinse->Dispose Rinse->Dispose Rinse->Dispose

Caption: Decision tree for this compound spill cleanup and decontamination.

References

Technical Support Center: Mitigating Mancozeb's Impact on Soil Microorganisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of the fungicide Mancozeb on beneficial soil microorganisms.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decline in fungal populations but a spike in some bacterial populations in our soil samples after this compound application. Is this a typical response?

A1: Yes, this is a commonly observed effect. This compound is a broad-spectrum fungicide, and its primary mode of action is to inhibit fungal growth.[1][2][3] Therefore, a reduction in fungal populations is expected. Studies have shown that low concentrations of this compound can be detrimental to fungal and actinomycetes populations.[1][3][4][5]

Conversely, some bacterial populations may increase, particularly at lower this compound concentrations (up to 250 ppm), as they may thrive in the absence of fungal competition or be capable of utilizing this compound or its degradation byproducts as a nutrient source.[1] However, at higher concentrations (1000 and 2000 ppm), this compound can also be detrimental to soil bacteria.[1][3][4][5]

Q2: Our experiments show that this compound is inhibiting nitrogen fixation and other nutrient cycling processes. What is the mechanism behind this?

A2: this compound can impair key soil biological processes such as ammonification and nitrification.[1][3][4][5] This is due to its inhibitory effect on the specific microbial communities responsible for these processes, namely ammonifying and nitrifying bacteria.[1][3] this compound has been shown to reduce the populations of nitrogen-fixing bacteria.[6] Additionally, it can adversely affect soil enzymes like amylase, invertase, and phosphatase, which are crucial for nutrient mineralization.[1][3][4][5]

Q3: We are struggling to accurately quantify this compound residues in our soil samples. What is the recommended analytical method?

A3: Quantifying this compound in soil can be challenging due to its instability. The recommended approach is to derivatize this compound into a more stable compound, dimethyl ethylene bisdithiocarbamate (EBDC), before analysis.[7] The standard method involves extraction from the soil, derivatization, and subsequent analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[7] Gas Chromatography (GC) has also been used for the analysis of this compound residues.[8][9]

Q4: What are the best practices for mitigating the negative impacts of this compound on beneficial soil microorganisms in a laboratory setting?

A4: Several strategies can be employed to mitigate the adverse effects of this compound:

  • Bioremediation with specific microbial strains: Inoculating the soil with this compound-degrading bacteria, such as Pseudomonas aeruginosa and Rhizobium pusense, has been shown to be effective.[10] Fungi like Trichoderma harzianum and Aspergillus flavus have also demonstrated the ability to degrade this compound.[11][12][13]

  • Soil amendments: The addition of organic materials like biochar or spent mushroom substrate (SMS) can help in the bioremediation process.[14][15] These amendments can enhance the growth of this compound-degrading microorganisms and also adsorb the fungicide, reducing its bioavailability.

  • Nutrient supplementation: To counteract the inhibition of nitrification and ammonification, supplementing the soil with nitrogen-based fertilizers may be necessary.[1][3][4]

Troubleshooting Guides

Issue 1: Inconsistent results in this compound degradation experiments.

Possible Cause Troubleshooting Step
Inappropriate microbial consortium: The selected microorganisms may not be effective this compound degraders.Screen and isolate native microbial strains from this compound-contaminated sites for enhanced degradation potential.[10]
Suboptimal environmental conditions: pH, temperature, and moisture levels may not be ideal for microbial activity.Optimize environmental parameters based on the requirements of the degrading microorganisms.
Incorrect this compound concentration: The concentration of this compound may be too high, leading to toxicity even for degrading microbes.Test a range of this compound concentrations to determine the optimal level for degradation without significant microbial inhibition.[1]
Poor bioavailability of this compound: The fungicide may be strongly adsorbed to soil particles, making it unavailable for microbial degradation.Consider the use of biosurfactants to increase the bioavailability of this compound to the degrading microorganisms.

Issue 2: Arbuscular mycorrhizal fungi (AMF) colonization is significantly reduced in our experimental plants.

Possible Cause Troubleshooting Step
Direct toxicity of this compound to AMF: this compound is known to have a strong inhibitory effect on mycorrhizal colonization.[16][17][18]Reduce the application rate of this compound if possible. Consider alternative fungicides that are less harmful to AMF.[16]
Application method: Soil drench applications can be particularly detrimental to AMF.[17][19]If feasible for the experimental design, consider foliar application of this compound, which has a lesser impact on soil-dwelling mycorrhizal fungi.[17][19]
Timing of application: Applying this compound before the establishment of mycorrhizal symbiosis can prevent colonization.Allow for the establishment of a healthy mycorrhizal network before introducing this compound to the system.[17][19]

Data Presentation

Table 1: Effect of this compound Concentration on Soil Microbial Populations

This compound Concentration (ppm)Bacterial PopulationFungal PopulationActinomycetes Population
0 (Control)BaselineBaselineBaseline
10IncreaseNo significant effectDecrease
100IncreaseDecreaseDecrease
250IncreaseDecreaseDecrease
500IncreaseSignificant DecreaseSignificant Decrease
1000Significant DecreaseSignificant DecreaseSignificant Decrease
2000Significant DecreaseSignificant DecreaseSignificant Decrease

Source: Adapted from studies on the impact of this compound on soil microflora.[1][3]

Table 2: Impact of this compound on Key Soil Biological Processes

ProcessEffect of this compound
Nitrification Impaired, significant decrease in nitrate-nitrogen with increasing concentration.[1][3][4]
Ammonification Impaired.[1][3][4]
Phosphorus Solubilization Increased at higher concentrations (≥ 250 ppm).[1][3][4]
Microbial Biomass Carbon Adversely affected, gradual decrease with increasing concentration.[1][17]
Carbon Mineralization Adversely affected.[1][3]
Soil Enzyme Activity (Amylase, Invertase, Phosphatase) Adverse and disruptive effect at concentrations above 10 ppm.[1][3][4]

Experimental Protocols

Protocol 1: Assessing the Bioremediation Potential of Microbial Isolates for this compound Degradation

This protocol outlines the steps to evaluate the ability of isolated bacterial or fungal strains to degrade this compound in a liquid culture medium.

  • Preparation of Microbial Inoculum:

    • Culture the selected microbial isolate (e.g., Pseudomonas aeruginosa, Trichoderma harzianum) in a suitable broth medium until it reaches the mid-logarithmic phase of growth.

    • Harvest the cells by centrifugation and wash with a sterile phosphate buffer to remove any residual medium.

    • Resuspend the cells in the buffer to a known optical density or cell concentration.

  • Experimental Setup:

    • Prepare a mineral salt medium containing a known concentration of this compound (e.g., 100 mg/L) as the sole carbon source.[10]

    • Dispense the medium into sterile flasks.

    • Inoculate the flasks with the prepared microbial inoculum.

    • Include two sets of controls:

      • Abiotic control: Medium with this compound but without microbial inoculum to account for any non-biological degradation.

      • Biotic control: Medium with microbial inoculum but without this compound to monitor the growth of the microorganism.

  • Incubation and Sampling:

    • Incubate the flasks under optimal conditions (e.g., temperature, shaking) for the specific microorganism.

    • Collect samples at regular time intervals (e.g., 0, 2, 4, 6, 8, 10 days).

  • Analysis of this compound Residue:

    • Extract the remaining this compound from the collected samples using an appropriate solvent.

    • Analyze the concentration of this compound using a suitable analytical technique such as LC-MS/MS or GC.[7][8][9]

  • Data Interpretation:

    • Calculate the percentage of this compound degradation over time for each microbial isolate.

    • Compare the degradation rates between different isolates to identify the most potent degrader.

Protocol 2: Evaluating the Efficacy of Soil Amendments in Mitigating this compound's Impact

This protocol describes a microcosm study to assess the effectiveness of amendments like biochar or spent mushroom substrate (SMS) in reducing the negative effects of this compound on soil microbial communities.

  • Soil Preparation and Characterization:

    • Collect soil samples from a relevant site and homogenize them.

    • Characterize the physicochemical properties of the soil (pH, organic matter content, texture, etc.).

  • Experimental Design:

    • Set up experimental microcosms (e.g., pots or containers) with a known amount of soil.

    • Establish different treatment groups:

      • Control (soil only)

      • This compound-treated soil

      • This compound + Biochar-amended soil (at different application rates)

      • This compound + SMS-amended soil (at different application rates)

    • Incorporate the amendments thoroughly into the soil.

  • This compound Application and Incubation:

    • Apply a known concentration of this compound to the respective treatment groups.

    • Incubate the microcosms under controlled conditions (temperature, moisture) for a specified period.

  • Analysis of Soil Microbial Parameters:

    • At different time points, collect soil samples from each microcosm.

    • Perform microbial analyses, including:

      • Microbial population counts: Plate counts for bacteria, fungi, and actinomycetes.

      • Soil enzyme activity assays: Measure the activity of key enzymes like dehydrogenase, urease, and phosphatase.

      • Microbial biomass carbon estimation.

  • Statistical Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the effects of the amendments on mitigating the impact of this compound.

Visualizations

Experimental_Workflow_Bioremediation cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_inoculum Prepare Microbial Inoculum inoculation Inoculate Media prep_inoculum->inoculation prep_media Prepare this compound-Infused Media prep_media->inoculation incubation Incubate Flasks inoculation->incubation sampling Collect Samples Periodically incubation->sampling extraction Extract this compound Residue sampling->extraction analysis Analyze via LC-MS/MS or GC extraction->analysis data_interp Interpret Degradation Data analysis->data_interp

Caption: Workflow for assessing microbial bioremediation of this compound.

Mancozeb_Impact_Pathway cluster_direct Direct Impacts cluster_indirect Indirect Impacts cluster_outcome Ecological Outcomes This compound This compound Application Fungi Fungal Populations (e.g., Mycorrhizae) This compound->Fungi Inhibits Actinomycetes Actinomycetes Populations This compound->Actinomycetes Inhibits Bacteria_High Bacterial Populations (High Concentration) This compound->Bacteria_High Inhibits Nitrification Nitrification (Nitrifying Bacteria) This compound->Nitrification Inhibits Ammonification Ammonification (Ammonifying Bacteria) This compound->Ammonification Inhibits Enzymes Soil Enzyme Activity (Amylase, Phosphatase) This compound->Enzymes Inhibits Nutrient_Cycling Impaired Nutrient Cycling Fungi->Nutrient_Cycling Nitrification->Nutrient_Cycling Ammonification->Nutrient_Cycling Enzymes->Nutrient_Cycling Soil_Health Reduced Soil Health Nutrient_Cycling->Soil_Health

References

Best practices for handling and disposal of Mancozeb waste

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices for the safe handling and disposal of Mancozeb waste in a research laboratory setting. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Frequently Asked Questions (FAQs)

Q1: What personal protective equipment (PPE) is required when handling this compound waste?

A1: To minimize exposure, comprehensive PPE is mandatory. This includes:

  • Gloves: Chemical-resistant, elbow-length gloves (e.g., PVC or nitrile rubber) are recommended.[1] Leather or fabric gloves are unsuitable as they can absorb the chemical.[2]

  • Eye Protection: Chemical safety goggles and a face shield should be used, especially when there is a risk of splashing or dust generation.[2]

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if dust formation is likely.[3] Respiratory protection programs must comply with 29 CFR 1910.134.[4]

  • Protective Clothing: Wear a lab coat, long-sleeved coveralls, and chemical-resistant footwear.[1][2] Pant legs should be worn outside of boots to prevent pesticides from entering.[5] An apron may be required for additional protection against spills.[4]

Q2: How should I store this compound waste before disposal?

A2: Store this compound waste in clearly labeled, suitable, and closed containers.[3][6] The storage area should be a designated, locked, and well-ventilated space.[6][7] Do not mix this compound waste with other chemicals to avoid potentially dangerous reactions.[6] Incompatible materials should be segregated.

Q3: Can I dispose of small amounts of this compound waste down the sink?

A3: No. Never pour this compound or any pesticide waste down the sink or into any drains.[8][9] These compounds can contaminate water systems as municipal wastewater treatment may not be equipped to remove them.[8][10]

Q4: What are the primary regulations governing this compound waste disposal?

A4: In the United States, the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) governs the use and labeling of pesticides, including disposal instructions.[8][11][12] Once designated as waste, it is regulated under the Resource Conservation and Recovery Act (RCRA).[8][11] Always consult your institution's Environmental Health and Safety (EHS) office and local waste management authorities for specific disposal requirements.[8][13]

Q5: What are the main hazards associated with this compound?

A5: this compound is a suspected carcinogen and may cause damage to organs through prolonged or repeated exposure.[7] It can cause an allergic skin reaction and is very toxic to aquatic life.[3][7]

Troubleshooting Guide

Issue: A small amount of solid this compound powder has spilled on the lab bench.

Solution:

  • Alert Personnel: Immediately inform others in the vicinity of the spill.[14]

  • Assess the Spill: Determine if the spill is manageable by laboratory staff. For minor spills (less than 1 liter, involving harmless material), trained personnel can proceed with cleanup.[15]

  • Don PPE: Before cleaning, put on the appropriate PPE, including gloves, goggles, a lab coat, and a respirator to avoid inhaling dust.[14]

  • Contain the Spill: Prevent the powder from spreading. Avoid generating dust during cleanup.[6][13]

  • Clean Up: Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.[3][13] Do not use water to wash down the area initially as this can spread contamination.

  • Decontaminate the Area: Wipe the spill area with a detergent and water solution, followed by a decontamination solution (e.g., 10% bleach). Collect all cleaning materials (wipes, absorbents) and place them in the hazardous waste container.

  • Dispose of Waste: All contaminated materials must be disposed of as hazardous waste through your institution's EHS program.[3]

Issue: An empty this compound container needs to be disposed of.

Solution:

  • Do Not Reuse: Empty pesticide containers should never be reused for other purposes.[8]

  • Rinsing: For containers that held hazardous waste, triple rinsing with a suitable solvent (like water) may be required. The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.

  • Rendering Unusable: After rinsing, puncture or crush the container to prevent reuse.

  • Disposal: Place the cleaned, empty container in the appropriate disposal stream as advised by your EHS office. Some may go into regular trash after proper cleaning and defacing of labels, while others may need to be handled as hazardous waste.

Data Presentation

The following table summarizes key quantitative data for handling this compound and its waste.

ParameterValue/RecommendationSource
Occupational Exposure Limit Recommended: 0.2 mg/m³ (inhalable), 0.02 mg/m³ (respirable) as ManganeseFACOSH
Spill Decontamination Bleach Solution: 1:10 dilution of household bleach (e.g., 1.5 cups bleach in 1 gallon water).
Lye (Sodium Hydroxide) Solution: 10% solution (0.75 lbs of lye in 3.5 quarts of water).
Contact Time: A minimum of 10 minutes is required for effective disinfection.[6]
Waste Neutralization Amount of Decontaminant: Use an amount equal to the quantity of pesticide spilled (for 1-10% active ingredient).

Note: The FACOSH recommendation is not an official OSHA PEL. Always consult your institution's safety officer for established exposure limits.

Experimental Protocols

Protocol: Laboratory-Scale Alkaline Hydrolysis of this compound Waste

This compound is known to degrade via hydrolysis, and this process is accelerated under alkaline (basic) conditions.[7][11] This procedure outlines a general method for degrading small quantities of this compound waste in a laboratory setting before disposal.

Disclaimer: This is a generalized protocol based on chemical principles. Researchers must validate this procedure for their specific waste stream in a controlled environment and consult with their institution's EHS office before implementation.

Materials:

  • This compound waste (solid or aqueous suspension)

  • Sodium Hydroxide (NaOH), 2.5 M solution

  • Large glass beaker or flask (at least 2x the volume of the waste)

  • Stir plate and stir bar

  • pH meter or pH paper

  • Appropriate PPE (lab coat, chemical-resistant gloves, safety goggles, face shield)

  • Fume hood

Procedure:

  • Preparation: Perform all steps in a certified chemical fume hood. Ensure all necessary PPE is worn.

  • Dilution: If treating solid this compound, create a slurry by adding it slowly to a beaker of water (e.g., 100 mL of water per 10g of this compound). If the waste is already an aqueous solution, proceed to the next step.

  • Alkaline Addition: Place the beaker containing the this compound slurry/solution on a stir plate and begin gentle stirring. Slowly add 2.5 M Sodium Hydroxide (NaOH) solution. A 50% excess of the base is recommended. The reaction can be exothermic; add the base slowly to control any temperature increase.

  • Reaction: Continue stirring the mixture at room temperature. This compound hydrolysis half-life is less than one day at pH 9.[7] To ensure complete degradation, allow the reaction to proceed for at least 24 hours.

  • Neutralization: After the reaction period, check the pH of the solution. Carefully neutralize the solution by slowly adding a dilute acid (e.g., 1 M Hydrochloric Acid) until the pH is between 6.0 and 8.0. Monitor the temperature during neutralization.

  • Disposal: The resulting neutralized solution contains degradation products (such as ethylenethiourea) and manganese/zinc salts. This solution must still be considered hazardous waste. Transfer it to a labeled hazardous waste container for collection by your institution's EHS department. Do not pour the treated solution down the drain.

Visualizations

MancozebWasteWorkflow cluster_0 Waste Generation cluster_1 Handling & Segregation cluster_2 Interim Storage & Disposal Gen This compound Use in Experiment Waste Generation of This compound Waste (Solid, Liquid, PPE) Gen->Waste Segregate Segregate Waste (Solid vs. Liquid) Waste->Segregate Container Place in Labeled, Leak-Proof Container Segregate->Container Store Store in Designated Satellite Accumulation Area Container->Store Pickup Arrange for EHS Waste Pickup Store->Pickup Dispose Final Disposal at Approved Facility Pickup->Dispose

Caption: Workflow for proper handling of this compound waste.

MancozebSpillResponse Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Hazard (Minor vs. Major) Alert->Assess PPE Don Appropriate PPE Assess->PPE Minor EHS Call EHS / Emergency Services Assess->EHS Major Contain Contain Spill with Absorbent Material PPE->Contain Cleanup Clean up Spill (Sweep Solids) Contain->Cleanup Decon Decontaminate Area Cleanup->Decon Package Package Waste for Disposal Decon->Package Dispose Dispose via EHS Package->Dispose

References

Validation & Comparative

Navigating Mancozeb Analysis: A Comparative Guide to Analytical Methods in Accordance with SANTE Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of the fungicide Mancozeb is critical for ensuring food safety and regulatory compliance. This guide provides a comprehensive comparison of prevalent analytical methods for this compound, validated in alignment with the rigorous SANTE guidelines. It delves into the experimental protocols and presents key performance data to aid in the selection of the most appropriate analytical strategy.

This compound, a polymeric complex of manganese and zinc with the ethylene-bis-dithiocarbamate (EBDC) ligand, presents unique analytical challenges due to its insolubility in most organic solvents and its instability. Consequently, its analysis often necessitates a derivatization step to a more stable and detectable compound. The most common approach involves the determination of a common moiety, such as carbon disulfide (CS2), or the derivatization of the EBDC structure itself. This guide will focus on the two primary chromatographic techniques employed for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound determination is contingent on various factors, including sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the performance of LC-MS/MS and GC-MS methods based on the validation parameters stipulated in the SANTE/11312/2021 guidelines.

Table 1: Comparison of LC-MS/MS and GC-MS Methods for this compound Analysis

ParameterLC-MS/MSGC-MSSANTE Guideline Requirement
Principle Direct analysis of a derivatized form of the EBDC molecule.Indirect analysis via the determination of carbon disulfide (CS2) released upon acid hydrolysis.Method must be selective and based on sound chemical principles.
**Linearity (R²) **>0.99>0.99≥0.99 for the working range.
Limit of Quantitation (LOQ) 0.005 - 0.01 mg/kg[1][2]≤0.04 mg/kg[3]The LOQ should be at or below the Maximum Residue Limit (MRL).
Recovery (Trueness) 90 - 110%[1]75 - 104%[3]Mean recovery should be within 70-120%.
Precision (RSDr) <15%<15%[3]Repeatability RSDr ≤20%.
Selectivity High, based on specific precursor and product ion transitions.Moderate, potential for interference from other dithiocarbamates that also produce CS2.The method shall be free from matrix interferences.
Matrix Effects Can be significant; requires matrix-matched calibration or use of internal standards.Generally less pronounced due to the headspace analysis of volatile CS2.Must be assessed and compensated for if significant.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the LC-MS/MS and GC-MS analysis of this compound.

Protocol 1: this compound Analysis by LC-MS/MS with Derivatization

This method involves the methylation of the EBDC moiety to a more stable and chromatographically amenable derivative.

1. Sample Preparation and Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of an aqueous EDTA/methanol mixture.
  • Homogenize for 2 minutes using a high-speed blender.
  • Centrifuge at 4000 rpm for 5 minutes.

2. Derivatization:

  • Take a 1 mL aliquot of the supernatant.
  • Add an internal standard (e.g., ETU-d4).
  • Add iodomethane to derivatize the sodium salt form of the analyte.[1]
  • Vortex for 1 minute.

3. Clean-up:

  • Pass the derivatized extract through a C18 SPE cartridge.[1]
  • Elute with a suitable solvent.
  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

4. LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., Capcellpak C18, 5 µm, 2 x 50 mm).[1]
  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
  • Ionization: Positive Electrospray Ionization (ESI+).
  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions of the methylated this compound derivative (e.g., m/z 241 > 134.1).[1]

Protocol 2: this compound Analysis by GC-MS via CS2 Determination

This indirect method relies on the acid hydrolysis of this compound to carbon disulfide (CS2).

1. Sample Preparation and Hydrolysis:

  • Weigh 10 g of the homogenized sample into a reaction flask.
  • Add an aqueous solution of stannous chloride in hydrochloric acid.[3]
  • Immediately seal the flask.

2. CS2 Trapping:

  • Connect the reaction flask to a trapping solution, typically isooctane, in a separate vial.[3]
  • Heat the reaction flask to promote the hydrolysis and release of CS2.
  • The volatile CS2 is carried by an inert gas stream and trapped in the isooctane.

3. GC-MS Conditions:

  • Column: A capillary column suitable for volatile compounds (e.g., Rxi-624Sil MS).
  • Injector: Splitless injection of the isooctane trapping solution.
  • Carrier Gas: Helium.
  • Ionization: Electron Ionization (EI).
  • Detection: Selected Ion Monitoring (SIM) of the characteristic ions of CS2 (e.g., m/z 76).

Logical Workflow for Method Validation

The validation of an analytical method according to SANTE guidelines follows a structured workflow to ensure the reliability and comparability of the generated data.

SANTE_Validation_Workflow start Define Analytical Method Scope (Analyte, Matrix, Concentration Range) linearity Linearity & Working Range (min. 5 points, R² ≥ 0.99) start->linearity trueness Trueness (Recovery) (70-120%) linearity->trueness precision Precision (Repeatability RSDr ≤ 20%) trueness->precision loq Limit of Quantitation (LOQ) (S/N ≥ 10) precision->loq selectivity Selectivity & Specificity (Absence of Interferences) loq->selectivity matrix_effects Matrix Effects Assessment selectivity->matrix_effects validation_report Method Validation Report matrix_effects->validation_report

Caption: Workflow for analytical method validation as per SANTE guidelines.

Experimental Workflow for this compound Analysis

The following diagram illustrates the general experimental workflow for the analysis of this compound residues in a food matrix, from sample reception to final data reporting.

Mancozeb_Analysis_Workflow sample_reception Sample Reception & Homogenization sub_sampling Sub-sampling sample_reception->sub_sampling extraction Extraction sub_sampling->extraction derivatization Derivatization (for LC-MS/MS) extraction->derivatization hydrolysis Acid Hydrolysis (for GC-MS) extraction->hydrolysis cleanup Clean-up (e.g., SPE) derivatization->cleanup analysis Instrumental Analysis (LC-MS/MS or GC-MS) hydrolysis->analysis cleanup->analysis data_processing Data Processing & Quantification analysis->data_processing reporting Reporting of Results data_processing->reporting

Caption: General experimental workflow for this compound residue analysis.

References

Navigating Fungicide Resistance: A Comparative Analysis of Mancozeb and Other Fungicide Classes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of fungicide resistance is a persistent challenge in agriculture and a critical area of study for the development of effective and sustainable disease management strategies. This guide provides a comparative analysis of the multi-site fungicide Mancozeb in relation to other key fungicide classes, with a focus on cross-resistance patterns. By presenting experimental data, detailed methodologies, and visual representations of underlying mechanisms, this document aims to be a valuable resource for understanding and mitigating fungicide resistance.

Performance Comparison: Cross-Resistance Studies

The following tables summarize quantitative data from various studies investigating the cross-resistance profiles between this compound and other fungicide classes in different fungal pathogens. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of a fungicide that inhibits 50% of fungal growth or spore germination.

Table 1: Cross-Resistance between Benzimidazoles and this compound in Colletotrichum spp.

Fungal IsolateFungicideEC50 (mg/L)Resistance Classification
Colletotrichum spp. (25 isolates)Benomyl>100Resistant
Carbendazim>100Resistant
This compound>100Resistant

Data from a study on 34 isolates of Colletotrichum spp., the causative agent of anthracnose, where 25 isolates showed cross-resistance to both benomyl and carbendazim, and all isolates were resistant to this compound.[1][2][3]

Table 2: Sensitivity to this compound in Cercospora beticola Isolates with Resistance to DMI and QoI Fungicides

Cercospora beticola Isolate Resistance ProfileMean EC50 of this compound (µg/mL)
Resistant to both DMI and QoI fungicides15
Resistant to DMI fungicides only5
Resistant to QoI fungicides only5
Susceptible to both DMI and QoI fungicides5

This study on 20 isolates of Cercospora beticola, the cause of Cercospora leaf spot in sugar beet, indicated that isolates with dual resistance to both Demethylation Inhibitor (DMI) and Quinone outside Inhibitor (QoI) fungicides exhibited reduced sensitivity to this compound.[4]

Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation and replication. The following are detailed protocols for common assays used in fungicide resistance studies.

Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This assay is widely used to determine the efficacy of fungicides in inhibiting the vegetative growth of fungi.

1. Media Preparation:

  • Prepare Potato Dextrose Agar (PDA) medium by dissolving 39 g of PDA powder in 1 L of distilled water.
  • Sterilize the medium by autoclaving at 121°C for 15 minutes.
  • Allow the medium to cool to approximately 50-60°C in a water bath.

2. Fungicide Stock Solution and Amendment of Media:

  • Prepare a stock solution of the test fungicide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
  • Serially dilute the stock solution to obtain the desired test concentrations.
  • Add the appropriate volume of each fungicide dilution to the molten PDA to achieve the final test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with only the solvent should also be prepared.
  • Pour the amended PDA into sterile Petri dishes (e.g., 90 mm diameter) and allow them to solidify.

3. Inoculation:

  • From a young, actively growing culture of the test fungus, cut mycelial plugs (e.g., 5 mm diameter) from the colony margin using a sterile cork borer.
  • Place a single mycelial plug, mycelial side down, in the center of each fungicide-amended and control PDA plate.

4. Incubation:

  • Incubate the plates at an optimal temperature for the specific fungus (e.g., 25 ± 2°C) in the dark.

5. Data Collection and Analysis:

  • Measure the colony diameter of the fungal growth in two perpendicular directions at regular intervals until the growth in the control plate reaches the edge of the plate.
  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the following formula:
  • Inhibition (%) = [(dc - dt) / dc] x 100
  • Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.
  • Determine the EC50 value by performing a probit analysis of the inhibition percentages against the logarithm of the fungicide concentrations.[1][5][6]

Spore Germination Inhibition Assay

This method assesses the ability of a fungicide to prevent fungal spores from germinating.

1. Spore Suspension Preparation:

  • Flood a sporulating fungal culture with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80).
  • Gently scrape the surface of the culture with a sterile loop to dislodge the spores.
  • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
  • Adjust the spore concentration to a desired level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

2. Fungicide Treatment:

  • Prepare serial dilutions of the test fungicide in sterile distilled water.
  • In the wells of a microtiter plate or on a cavity slide, mix a small volume of the spore suspension with an equal volume of the fungicide solution to achieve the final test concentrations. A control with sterile distilled water instead of the fungicide solution should be included.

3. Incubation:

  • Incubate the microtiter plate or slides in a moist chamber at an optimal temperature for germination (e.g., 25°C) for a sufficient period (e.g., 6-24 hours).

4. Microscopic Examination and Data Analysis:

  • After incubation, add a drop of a fixative (e.g., lactophenol cotton blue) to stop further germination.
  • Observe a minimum of 100 spores per replicate under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.
  • Calculate the percentage of spore germination inhibition for each fungicide concentration relative to the control.
  • Determine the EC50 value using probit analysis.[7][8][9][10]

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to fungicide action and resistance, as well as the experimental workflows.

cluster_this compound This compound (Multi-Site Action) cluster_Fungus Fungal Cell This compound This compound Enzyme1 Enzyme A (e.g., in Glycolysis) This compound->Enzyme1 Enzyme2 Enzyme B (e.g., in Citric Acid Cycle) This compound->Enzyme2 Enzyme3 Enzyme C (e.g., in Lipid Synthesis) This compound->Enzyme3 Enzyme4 Enzyme D (e.g., in Amino Acid Synthesis) This compound->Enzyme4 Enzyme5 ... and others This compound->Enzyme5 Inhibition Inhibition of Multiple Metabolic Pathways

Caption: this compound's multi-site mode of action.

cluster_fungicide Single-Site Fungicide cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms Fungicide Single-Site Fungicide (e.g., DMI, QoI) Target Specific Target Enzyme Fungicide->Target Binds and inhibits Pathway Metabolic Pathway Target->Pathway Blocks Growth Fungal Growth Pathway->Growth Prevents Mutation Target Site Mutation Mutation->Target Alters binding site Overexpression Target Overexpression Overexpression->Target Increases target amount Efflux Increased Efflux Efflux->Fungicide Pumps out fungicide

Caption: Common mechanisms of single-site fungicide resistance.

cluster_stress Fungicide-Induced Stress cluster_pathways Stress Signaling Pathways cluster_outcome Cellular Outcome Fungicide Fungicide Application Stress Cellular Stress (Oxidative, Osmotic, Cell Wall Damage) Fungicide->Stress HOG High Osmolarity Glycerol (HOG) MAPK Pathway Stress->HOG CWI Cell Wall Integrity (CWI) MAPK Pathway Stress->CWI Response Stress Response Gene Expression HOG->Response CWI->Response Adaptation Adaptation & Tolerance Response->Adaptation Apoptosis Programmed Cell Death Response->Apoptosis

Caption: General cellular stress response pathways to fungicides.

start Start prep_media Prepare & Autoclave PDA Medium start->prep_media cool_media Cool Medium to 50-60°C prep_media->cool_media amend_media Amend PDA with Fungicide Dilutions cool_media->amend_media prep_fungicide Prepare Fungicide Stock & Serial Dilutions prep_fungicide->amend_media pour_plates Pour Plates & Allow to Solidify amend_media->pour_plates inoculate Inoculate Center of Plates pour_plates->inoculate prep_inoculum Prepare Mycelial Plugs from Active Culture prep_inoculum->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate % Inhibition measure->calculate analyze Determine EC50 via Probit Analysis calculate->analyze end End analyze->end

Caption: Workflow for mycelial growth inhibition assay.

Concluding Remarks

The data presented underscores the complexity of fungicide cross-resistance. While this compound, with its multi-site mode of action, generally poses a low risk for resistance development, instances of reduced sensitivity, particularly in pathogen populations with pre-existing resistance to single-site fungicides, highlight the importance of vigilant monitoring and integrated resistance management strategies. The provided experimental protocols offer a standardized framework for conducting further research in this critical area. The visualized pathways and workflows aim to facilitate a deeper understanding of the molecular and procedural aspects of fungicide resistance studies. Continuous research and adherence to sound resistance management practices are paramount to preserving the efficacy of current and future fungicidal compounds.

References

Mancozeb's Footprint in the Soil: A Comparative Analysis Across Different Terrains

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the ecological impact of the widely-used fungicide, Mancozeb, reveals a varied and significant influence on the microbial lifeblood and enzymatic activity of different soil types. This guide synthesizes experimental data to offer researchers, scientists, and drug development professionals a comparative analysis of this compound's performance, providing a foundation for understanding its environmental fate and informing future research.

This compound, a broad-spectrum dithiocarbamate fungicide, is a stalwart in agriculture for controlling a wide array of fungal diseases. However, its application has consequences for the non-target microorganisms that are the architects of soil health. The extent of this impact is not uniform and is significantly modulated by the physical and chemical properties of the soil itself. This comparison guide illuminates these differences, drawing on data from studies conducted on alluvial, silt loam, Oxisol, and Ultisol soils.

Comparative Impact on Soil Microbial Populations

The intricate web of bacteria, fungi, and actinomycetes that constitute the soil microbiome is essential for nutrient cycling and organic matter decomposition. This compound application disrupts this delicate balance, with the severity of the effect often dictated by soil texture and composition.

In a study on alluvial soil , low concentrations of this compound were found to be harmful to fungal and actinomycetes populations, while higher concentrations of 1000 and 2000 ppm were detrimental to soil bacteria.[1][2][3] Interestingly, bacterial populations showed a gradual increase with this compound concentrations up to 250 ppm before declining at higher concentrations.[1] Another study on a silty loam agricultural soil showed that this compound significantly decreased total plateable fungal populations, denitrifying bacteria, and aerobic diazotrophs.

A direct comparison between a Brazilian Oxisol and Ultisol revealed that the toxicity of this compound to soil invertebrates, which are crucial for soil structure and decomposition, was significantly higher in the Oxisol. This suggests that soil properties play a critical role in the bioavailability and toxicity of this compound.

Influence on Key Soil Processes and Enzymatic Activities

Soil enzymes are the catalysts of crucial biogeochemical cycles. This compound has been shown to interfere with the activity of several key enzymes, thereby affecting vital soil processes like nitrification and ammonification.

In alluvial soil , this compound was found to impair both ammonification and nitrification.[1][2][3] It also had an adverse and disruptive effect on amylase, invertase, and phosphatase activity at concentrations above 10 ppm.[1][2][3] In contrast, a study on an agricultural soil showed that while the fungicide maneb decreased arylsulfatase and dehydrogenase activities, this compound actually increased the activities of both enzymes.

The persistence of this compound and its degradation also varies with soil type. In a comparative study, the persistence of this compound was higher in alkaline soils compared to acidic soils. Furthermore, its application suppressed the overall fungal and actinomycetes population in both silty clay loam and sandy-loam soils , while enhancing the bacterial population in these soil types.

Table 1: Comparative Impact of this compound on Soil Microbial Populations

Soil TypeBacterial PopulationFungal PopulationActinomycetes Population
Alluvial Soil Increased up to 250 ppm, decreased at higher concentrations (1000-2000 ppm)[1]Decreased at concentrations above 10 ppm[1]Decreased at all concentrations studied[1]
Silty Loam Soil Not significantly affectedSignificantly decreasedNot specified
Oxisol vs. Ultisol Not specifiedNot specifiedNot specified

Table 2: Comparative Impact of this compound on Soil Enzyme Activities and Processes

Soil TypeDehydrogenase ActivityPhosphatase ActivityNitrificationAmmonification
Alluvial Soil Not specifiedAdversely affected above 10 ppm[1][3]Impaired[1][3]Impaired[1][3]
Agricultural Soil IncreasedNot affectedNot specifiedNot specified
Silt Loam Soil StimulatedIncreased at 10x recommended concentration, then declinedNot specifiedNot specified

Experimental Protocols

A detailed understanding of the methodologies used in these studies is crucial for interpretation and replication. Below are summaries of key experimental protocols.

Determination of Soil Microbial Biomass (Chloroform Fumigation-Extraction Method)

This widely used method estimates the carbon content of the soil microbial biomass.

  • Sample Preparation: Fresh soil samples are sieved (2 mm mesh) to remove large debris and roots.

  • Fumigation: A sub-sample of the soil is placed in a desiccator with chloroform (ethanol-free) and fumigated in the dark for 24 hours. This lyses the microbial cells. A non-fumigated control sample is also prepared.

  • Extraction: After fumigation, the chloroform is removed, and both the fumigated and non-fumigated samples are extracted with a 0.5 M K₂SO₄ solution by shaking for 30 minutes.

  • Analysis: The organic carbon content in the extracts is determined using a TOC analyzer.

  • Calculation: The microbial biomass carbon is calculated as the difference in extractable organic carbon between the fumigated and non-fumigated samples, divided by a correction factor (kEC), which is typically 0.45.

Assay of Soil Enzyme Activity (e.g., Phosphatase)

The activity of soil enzymes is often measured using colorimetric methods with specific substrates.

  • Sample Preparation: Air-dried soil samples are sieved (2 mm mesh).

  • Incubation: A known weight of soil is incubated with a buffered solution containing a specific substrate (e.g., p-nitrophenyl phosphate for phosphatase) at a controlled temperature (e.g., 37°C) for a specific time (e.g., 1 hour).

  • Reaction Termination and Color Development: The enzymatic reaction is stopped by adding a solution that also facilitates the development of a colored product (e.g., NaOH).

  • Measurement: The intensity of the color, which is proportional to the enzyme activity, is measured using a spectrophotometer at a specific wavelength.

  • Calculation: The enzyme activity is expressed as the amount of product released per unit of soil per unit of time (e.g., µg p-nitrophenol g⁻¹ soil h⁻¹).

Measurement of Nitrification Rate

This protocol assesses the rate at which ammonium is converted to nitrate in the soil.

  • Sample Preparation: Fresh soil samples are sieved (2 mm mesh).

  • Incubation: Soil samples are amended with an ammonium source (e.g., (NH₄)₂SO₄) and incubated under controlled moisture and temperature conditions.

  • Extraction: At different time intervals (e.g., 0, 7, 14, and 28 days), sub-samples are taken, and the inorganic nitrogen (NH₄⁺ and NO₃⁻) is extracted using a 2 M KCl solution.

  • Analysis: The concentrations of NH₄⁺ and NO₃⁻ in the extracts are determined using colorimetric methods or an autoanalyzer.

  • Calculation: The nitrification rate is calculated as the change in nitrate concentration over time.

Visualizing the Impact: Workflows and Mechanisms

To better illustrate the experimental processes and the fungicidal action of this compound, the following diagrams have been generated.

Experimental_Workflow cluster_sampling Soil Sampling & Preparation cluster_treatment This compound Treatment cluster_analysis Analysis cluster_output Data Output Soil_Sample Collect Soil Samples (e.g., Alluvial, Silt Loam) Sieving Sieve (2mm) Soil_Sample->Sieving Mancozeb_Application Apply this compound (Different Concentrations) Sieving->Mancozeb_Application Incubation Incubate (Controlled Conditions) Mancozeb_Application->Incubation Microbial_Analysis Microbial Population Analysis (Plate Counts, PLFA) Incubation->Microbial_Analysis Enzyme_Assay Enzyme Activity Assays (e.g., Phosphatase, Dehydrogenase) Incubation->Enzyme_Assay Process_Analysis Soil Process Measurement (Nitrification, Ammonification) Incubation->Process_Analysis Data_Tables Comparative Data Tables Microbial_Analysis->Data_Tables Enzyme_Assay->Data_Tables Process_Analysis->Data_Tables Mancozeb_Mode_of_Action cluster_cell Microbial Cell cluster_effects Cellular Effects This compound This compound Enzymes Enzymes with Sulfhydryl Groups (-SH) This compound->Enzymes Binds to -SH groups ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) This compound->ROS Induces production Mitochondria Mitochondria This compound->Mitochondria Disrupts function Enzyme_Inhibition Enzyme Inhibition Enzymes->Enzyme_Inhibition Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondria->Mitochondrial_Dysfunction Cell_Damage Cell Damage / Death Enzyme_Inhibition->Cell_Damage Oxidative_Stress->Cell_Damage Mitochondrial_Dysfunction->Cell_Damage

References

A Comparative Guide to Inter-Laboratory Analysis of Mancozeb Residues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction for Researchers and Scientists: The analysis of Mancozeb, a widely used dithiocarbamate (DTC) fungicide, presents significant challenges for analytical laboratories due to the compound's inherent instability and low solubility in common organic solvents.[1][2] Regulatory monitoring and residue analysis in food products necessitate robust and reproducible methods to ensure consumer safety. The standard approach for quantifying this compound involves its chemical degradation to carbon disulfide (CS₂), which is then measured.[1][3] This guide provides a comparative overview of the prevalent analytical methodologies, their performance as validated by various laboratories, and the critical steps in the experimental workflow. Understanding these methods is crucial for interpreting inter-laboratory data and improving the accuracy and comparability of results.

Comparison of Analytical Method Performance

The performance of an analytical method is key to ensuring reliable and comparable results between different laboratories. Key validation parameters include the Limit of Quantification (LOQ), accuracy (measured as percent recovery), and precision (measured as percent relative standard deviation, %RSD). The following table summarizes performance data from published validation studies for the determination of this compound (as CS₂) using Gas Chromatography-Mass Spectrometry (GC-MS), a widely accepted technique.[1]

Table 1: Summary of Validated GC-MS Method Performance for this compound (as CS₂) Analysis

Laboratory/Study ReferenceFood MatrixLimit of Quantification (LOQ)Recovery (%)Precision (%RSD)
Study A[4][5]Fruits & Vegetables (Grape, Tomato, Potato, etc.)≤0.04 mg/kg75 - 104%<15%
Study B[6]Chilli & Soil0.05 mg/kg80 - 120%Not Specified
Study C[7]Chilli0.05 mg/kg71 - 101%Not Specified

This table synthesizes data from independent validation studies to provide a comparative performance overview.

Experimental Protocols: The Common Pathway

The majority of laboratories utilize a standardized protocol for this compound residue analysis that is based on hot acid digestion to liberate carbon disulfide (CS₂).[2] While variations exist, the core methodology remains consistent.

Key Experimental Steps:
  • Sample Preparation: Due to the instability of DTCs, samples are often processed immediately. Homogenization, sometimes using cryogenic methods with liquid nitrogen, is employed to create a representative sample and has been shown to improve recoveries.[2]

  • Acid Digestion and CS₂ Liberation: The homogenized sample is treated with a hot mineral acid, typically hydrochloric acid (HCl), in the presence of a reducing agent like stannous chloride (SnCl₂).[4][8] This reaction breaks down the this compound polymer, quantitatively releasing CS₂ gas.

  • CS₂ Trapping: The evolved CS₂ gas is purged from the reaction vessel and trapped in a small volume of a high-purity organic solvent, most commonly isooctane.[4]

  • Chromatographic Analysis: The isooctane containing the trapped CS₂ is injected into a Gas Chromatograph (GC) for separation.

  • Detection: A selective detector is used for quantification. Mass Spectrometry (MS) is highly specific and sensitive, making it a preferred technique.[9] Other detectors like the Electron Capture Detector (ECD) have also been used.[8]

Alternative Methodologies:

While the CS₂ evolution method is dominant, direct analysis approaches using Liquid Chromatography (LC) are emerging. These methods typically involve alkaline extraction with a stabilizing agent, followed by derivatization and analysis by LC-MS/MS.[2][10] This can offer the advantage of distinguishing between different types of dithiocarbamates, which is not possible with the common CS₂ method.[3][11]

Visualizing the Analytical Workflow

To ensure consistency across laboratories, it is vital to have a clearly defined experimental workflow. The following diagram illustrates the logical progression of the standard CS₂ evolution method for this compound residue analysis.

Mancozeb_Analysis_Workflow cluster_prep Sample Preparation cluster_reaction Chemical Conversion cluster_analysis Analysis Sample Sample Collection (e.g., Fruits, Vegetables) Homogenize Homogenization (Cryogenic Optional) Sample->Homogenize Digest Hot Acid Digestion (HCl + SnCl₂) Homogenize->Digest Evolve CS₂ Gas Evolution Digest->Evolve Trap Trapping in Isooctane Evolve->Trap Inject GC-MS Injection Trap->Inject Quantify Quantification (Express as mg/kg CS₂) Inject->Quantify

Caption: Standard workflow for this compound residue analysis via CS₂ evolution.

Challenges in Inter-Laboratory Comparisons

Achieving consistent results for this compound analysis across different laboratories is complicated by several factors:

  • Analyte Instability: this compound can degrade during sample homogenization and storage, leading to potential losses.[12]

  • Methodological Nuances: Small variations in digestion time, temperature, or acid concentration can impact the efficiency of CS₂ release.

  • Contamination: The potential for contamination from sources like synthetic plastics (e.g., gloves) can lead to false positives or elevated results.[12]

  • Lack of Differentiation: The standard method measures total CS₂ evolved, which is not specific to this compound and includes other dithiocarbamates like maneb, metiram, and ziram.[3][12]

Participation in proficiency testing programs is a critical tool for laboratories to evaluate their performance against peers, identify potential deviations in their methods, and ensure the continued reliability of their results.[12]

References

A Comparative Analysis of the Environmental Impact of Mancozeb and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

The broad-spectrum fungicide Mancozeb has been a cornerstone in disease management for decades, valued for its multi-site mode of action which confers a low risk of resistance development.[1][2] However, growing concerns over its environmental and human health impacts have led to restrictions and bans in various regions, including the European Union, prompting a critical need for effective and safer alternatives.[2] This guide provides a comparative study of the environmental footprint and performance of this compound against a range of chemical and biological alternatives, offering researchers, scientists, and drug development professionals a data-driven overview.

This compound: A Toxicological and Environmental Profile

This compound belongs to the ethylenebisdithiocarbamate (EBDC) group of fungicides.[2] Its fungicidal activity stems from its ability to interfere with multiple biochemical processes within fungal cells by targeting enzymes with sulphydryl groups.[1][3][4] While effective, its environmental impact is significant.

Environmental Fate: this compound itself is not persistent in soil, with a rapid hydrolysis half-life of about 1 to 7 days.[5] However, its primary degradation product, ethylenethiourea (ETU), is more persistent and mobile, raising concerns about its potential to leach into groundwater.[5][6] ETU is classified as a Group B2 carcinogen and is considered the primary stressor for drinking water.[2]

Ecotoxicity: this compound poses a considerable risk to non-target organisms. It is classified as highly toxic to freshwater fish and aquatic invertebrates.[6][7] While its acute toxicity to birds is considered slight to moderate, reproductive effects have been observed.[7][8]

Chemical Alternatives to this compound

Several synthetic fungicides have emerged as potential replacements for this compound, offering more specific modes of action. While this specificity can reduce off-target effects, it also increases the risk of resistance development.

Cyazofamid (e.g., Ranman®)
  • Mode of Action: Cyazofamid is a QiI inhibitor, meaning it blocks the Qi site of the cytochrome bc1 complex in fungal mitochondria, which disrupts the electron transport chain and halts energy production (ATP synthesis).[9][10][11][12]

  • Environmental Profile: It has low aqueous solubility and is not expected to be persistent in soil or aquatic systems.[13] However, it is moderately toxic to birds, most aquatic organisms, honeybees, and earthworms.[13]

Mandipropamid (e.g., Revus®)
  • Mode of Action: As a Carboxylic Acid Amide (CAA) fungicide, Mandipropamid inhibits the biosynthesis of cellulose in the cell walls of oomycete pathogens by targeting the cellulose synthase-like protein PiCesA3.[14][15][16] This disrupts cell wall integrity, leading to fungal death.[16]

  • Environmental Profile: Mandipropamid has low acute toxicity to mammals but is classified as a skin sensitizer.[17] Studies on its enantiomers (different spatial arrangements of the molecule) show that the S-enantiomer has significantly higher fungicidal activity and varying toxicity to different non-target organisms compared to the R-enantiomer.[18] Its degradation in aquatic systems can be enantioselective, with half-lives in water ranging from approximately 6 to 26 days.[19]

Oxathiapiprolin (e.g., Zorvec™)
  • Mode of Action: Oxathiapiprolin represents a novel class of fungicides that act by inhibiting an oxysterol-binding protein (OSBP).[20][21][22] This protein is crucial for lipid movement and membrane maintenance in oomycetes.[20][22][23]

  • Environmental Profile: A significant concern with Oxathiapiprolin is its high persistence in the environment. Its aerobic soil half-life can range from 59 to 217 days, and it is even more persistent under anaerobic conditions and in water.[24] Due to its persistence, it has the potential for long-term exposure to aquatic organisms.[24] It is considered practically nontoxic to honeybees but can pose risks to freshwater fish and invertebrates.[24]

Other Established Alternatives
  • Copper-Based Fungicides: These have been used for over a century. However, copper is a heavy metal that accumulates in soil indefinitely, negatively impacting beneficial soil organisms like earthworms and mycorrhizal fungi.[14] It can also be toxic to bees and aquatic life.[14]

  • Sulfur-Based Fungicides: Considered an environmentally friendly option, sulfur is non-toxic to pollinators like honeybees, birds, and fish.[1] Its main environmental drawback is the potential to acidify soil over time.[1]

  • Phosphite Fungicides: These compounds, also known as phosphonates, can act as both a fungicide and a biostimulant.[25][26] They are generally considered environmentally friendly and harmless to humans.[25] However, they can have phytotoxic effects at high concentrations and their efficacy varies between plant species.[27][28]

Biological Alternatives to this compound

Biofungicides, which are derived from naturally occurring microorganisms, represent a sustainable approach to disease control. They are generally target-specific and pose minimal risk to the environment.

Bacillus subtilis
  • Mode of Action: This bacterium works through multiple mechanisms. It outcompetes pathogens for nutrients and space on the plant root surface.[29] It also produces a range of antibiotics that directly inhibit or kill fungal pathogens and can induce systemic resistance in the host plant, activating its natural defense mechanisms.[30]

  • Environmental Profile: As a naturally occurring soil bacterium, B. subtilis is considered an eco-friendly and safe alternative to chemical fungicides.[31] Its application can enhance plant growth and improve soil health.[29]

Trichoderma spp.
  • Mode of Action: Trichoderma species are potent mycoparasites. They actively attack and feed on pathogenic fungi.[32][33] This process involves growing towards the pathogen, coiling around its hyphae, and secreting cell wall-degrading enzymes (like chitinases and glucanases) to break it down.[33][34][35] They also compete for nutrients and can stimulate plant defense systems.[36][37]

  • Environmental Profile: Trichoderma is a common, non-pathogenic soil fungus that contributes to a healthy soil microbiome.[38] Its use as a biofungicide is considered sustainable, biodegradable, and environmentally safe.[36][39][40]

Data Presentation

Table 1: Comparative Ecotoxicity of this compound and Selected Alternatives
Fungicide Organism Endpoint Value (mg/L or mg/kg) Toxicity Class Reference
This compound Freshwater Fish96h LC500.91 (for ETU)Highly Toxic[34]
Aquatic Invertebrates48h EC501.04 (for ETU)Moderately Toxic[34]
Birds (Bobwhite Quail)14d LC50>2250 (for ETU)Practically Non-toxic[34]
Earthworms--Moderately Toxic[7]
Cyazofamid Aquatic Organisms--Moderately Toxic[13]
Birds--Moderately Toxic[13]
Honeybees--Moderately Toxic[13]
Mandipropamid Spirodela polyrhiza-Lower toxicity (S-enantiomer)-[18]
Zebrafish (embryo)-Higher toxicity (S-enantiomer)-[18]
Oxathiapiprolin Rainbow Trout96h LC506.54Moderately Toxic[30]
Daphnia magna48h EC500.63Highly Toxic[41]
HoneybeesAcute Contact/Oral-Practically Non-toxic[24]
Copper Soil Organisms--Toxic at low concentrations[11]
Aquatic Life--Harmful[11]
Bees--Harmful[14]
Sulfur Honeybees, Birds, Fish--Non-toxic[1]
Bacillus subtilis ---Generally Recognized as Safe[31]
Trichoderma spp. ---Environmentally Safe[40]

Note: Direct comparison of toxicity values can be challenging due to variations in test species, conditions, and endpoints reported in different studies.

Table 2: Environmental Persistence of this compound and Selected Alternatives
Fungicide Matrix Parameter Value (days) Persistence Class Reference
This compound SoilHalf-life1 - 7Not Persistent[5]
Water (pH 7)Hydrolysis Half-life< 2Not Persistent[5]
ETU (this compound metabolite)SoilHalf-life< 3Not Persistent[34]
Cyazofamid Soil/Aquatic Systems--Not Persistent[13]
Mandipropamid Water-SedimentHalf-life5.9 - 77 (enantiomer dependent)Slightly to Moderately Persistent[19][31]
Oxathiapiprolin Aerobic SoilHalf-life59 - 217Moderately Persistent[24]
Anaerobic SoilHalf-life1505Highly Persistent[24]
WaterHalf-life2920Highly Persistent[24]

Experimental Protocols

Detailed, step-by-step experimental protocols are found within the full research publications. However, the methodologies for generating the data cited in this guide are based on standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Ecotoxicity Testing:

  • Aquatic Toxicity: Acute toxicity tests for fish (e.g., OECD Guideline 203) and aquatic invertebrates like Daphnia magna (e.g., OECD Guideline 202) are typically conducted over 48 to 96 hours to determine the concentration that is lethal to 50% of the test population (LC50) or causes immobility in 50% of the population (EC50).

  • Avian Toxicity: Acute oral toxicity in birds (e.g., OECD Guideline 223) is determined by administering a single dose to assess the LD50. Dietary studies measure the LC50 over a period of days.

  • Soil Organism Toxicity: Tests on earthworms (e.g., OECD Guideline 207) assess acute toxicity by exposing them to treated soil to determine the LC50.

Environmental Fate Testing:

  • Soil Half-Life (Persistence): Laboratory studies (e.g., OECD Guideline 307) involve applying the fungicide to soil samples incubated under controlled temperature, moisture, and light conditions. The concentration of the substance is measured over time to calculate its rate of degradation and determine its half-life (DT50).

  • Hydrolysis: The rate of degradation in water at different pH levels (e.g., OECD Guideline 111) is measured in sterile buffer solutions to determine the abiotic degradation potential of the substance.

Efficacy Testing:

  • Growth Chamber and Field Trials: Fungicide efficacy is evaluated in controlled growth chambers and under real-world field conditions. Plants are inoculated with a specific pathogen (e.g., Phytophthora infestans for late blight) and then treated with the fungicides at recommended doses. Disease severity and incidence are recorded over time and compared to untreated controls and a standard fungicide like this compound.

Mandatory Visualization

Mancozeb_Mode_of_Action cluster_cell Inside Fungal Cell This compound This compound (Dithiocarbamate) Enzymes Sulphydryl (-SH) Group Containing Enzymes This compound->Enzymes Inactivates FungalCell Fungal Cell Respiration Respiration (Energy Production) Enzymes->Respiration AminoAcid Amino Acid Synthesis Enzymes->AminoAcid Lipid Lipid Metabolism Enzymes->Lipid Disruption Disruption of Multiple Biochemical Pathways Respiration->Disruption AminoAcid->Disruption Lipid->Disruption Death Fungal Cell Death Disruption->Death

Caption: Multi-site mode of action of this compound targeting key fungal enzymes.

Caption: Diverse modes of action for chemical and biological fungicide alternatives.

Trichoderma_Mycoparasitism Trichoderma Trichoderma Hyphae Recognition 1. Chemotropic Growth & Host Recognition Trichoderma->Recognition Pathogen Pathogen Hyphae Pathogen->Recognition Attachment 2. Attachment & Coiling Recognition->Attachment Enzymes 3. Secretion of Cell Wall Degrading Enzymes (Chitinase, Glucanase) Attachment->Enzymes Penetration 4. Penetration & Nutrient Absorption Enzymes->Penetration Death Pathogen Death Penetration->Death

Caption: The mycoparasitic workflow of Trichoderma spp. against fungal pathogens.

References

A Comparative Guide to the Validation of Analytical Methods for Mancozeb and ETU in Vegetables

Author: BenchChem Technical Support Team. Date: November 2025

The analysis of the fungicide Mancozeb and its primary metabolite, ethylenethiourea (ETU), in vegetable matrices presents significant analytical challenges due to the inherent instability of this compound and the differing chemical properties of the two compounds. For researchers, scientists, and professionals in drug development, selecting a reliable and efficient analytical method is crucial for ensuring food safety and regulatory compliance. This guide provides a detailed comparison of a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and a traditional acid hydrolysis with gas chromatography-mass spectrometry (GC-MS) for the determination of these compounds in vegetables.

Methodology Comparison: QuEChERS vs. Acid Hydrolysis

The QuEChERS methodology has gained popularity for pesticide residue analysis due to its simplicity and high throughput. However, the standard QuEChERS protocol is not well-suited for the direct analysis of the polar and unstable this compound. Consequently, modified QuEChERS protocols involving derivatization are often employed. In contrast, the acid hydrolysis method is a long-established technique for the determination of dithiocarbamates (DTCs), including this compound, by converting them to carbon disulfide (CS2) for GC-MS analysis. This method, however, is not specific to this compound and does not account for ETU, necessitating a separate analytical approach for the metabolite.

Quantitative Performance Data

The following tables summarize the performance characteristics of the modified QuEChERS-LC/MS-MS method and the alternative Acid Hydrolysis-GC/MS method for this compound, alongside a separate method for ETU analysis.

Table 1: Performance Data for this compound Analysis

ParameterModified QuEChERS with LC-MS/MSAcid Hydrolysis with GC-MS
Principle Extraction, derivatization, and direct measurement of a this compound derivative.Indirect analysis via acid hydrolysis to CS2.
Specificity Specific to this compound.Not specific; measures total DTCs as CS2.
Recovery (%) 84.0 - 95.9% in various fruits[1]75 - 104% in various fruits and vegetables[2][3]
Repeatability (RSDr) 0.6 - 7.0%[1]< 15% at LOQ[2]
Limit of Detection (LOD) 1.0 - 3.2 µg/kg in fruit[1]0.004 mg/kg (as CS2)[4]
Limit of Quantification (LOQ) 10 - 15 µg/kg in fruit[1]≤ 40 µg/kg in various fruits and vegetables[2][5]

Table 2: Performance Data for Ethylenethiourea (ETU) Analysis

ParameterModified QuEChERS with LC-MS/MSHPLC Method
Principle Direct extraction and measurement of ETU.Direct extraction and measurement of ETU.
Recovery (%) 91.26 - 95.89% in tomato[6]90 - 101% in fruit juice[7]
Repeatability (RSDr) Not explicitly stated, but CV was within 10% for a similar method.0.7 - 3.8%[7]
Limit of Detection (LOD) 0.01 mg/kg in tomato[6]Not explicitly stated.
Limit of Quantification (LOQ) 0.01 mg/l in fruit juice[7]0.01 mg/l in fruit juice[7]

Experimental Protocols

Detailed methodologies for the compared analytical techniques are provided below.

Modified QuEChERS Method for this compound and ETU

This method involves a modified extraction and derivatization for this compound, followed by LC-MS/MS analysis. ETU is extracted separately and analyzed by LC-MS/MS.

This compound Analysis Protocol:

  • Sample Homogenization: A representative 10 g sample of the vegetable is homogenized.

  • Extraction: The sample is extracted with 10 mL of acetonitrile containing 1% acetic acid.

  • Salting Out: 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride are added, and the mixture is shaken vigorously for 1 minute.

  • Centrifugation: The extract is centrifuged at >3000 rpm for 5 minutes.

  • Derivatization: An aliquot of the supernatant is taken, and this compound is derivatized to a more stable form, for example, by methylation using dimethyl sulfate or iodomethane.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: The derivatized extract is cleaned up using a dSPE tube containing primary secondary amine (PSA) and C18 sorbents to remove interferences.

  • Analysis: The final extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

ETU Analysis Protocol:

  • Sample Homogenization: A representative 10 g sample of the vegetable is homogenized.

  • Extraction: ETU is extracted with a suitable organic solvent such as methanol or dichloromethane.

  • Cleanup: The extract is cleaned up using a solid-phase extraction (SPE) cartridge (e.g., C18) to remove matrix interferences.

  • Analysis: The final extract is analyzed by LC-MS/MS.

Alternative Method: Acid Hydrolysis for this compound and HPLC for ETU

This approach uses a classical method for total dithiocarbamate analysis and a separate HPLC method for ETU.

This compound (as CS2) Analysis Protocol:

  • Sample Preparation: A 50 g sample of the homogenized vegetable is placed in a reaction flask.

  • Acid Hydrolysis: A solution of stannous chloride in hydrochloric acid is added to the flask.

  • Digestion and Trapping: The mixture is heated to boiling, causing the dithiocarbamates to decompose into carbon disulfide (CS2). The evolved CS2 is purged with nitrogen and trapped in a solution of copper(II) acetate and diethanolamine or in an organic solvent like isooctane.

  • Analysis: The resulting colored complex is measured spectrophotometrically, or the isooctane solution is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

ETU Analysis Protocol:

  • Sample Homogenization: A representative sample of the vegetable is homogenized.

  • Extraction: ETU is extracted with methanol.

  • Cleanup: The extract is passed through a C18 SPE cartridge for cleanup.

  • Analysis: The purified extract is analyzed by High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for the modified QuEChERS and the alternative acid hydrolysis methods.

QuEChERS_Workflow cluster_this compound This compound Analysis cluster_etu ETU Analysis M_Start Homogenized Vegetable Sample (10g) M_Extract Extraction with Acetonitrile & Acetic Acid M_Start->M_Extract M_Salt Add MgSO4 & NaCl M_Extract->M_Salt M_Centrifuge1 Centrifugation M_Salt->M_Centrifuge1 M_Derivatize Derivatization of Supernatant M_Centrifuge1->M_Derivatize M_dSPE dSPE Cleanup (PSA, C18) M_Derivatize->M_dSPE M_Analyze LC-MS/MS Analysis M_dSPE->M_Analyze E_Start Homogenized Vegetable Sample (10g) E_Extract Extraction with Methanol/Dichloromethane E_Start->E_Extract E_Cleanup SPE Cleanup (C18) E_Extract->E_Cleanup E_Analyze LC-MS/MS Analysis E_Cleanup->E_Analyze

Caption: Modified QuEChERS workflow for this compound and ETU analysis.

Alternative_Workflow cluster_mancozeb_alt This compound (as CS2) Analysis cluster_etu_alt ETU Analysis MA_Start Homogenized Vegetable Sample (50g) MA_Hydrolyze Acid Hydrolysis with SnCl2/HCl MA_Start->MA_Hydrolyze MA_Digest Heating and Purging with N2 MA_Hydrolyze->MA_Digest MA_Trap Trapping of CS2 MA_Digest->MA_Trap MA_Analyze GC-MS or Spectrophotometric Analysis MA_Trap->MA_Analyze EA_Start Homogenized Vegetable Sample EA_Extract Extraction with Methanol EA_Start->EA_Extract EA_Cleanup SPE Cleanup (C18) EA_Extract->EA_Cleanup EA_Analyze HPLC-UV Analysis EA_Cleanup->EA_Analyze

Caption: Alternative acid hydrolysis and HPLC workflow.

Conclusion

The choice between a modified QuEChERS method and the traditional acid hydrolysis approach for the analysis of this compound and ETU in vegetables depends on the specific requirements of the laboratory.

  • The Modified QuEChERS-LC/MS-MS method offers high specificity and sensitivity for both this compound (via derivatization) and ETU. It is a more modern approach that aligns with the trend towards multi-residue methods, although it requires separate sample preparations or analytical runs for the two target analytes.

  • The Acid Hydrolysis-GC/MS method is a robust and well-established technique for the determination of total dithiocarbamates. However, its lack of specificity for this compound and its inability to determine ETU are significant drawbacks. This necessitates a separate analytical method for ETU, increasing the overall analysis time and complexity.

For laboratories requiring accurate and specific quantification of both this compound and ETU, the modified QuEChERS approach coupled with LC-MS/MS is the superior choice, providing better performance and more comprehensive results.

References

A Comparative Analysis of Mancozeb Formulations for Efficacy and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the formulation of a fungicidal agent is as critical as the active ingredient itself. The delivery system can significantly impact bioavailability, efficacy, stability, and safety. This guide provides a side-by-side comparison of different formulations of Mancozeb, a widely used broad-spectrum dithiocarbamate fungicide. The data presented is compiled from various studies to offer a comprehensive overview for research and development purposes.

This compound is a protective fungicide that acts on multiple sites within fungal cells, primarily by inactivating sulfhydryl groups in amino acids and enzymes, which disrupts lipid metabolism, respiration, and ATP production.[1] This multi-site action is a key advantage, as it significantly lowers the risk of resistance development in fungal populations.[2] this compound is available in several formulations, most commonly as Wettable Powders (WP), Water-Dispersible Granules (WG), and Suspension Concentrates (SC).[3] Newer formulations, such as nano-emulsions and controlled-release preparations, are also being developed to enhance performance and safety.

Physicochemical Properties of this compound Formulations

The physicochemical properties of a pesticide formulation are crucial for its handling, application, and ultimate performance. Key parameters include suspensibility, wettability, foam formation, and particle size. These are often evaluated using standardized methods from the Collaborative International Pesticides Analytical Council (CIPAC) and the World Health Organization (WHO).

A comparative study of six commercial this compound 80% Wettable Powder (WP) formulations in Egypt revealed significant variations in their physicochemical properties, despite having the same concentration of the active ingredient.[4][5]

Table 1: Comparison of Physicochemical Properties of Six Commercial this compound 80% WP Formulations [4][5]

FormulationSuspensibility (%) (CIPAC Method)Wettability (seconds) (CIPAC Method)Persistent Foam (ml after 1 min) (WHO Method)Alkalinity (as NaOH %)
Anadol 60.7 - 72.8< 60FailedNot Reported
Dithane 72.1 - 82.6< 60PassNot Reported
Dicozeb 72.1 - 82.6< 60PassNot Reported
Mancozan 72.1 - 82.6< 60PassNot Reported
Manco 72.1 - 82.6< 60FailedNot Reported
Tridex 72.1 - 82.6< 60PassPass

Note: All products passed the suspensibility and wettability tests according to the study. "Failed" indicates that the foam formation exceeded the permissible limit. Tridex was the only formulation to pass the alkalinity test.

Water-Dispersible Granules (WG) are often favored over WP formulations due to reduced dustiness, leading to lower inhalation hazard for applicators. They are also typically easier to measure and mix.[6] Suspension Concentrates (SC) are liquid formulations that can offer dust-free handling and easy mixing.[7] Special features of some SC formulations include high suspensibility (over 90%), small and uniform particle size for better leaf coverage, and reduced staining on crops.[7]

Comparative Antifungal Efficacy

The ultimate measure of a fungicide's performance is its ability to control the target pathogen. The efficacy of different this compound formulations can vary depending on the formulation's characteristics, which influence the bioavailability of the active ingredient.

In the same study comparing six this compound 80% WP formulations, their in vitro efficacy was tested against four plant pathogenic fungi using the poisoned food technique. The results, expressed as EC50 values (the concentration that inhibits 50% of mycelial growth), are summarized below.

Table 2: In Vitro Antifungal Activity (EC50 in µg/ml) of Different this compound 80% WP Formulations [4]

FormulationAlternaria alternataPhytophthora infestansFusarium oxysporumPythium debaryanum
Anadol 0.891.833.654.67
Dithane 0.811.743.514.02
Dicozeb 0.921.913.884.81
Mancozan 0.851.793.594.55
Manco 0.951.993.994.92
Tridex 0.781.693.424.33

From the data, it is evident that even among the same type of formulation (WP), there are statistically significant differences in efficacy. Tridex consistently showed the lowest EC50 values against three of the four tested fungi, indicating the highest antifungal activity.[4] Dithane was the most effective against Pythium debaryanum.[4]

Combination formulations, where this compound is mixed with a systemic fungicide, often show superior performance compared to the solo application of either fungicide. For example, a combination of this compound (63%) and Carbendazim (12%) was found to be highly effective in controlling Botrytis Gray Mold in chickpea, demonstrating a synergistic effect.[8]

Experimental Protocols

Physicochemical Analysis

The physicochemical properties of the this compound formulations cited in this guide were determined according to the methods established by the Collaborative International Pesticides Analytical Council (CIPAC) and the World Health Organization (WHO).

  • Suspensibility (CIPAC MT 15.1): This test measures the ability of a wettable powder to remain in suspension in water. A suspension of known concentration is prepared and allowed to stand in a measuring cylinder for a specified time. The top 9/10ths of the suspension is removed, and the sediment in the bottom 1/10th is analyzed for the active ingredient content.

  • Wettability (CIPAC MT 53.3): This method determines the time it takes for a sample of a wettable powder to become completely wetted when placed on the surface of the water.

  • Persistent Foam (WHO/M/9): This test evaluates the tendency of a formulation to foam when diluted with water. A measured amount of the formulation is added to water in a measuring cylinder, which is then inverted a set number of times. The volume of foam remaining after a specified time is recorded.

  • Alkalinity/Acidity (CIPAC MT 31): This method determines the alkalinity or acidity of the formulation, which can affect its stability and compatibility with other products.

In Vitro Antifungal Efficacy (Poisoned Food Technique)

The "poisoned food technique" is a standard method for evaluating the in vitro efficacy of fungicides against mycelial growth.

  • Media Preparation: A suitable fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and sterilized.

  • Incorporation of Fungicide: While the medium is still molten, the test fungicide is added at various concentrations to create a "poisoned" medium. A control set of plates without the fungicide is also prepared.

  • Inoculation: A small disc of mycelium from a young, actively growing culture of the target fungus is placed in the center of each agar plate.

  • Incubation: The plates are incubated at a temperature and duration suitable for the growth of the specific fungus.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals. The percentage of inhibition of mycelial growth is calculated using the formula: % Inhibition = [(C - T) / C] x 100 where C is the average diameter of the colony in the control plates, and T is the average diameter of the colony in the treated plates.

  • EC50 Determination: The EC50 value is calculated by plotting the percentage of inhibition against the logarithm of the fungicide concentration and determining the concentration that causes 50% inhibition.[4]

Mandatory Visualizations

Mancozeb_Mechanism_of_Action cluster_formulation This compound Formulation (Pro-fungicide) cluster_activation Activation cluster_active_compounds Active Toxicants cluster_fungal_cell Fungal Cell cluster_processes Cellular Processes This compound This compound (Polymeric complex of Mn and Zn salts of EB DC) Water Water/Moisture This compound->Water Hydrolysis EBIS EBIS (Ethylene bisisothiocyanate sulfide) Water->EBIS UV_Light UV Light EBI EBI (Ethylene bisisothiocyanate) UV_Light->EBI EBIS->UV_Light Conversion Enzymes Enzymes with Sulfhydryl Groups (-SH) EBIS->Enzymes Inactivation EBI->Enzymes Inactivation Respiration Respiration Enzymes->Respiration Lipid_Metabolism Lipid Metabolism Enzymes->Lipid_Metabolism ATP_Production ATP Production Enzymes->ATP_Production Other_Processes Other Metabolic Pathways Enzymes->Other_Processes

Caption: this compound's multi-site mechanism of action.

Experimental_Workflow cluster_formulations Test Formulations cluster_physchem Physicochemical Characterization (CIPAC/WHO Methods) cluster_invitro In Vitro Efficacy Assessment cluster_invivo In Vivo Efficacy Assessment WP Wettable Powder (WP) Suspensibility Suspensibility WP->Suspensibility Wettability Wettability WP->Wettability Foam Persistent Foam WP->Foam ParticleSize Particle Size Analysis WP->ParticleSize WG Water-Dispersible Granule (WG) WG->Suspensibility WG->Wettability WG->Foam WG->ParticleSize SC Suspension Concentrate (SC) SC->Suspensibility SC->Foam SC->ParticleSize PoisonedFood Poisoned Food Technique Suspensibility->PoisonedFood Wettability->PoisonedFood Foam->PoisonedFood ParticleSize->PoisonedFood EC50 EC50 Determination PoisonedFood->EC50 PlantInoculation Plant Inoculation with Pathogen EC50->PlantInoculation FungicideApplication Fungicide Application PlantInoculation->FungicideApplication DiseaseAssessment Disease Severity Assessment FungicideApplication->DiseaseAssessment YieldAnalysis Yield Analysis DiseaseAssessment->YieldAnalysis

References

Economic Viability of Mancozeb Replacement Strategies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The recent restrictions and bans on the use of Mancozeb, a widely utilized broad-spectrum fungicide, have necessitated a critical evaluation of alternative disease management strategies. This guide provides a detailed comparison of the economic viability and performance of prominent this compound replacements for controlling late blight in potatoes, a major agricultural concern. This analysis is intended for researchers, scientists, and drug development professionals to inform the development and implementation of sustainable and effective crop protection programs.

Executive Summary

The primary alternatives to this compound for late blight control in potatoes—Zorvec Endavia (Oxathiapiprolin + Benthiavalicarb), Ranman (Cyazofamid), and Revus (Mandipropamid)—demonstrate superior efficacy in disease control. However, these benefits come at a higher cost per hectare compared to this compound. The economic viability of these alternatives hinges on a careful cost-benefit analysis, weighing the increased input costs against the potential for higher marketable yields due to more effective disease suppression. This guide presents a quantitative comparison of these fungicides, details the experimental protocols for their evaluation, and illustrates their respective modes of action through signaling pathway diagrams.

Quantitative Data Comparison

The following tables summarize the key performance and economic indicators of this compound and its primary alternatives based on available data.

Table 1: Fungicide Efficacy and Application Parameters

FungicideActive Ingredient(s)Application Rate (per Hectare)Number of Sprays (per season)Efficacy Ranking (vs. Late Blight)
This compoundThis compound1.5 - 2.0 kg64
Zorvec EndaviaOxathiapiprolin + Benthiavalicarb0.4 L21
RanmanCyazofamid0.5 L62
RevusMandipropamid0.6 L43

Source: Data compiled from studies on late blight control in potatoes. Efficacy is ranked from 1 (most effective) to 4 (least effective) based on comparative trials.[1]

Table 2: Economic Analysis of Fungicide Treatments

FungicideEstimated Cost (per Hectare per Application)Total Estimated Cost (per Hectare per Season)Potential Yield Increase (%)
This compound₹800 - ₹1,200₹4,800 - ₹7,200Baseline
Zorvec Endavia₹3,500 - ₹4,500₹7,000 - ₹9,000>40%
Ranman₹3,000 - ₹4,000₹18,000 - ₹24,000~30-40%
Revus₹2,500 - ₹3,500₹10,000 - ₹14,000~20-30%

Disclaimer: Costs are estimates based on available market prices in India and may vary depending on supplier, location, and bulk discounts. Application costs are estimated at ₹600-₹800 per hectare per application. Potential yield increase is an estimate based on efficacy data in controlling late blight and may vary with disease pressure and environmental conditions.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21]

Experimental Protocols

The following is a detailed methodology for a field trial to evaluate the efficacy of fungicides against potato late blight, based on the study by Ben Naim and Cohen (2023).

1. Experimental Design and Setup:

  • Location: A controlled tunnel environment to manage inoculation and disease spread.

  • Planting: Potatoes (e.g., cv. Sifra) are planted in containers (e.g., 64 L) filled with a suitable growing medium (e.g., peat and compost mix).

  • Replication: The experiment is laid out in a randomized complete block design with multiple replicates (e.g., four replicates of six containers per treatment).

  • Control Groups: Untreated control plots are included to monitor natural disease progression. A standard treatment with this compound serves as a positive control.

2. Inoculation:

  • Pathogen: A virulent isolate of Phytophthora infestans.

  • Inoculum Preparation: A sporangial suspension is prepared from a fresh culture of the pathogen, with the concentration adjusted to a standard level (e.g., 5 × 10³ sporangia per mL).

  • Application: The inoculum is uniformly sprayed onto the potato foliage at a specific time (e.g., 25 days after sowing). To facilitate infection, plants are covered with plastic sheets to maintain high humidity for a set period (e.g., 14 hours).

3. Fungicide Application:

  • Timing: The first fungicide application is typically done preventatively before or shortly after inoculation. Subsequent applications follow a predetermined schedule based on the fungicide's properties (e.g., 7-day intervals for Ranman, 9-day intervals for Revus, and 21-day intervals for Zorvec Endavia).[1]

  • Method: Fungicides are applied using a calibrated sprayer (e.g., electric hand sprayer) to ensure uniform coverage of the foliage.

4. Data Collection and Analysis:

  • Disease Assessment: Disease severity is visually assessed at regular intervals (e.g., every 2-3 days) by estimating the percentage of infected leaf area in each plot.

  • Area Under the Disease Progress Curve (AUDPC): AUDPC is calculated from the disease severity data to provide a quantitative measure of disease development over time.

  • Yield Assessment: At the end of the growing season, tubers are harvested, and the total and marketable yields are determined for each plot.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA), and means are compared using a suitable post-hoc test (e.g., Tukey's HSD) to determine significant differences between treatments.

Signaling Pathways and Modes of Action

The following diagrams illustrate the modes of action of the this compound alternatives at a cellular level.

Cyazofamid_Pathway cluster_Mitochondrion Mitochondrion Complex_III Complex III (Cytochrome bc1) Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Inhibition Inhibition Complex_IV Complex IV Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP Generates Cyazofamid Cyazofamid (Ranman) Cyazofamid->Complex_III Binds to Qi site

Cyazofamid Mode of Action

Cyazofamid (Ranman) is a Quinone inside inhibitor (QiI) that targets Complex III of the mitochondrial respiratory chain in oomycetes. By binding to the Qi site, it disrupts the electron transport chain, thereby inhibiting ATP synthesis and ultimately leading to fungal cell death.

Mandipropamid_Pathway cluster_CellWall Oomycete Cell Wall Cellulose_Synthase Cellulose Synthase (CesA3) Cellulose Cellulose Microfibrils Cellulose_Synthase->Cellulose Synthesizes Inhibition Inhibition UDP_Glucose UDP-Glucose UDP_Glucose->Cellulose_Synthase Mandipropamid Mandipropamid (Revus) Mandipropamid->Cellulose_Synthase

Mandipropamid Mode of Action

Mandipropamid (Revus) belongs to the Carboxylic Acid Amide (CAA) group of fungicides. It specifically inhibits cellulose synthase (CesA3), a crucial enzyme for cell wall biosynthesis in oomycetes. This inhibition disrupts the integrity of the cell wall, leading to the cessation of growth and development of the pathogen.[22][23][24][25][26]

Oxathiapiprolin_Pathway cluster_Cell Oomycete Cell OSBP Oxysterol-Binding Protein (OSBP) Lipid_Transport Lipid Transport & Signaling OSBP->Lipid_Transport Mediates Inhibition Inhibition Membrane_Integrity Membrane Integrity & Function Lipid_Transport->Membrane_Integrity Cell_Growth Cell Growth & Development Membrane_Integrity->Cell_Growth Oxathiapiprolin Oxathiapiprolin (Zorvec) Oxathiapiprolin->OSBP

Oxathiapiprolin Mode of Action

Oxathiapiprolin (a key component of Zorvec Endavia) is a piperidinyl thiazole isoxazoline fungicide that acts as an Oxysterol-Binding Protein (OSBP) inhibitor. OSBPs are involved in lipid transport and signaling pathways. By inhibiting OSBP, Oxathiapiprolin disrupts essential cellular processes, including membrane integrity and cell growth, ultimately leading to the death of the oomycete pathogen.[27][28][29][30][31]

Conclusion

The replacement of this compound presents both challenges and opportunities for sustainable agriculture. While the initial investment in alternative fungicides like Zorvec Endavia, Ranman, and Revus is higher, their superior efficacy can translate to significant yield protection and, consequently, a positive return on investment, particularly in regions with high disease pressure. A strategic, integrated approach that considers the specific pathogen, environmental conditions, and economic thresholds is crucial for the successful and economically viable management of late blight in the post-Mancozeb era. The detailed information provided in this guide aims to support informed decision-making in the development of such strategies.

References

A Comparative Toxicogenomic Analysis of Mancozeb in Yeast and Human Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicogenomic effects of the fungicide Mancozeb in the model organism Saccharomyces cerevisiae (yeast) and human cells. The information is supported by experimental data to elucidate both conserved and divergent cellular responses to this compound exposure.

Executive Summary

This compound, a widely used dithiocarbamate fungicide, elicits a spectrum of toxicological effects at the cellular and molecular level. This guide synthesizes toxicogenomic data from studies on both yeast and human cells to provide a comparative overview of its mechanisms of action and cellular responses. While yeast serves as a powerful model system for identifying fundamental pathways affected by this compound, human cell studies provide direct insights into its potential health risks. A key conserved response is the induction of oxidative stress and the subsequent activation of detoxification and damage repair pathways. However, notable differences exist in the specific pathways and the ultimate cellular fate, with human cells exhibiting pronounced genotoxicity and apoptosis.

Comparative Toxicological Data

The following tables summarize quantitative data on the cytotoxic and genotoxic effects of this compound, as well as its impact on gene and protein expression in yeast and human cells.

Table 1: Cytotoxicity of this compound in Yeast and Human Cell Lines

Organism/Cell LineAssayEndpointThis compound ConcentrationResultReference
Saccharomyces cerevisiaeSpot AssayGrowth InhibitionNot specifiedGrowth inhibition observedGeneral knowledge from multiple sources
Human Lymphocytes (CHLs)Apoptosis Assay% Apoptotic Cells5 µg/mLSignificant increase in apoptosis[1][2]
Human Gastric Adenocarcinoma (AGS)Cell Viability AssayInhibition of Proliferation5-10 µM56-82% inhibition after 48h[3][4]
Human Gastric Adenocarcinoma (AGS)Apoptosis Assay% Apoptotic Cells10 µM61% increase after 48h[3][4]
Syrian Golden Hamster Embryo (SHE) cellsNeutral Red UptakeIC505.050 µg/mL-
Mouse Embryo Fibroblasts (BALB/c 3T3)Neutral Red UptakeIC5033.275 µg/mL-

Table 2: Genotoxicity of this compound in Human Cells

Cell LineAssayThis compound ConcentrationObservationReference
Human Lymphocytes (CHLs)Chromosomal Aberrations (CAs)0.5, 2, 5 µg/mLDose-dependent increase[1][2]
Human Lymphocytes (CHLs)Micronuclei (MN) Formation0.5, 2, 5 µg/mLDose-dependent increase[1][2]
RAT-1 FibroblastsSingle Cell Gel Electrophoresis (SCGE)up to 500 ng/mLDose-dependent increase in DNA single-strand breaks[5]

Table 3: Comparative Gene and Protein Expression Changes in Response to this compound

OrganismGene/ProteinMethodFold ChangeBiological ProcessReference
S. cerevisiaeFLR1 (gene)Transcriptional Analysis20-fold increaseMultidrug Resistance
S. cerevisiaeTSA1, TSA2, SOD1, SOD2, AHP1 (proteins)2-DE Proteomics>1.5-fold increaseOxidative Stress Response[6]
S. cerevisiaeGRE2, GRX1 (proteins)2-DE Proteomics>1.5-fold increaseOxidative Stress Response[6]
S. cerevisiaeCYS3 (protein)2-DE Proteomics>1.5-fold increaseCysteine Biosynthesis[6]
S. cerevisiaePRE3, PRE6, PRE8, PRE9 (proteins)2-DE Proteomics>1.5-fold increaseProteasome[6]
S. cerevisiaeHSP26, HSP31, HSP60, HSP70-family, HSP104 (proteins)2-DE Proteomics>1.5-fold increaseProtein Folding/Chaperones[6]
Human Gastric Carcinoma (AGS)Bax (protein)Western BlotUpregulationPro-apoptotic[3][4]
Human Gastric Carcinoma (AGS)Bcl-2, Bcl-xL (proteins)Western BlotDownregulationAnti-apoptotic[3][4]
Human RAT-1 FibroblastsBCL-2 (protein)Not specifiedAltered expressionPro-survival[5]
Human RAT-1 Fibroblastsc-MYC (protein)Not specifiedAltered expressionPro-apoptotic[5]
Human Breast Cancer (MCF-7)34 genesMicroarrayUpregulationVarious[7]
Human Breast Cancer (MCF-7)8 genesMicroarrayDownregulationVarious[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a general workflow for a chemogenomic screen.

Mancozeb_Yeast_Response cluster_cell Yeast Cell This compound This compound ROS Increased Thiol-Reactive Stress (Protein Oxidation) This compound->ROS Gpx3 Gpx3 ROS->Gpx3 oxidizes Yap1_inactive Yap1 (cytoplasm) Yap1_active Yap1 (nucleus) Yap1_inactive->Yap1_active nuclear translocation FLR1 FLR1 Gene Yap1_active->FLR1 activates transcription Detox Detoxification & Stress Response Genes (TSA1, SOD1, etc.) Yap1_active->Detox activates transcription Proteasome Proteasome Activation (RPN4) Yap1_active->Proteasome co-regulates with Rpn4 Gpx3->Yap1_inactive activates MDR_pump Flr1p (Multidrug Resistance Pump) FLR1->MDR_pump expresses MDR_pump->this compound efflux Protein_Deg Degradation of Oxidized Proteins Proteasome->Protein_Deg

Caption: this compound-induced oxidative stress response in yeast.

Mancozeb_Human_Apoptosis cluster_cell Human Cell This compound This compound ROS Increased ROS This compound->ROS Mitochondrion Mitochondrion ROS->Mitochondrion damages NFkB_pathway NF-κB Pathway ROS->NFkB_pathway activates Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis IkB IκB NFkB_pathway->IkB phosphorylates (leading to degradation) NFkB NF-κB FasL_expression FasL expression NFkB->FasL_expression nuclear translocation & gene activation FasL FasL FasL_expression->FasL FasR Fas Receptor FasL->FasR binds Caspase8 Caspase-8 activation FasR->Caspase8 Caspase8->Caspase3

Caption: this compound-induced apoptotic pathways in human cells.

Chemogenomic_Screen_Workflow Yeast_Deletion_Library Yeast Deletion Mutant Library Plate_Replication Replicate plating onto control and this compound-containing media Yeast_Deletion_Library->Plate_Replication Incubation Incubation Plate_Replication->Incubation Image_Acquisition Image Acquisition Incubation->Image_Acquisition Data_Analysis Quantitative Analysis of Colony Size Image_Acquisition->Data_Analysis Hit_Identification Identification of Sensitive and Resistant Mutants Data_Analysis->Hit_Identification Pathway_Analysis Gene Ontology and Pathway Analysis Hit_Identification->Pathway_Analysis

Caption: General workflow for a yeast chemogenomic screen.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Yeast Chemogenomic Screening

This protocol is used to identify gene deletions that confer sensitivity or resistance to this compound.

  • Strain Library: A comprehensive library of S. cerevisiae single-gene deletion mutants is utilized.

  • Culture Preparation: Strains are grown to mid-log phase in appropriate liquid media.

  • Plating: Using a robotic pinning tool, the library is replicated onto solid agar plates containing a sub-lethal concentration of this compound and control plates without the fungicide.

  • Incubation: Plates are incubated at a standard temperature (e.g., 30°C) for a defined period.

  • Data Acquisition: Plates are imaged at regular intervals.

  • Analysis: Colony size is measured using image analysis software. Strains exhibiting significantly smaller colonies on this compound plates compared to control plates are identified as sensitive, while those with larger colonies are considered resistant.

  • Pathway Analysis: The identified genes are subjected to Gene Ontology (GO) and pathway analysis to identify enriched biological processes.

Chromosomal Aberration Assay in Human Lymphocytes

This assay assesses the potential of this compound to induce structural chromosomal damage.

  • Cell Culture: Human peripheral blood lymphocytes are cultured in the presence of a mitogen (e.g., phytohaemagglutinin) to stimulate cell division.

  • This compound Treatment: Cells are exposed to various concentrations of this compound (e.g., 0.5, 2, and 5 µg/mL) for a defined period (e.g., 24-48 hours). A solvent control is run in parallel.

  • Metaphase Arrest: A spindle-inhibiting agent (e.g., colcemid) is added to the cultures to arrest cells in the metaphase stage of mitosis.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution to swell the cells, and then fixed. The fixed cells are dropped onto microscope slides.

  • Staining: Slides are stained with a DNA-binding dye (e.g., Giemsa).

  • Microscopic Analysis: A trained cytogeneticist scores a predetermined number of metaphase spreads (e.g., 100-200) for each treatment group, identifying and categorizing structural aberrations such as chromatid and chromosome breaks, gaps, and exchanges.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Human cells (e.g., lymphocytes, AGS cells) are treated with this compound at various concentrations for a specified duration.

  • Cell Harvesting: Adherent cells are detached, and all cells are collected by centrifugation.

  • Washing: Cells are washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membrane integrity.

  • Incubation: The cells are incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence signals from FITC and PI are used to gate the cell populations into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Oil Red O Staining for Steatosis in HepG2 Cells

This method is used to visualize and quantify lipid accumulation in hepatocytes.

  • Cell Culture and Treatment: HepG2 cells are cultured and treated with this compound, typically in the presence of fatty acids to induce a steatotic phenotype.

  • Fixation: Cells are washed with PBS and then fixed with a formalin solution.

  • Staining: The fixed cells are stained with a working solution of Oil Red O, a lipid-soluble dye that stains neutral triglycerides and lipids a red-orange color.

  • Washing: Excess stain is removed by washing with water.

  • Visualization: Lipid droplets within the cells can be visualized and imaged using a microscope.

  • Quantification: For quantitative analysis, the Oil Red O stain is extracted from the cells using isopropanol, and the absorbance of the extract is measured spectrophotometrically.

Conclusion

The comparative toxicogenomic analysis of this compound in yeast and human cells reveals both conserved and divergent mechanisms of toxicity. The yeast model system has been instrumental in identifying key cellular defense mechanisms, particularly the oxidative stress response mediated by the Yap1 transcription factor and the role of multidrug resistance transporters. In human cells, this compound exposure leads to more severe consequences, including genotoxicity and the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The data presented in this guide underscore the utility of yeast as a preliminary screening tool and highlight the critical need for human cell-based assays to fully assess the potential health risks of environmental toxicants like this compound. This comparative approach provides a valuable framework for researchers in toxicology, drug development, and regulatory science.

References

Safety Operating Guide

Proper Disposal of Mancozeb: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of Mancozeb, a widely used fungicide in research and development. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.

This compound is subject to federal, state, and local regulations for chemical waste disposal.[1][2][3] Improper disposal can lead to environmental contamination and potential legal liabilities.[4] Therefore, it is imperative that all personnel handling this compound waste are familiar with and adhere to the following procedures.

Regulatory Framework

In the United States, the disposal of pesticides like this compound is governed by the Resource Conservation and Recovery Act (RCRA) once the product is intended for discard.[2][3] While the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) regulates its use, RCRA oversees its disposal as a solid or, in some cases, hazardous waste.[3] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[5]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Protective EquipmentSpecificationRationale
Gloves Impervious gloves (e.g., Nitrile rubber, 0.11 mm minimum layer thickness)To prevent skin contact and potential allergic reactions.[1][6][7]
Eye Protection Splash-proof goggles or a face shieldTo protect eyes from dust or splashes.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respiratorRecommended if there is a risk of inhaling dust.[5]
Clothing Protective clothing, such as a lab coat or overalls, and an impervious apronTo prevent contamination of personal clothing.[5][7]

Disposal Procedures for Unused or Waste this compound

  • Original Container : Whenever possible, leave waste this compound in its original container.[1] Do not mix it with other waste.[1]

  • Labeling : Ensure the container is clearly labeled as "this compound Waste" or with other identifiers as required by your institution's waste management plan.

  • Approved Waste Disposal Facility : Dispose of contents and containers at an approved waste disposal plant.[1][5][8] This is the most consistently recommended method across safety data sheets.

  • Local Regulations : Always adhere to national and local regulations for waste disposal.[1] Contact your local solid waste management authority, environmental agency, or health department to learn about specific requirements and collection programs in your area.[9]

  • Avoid Improper Disposal : Never pour this compound down the sink, toilet, or any drain.[5][9] This can contaminate water systems.[5][9] Do not dispose of undiluted chemicals on-site.[10]

Handling of Empty Containers

Proper disposal of empty containers is crucial to prevent residual contamination.

  • Triple Rinse : For non-refillable containers, triple rinse or pressure rinse them promptly after emptying.[11]

  • Rinsate Collection : Collect the rinsate (the liquid from rinsing) for later use or disposal.[11] The rinsings can be added to the spray tank for the next application if applicable.[10]

  • Container Destruction : After rinsing, puncture the container to prevent reuse and dispose of it in a sanitary landfill, or by other procedures allowed by state and local authorities.[11] Some containers may be eligible for recycling if offered; check with your local facilities.[11]

Spill Management

In the event of a this compound spill, follow these steps:

  • Evacuate and Ventilate : Evacuate the immediate area and ensure adequate ventilation.[1]

  • Containment : Prevent the spill from entering drains or waterways by using absorbent materials like sand or damp earth to contain it.[1][8]

  • Cleanup : Carefully sweep or vacuum the spilled material, taking care not to create dust clouds.[8] Place the collected material into a clean, dry, and labeled container for disposal.[8]

  • Decontamination : Clean the spill area with a suitable solution (e.g., detergent and water) and collect the cleaning solution for disposal as hazardous waste.[8]

  • Personal Protection : All personnel involved in the cleanup must wear the appropriate PPE.[7][12]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.

MancozebDisposal cluster_prep Preparation cluster_disposal Disposal Path cluster_spill Spill Response A Identify this compound Waste (Unused product, contaminated materials, empty containers) B Wear Appropriate PPE (Gloves, Goggles, Respirator, Protective Clothing) A->B C Is it an empty container? B->C K Spill Occurs B->K D Triple Rinse Container C->D Yes G Waste Product or Contaminated Material C->G No E Collect Rinsate D->E F Puncture and Dispose of Container (Sanitary Landfill or Recycling) D->F I Dispose at Approved Waste Disposal Facility E->I H Store in Labeled, Original Container G->H H->I J Follow Local and National Regulations I->J L Contain Spill K->L M Collect Spilled Material L->M N Decontaminate Area M->N O Dispose of Cleanup Materials as Hazardous Waste N->O O->I

Caption: Workflow for the safe disposal of this compound waste.

References

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